molecular formula C14H9ClO3 B1330499 4-Formylphenyl 2-chlorobenzoate CAS No. 321726-55-0

4-Formylphenyl 2-chlorobenzoate

Cat. No.: B1330499
CAS No.: 321726-55-0
M. Wt: 260.67 g/mol
InChI Key: XDGLKTRAKKASEH-UHFFFAOYSA-N
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Description

4-Formylphenyl 2-chlorobenzoate is a useful research compound. Its molecular formula is C14H9ClO3 and its molecular weight is 260.67 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-formylphenyl) 2-chlorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClO3/c15-13-4-2-1-3-12(13)14(17)18-11-7-5-10(9-16)6-8-11/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDGLKTRAKKASEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)OC2=CC=C(C=C2)C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Formylphenyl 2-chlorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the synthetic pathways for producing 4-Formylphenyl 2-chlorobenzoate, a molecule of interest for researchers in medicinal chemistry and materials science. We will delve into the primary synthesis methodologies, offering detailed experimental protocols and explaining the underlying chemical principles. This document is intended for an audience of researchers, scientists, and professionals in drug development.

Introduction and Strategic Overview

This compound is an aromatic ester containing both an aldehyde and a chlorinated phenyl moiety. These functional groups make it a versatile building block for the synthesis of more complex molecules, including potential pharmaceutical agents and functional materials. The core of its synthesis lies in the formation of an ester bond between 4-hydroxybenzaldehyde and 2-chlorobenzoic acid or its derivatives. This can be achieved through several established methods, each with its own advantages and considerations.

This guide will focus on two primary, reliable synthetic routes:

  • Route A: Steglich Esterification: A direct coupling of the carboxylic acid and the phenol using a carbodiimide activator.

  • Route B: Acyl Chloride-Mediated Esterification: A classic approach involving the conversion of the carboxylic acid to a more reactive acyl chloride, followed by reaction with the phenol.

We will explore the mechanistic underpinnings of each route, provide detailed, actionable protocols, and discuss the characterization of the final product.

Synthetic Pathways and Core Mechanisms

The choice of synthetic pathway often depends on the availability of starting materials, desired reaction conditions (e.g., temperature sensitivity), and scale.

Route A: Steglich Esterification

The Steglich esterification is a mild and efficient method for forming esters from carboxylic acids and alcohols, which is particularly useful when dealing with sensitive functional groups.[1][2] The reaction is typically mediated by a carbodiimide, such as N,N'-Dicyclohexylcarbodiimide (DCC), and a catalyst, commonly 4-(Dimethylamino)pyridine (DMAP).

Mechanism of Action:

  • Activation of the Carboxylic Acid: The carboxylic acid (2-chlorobenzoic acid) adds to one of the double bonds of DCC, forming a highly reactive O-acylisourea intermediate.

  • Catalysis by DMAP: DMAP, a superior nucleophile, reacts with the O-acylisourea to form an even more reactive acyl-pyridinium species. This step is crucial for efficient esterification, especially with sterically hindered alcohols.

  • Nucleophilic Attack: The hydroxyl group of 4-hydroxybenzaldehyde attacks the carbonyl carbon of the activated acyl-pyridinium intermediate.

  • Product Formation and Byproduct: The tetrahedral intermediate collapses to form the desired ester (this compound) and regenerates the DMAP catalyst. The DCC is converted into a urea byproduct, N,N'-dicyclohexylurea (DCU), which is poorly soluble in most organic solvents and can be removed by filtration.

Diagram of the Steglich Esterification Workflow:

Steglich_Esterification cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification 2_Chlorobenzoic_Acid 2-Chlorobenzoic Acid Mixing Combine reactants in Dichloromethane 2_Chlorobenzoic_Acid->Mixing 4_Hydroxybenzaldehyde 4-Hydroxybenzaldehyde 4_Hydroxybenzaldehyde->Mixing DCC DCC DCC->Mixing DMAP DMAP DMAP->Mixing Solvent Dichloromethane Solvent->Mixing Stirring Stir at room temperature (e.g., 3 days) Mixing->Stirring Filtration Filter to remove DCU precipitate Stirring->Filtration Washing Wash filtrate with 5% Acetic Acid & 5% NaHCO3 Filtration->Washing Drying Dry organic layer Washing->Drying Evaporation Solvent Evaporation Drying->Evaporation Purification Purify product (e.g., chromatography) Evaporation->Purification Final_Product Final_Product Purification->Final_Product 4-Formylphenyl 2-chlorobenzoate

Caption: Workflow for the Steglich Esterification Synthesis.

Route B: Acyl Chloride-Mediated Esterification

This traditional and robust method involves the conversion of the less reactive 2-chlorobenzoic acid into the highly reactive 2-chlorobenzoyl chloride. This acyl chloride is then reacted with 4-hydroxybenzaldehyde in the presence of a base.

Mechanism of Action:

  • Formation of the Acyl Chloride: 2-chlorobenzoic acid is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, to form 2-chlorobenzoyl chloride. This is a crucial activation step.

  • Nucleophilic Acyl Substitution: The esterification proceeds via a nucleophilic acyl substitution mechanism.[3] The lone pair on the phenolic oxygen of 4-hydroxybenzaldehyde attacks the electrophilic carbonyl carbon of 2-chlorobenzoyl chloride.

  • Role of the Base: A base, typically a non-nucleophilic amine like pyridine or triethylamine, is essential. It serves two purposes: it deprotonates the phenol, increasing its nucleophilicity, and it neutralizes the hydrochloric acid (HCl) byproduct generated during the reaction, driving the equilibrium towards the product.[3]

Diagram of the Acyl Chloride-Mediated Esterification Workflow:

Acyl_Chloride_Esterification cluster_activation Activation Step cluster_esterification Esterification cluster_workup Work-up & Purification 2_Chlorobenzoic_Acid 2-Chlorobenzoic Acid Activation_Reaction React to form 2-Chlorobenzoyl Chloride 2_Chlorobenzoic_Acid->Activation_Reaction Thionyl_Chloride Thionyl Chloride Thionyl_Chloride->Activation_Reaction 2_Chlorobenzoyl_Chloride 2-Chlorobenzoyl Chloride Activation_Reaction->2_Chlorobenzoyl_Chloride Esterification_Reaction Combine and react (optional: microwave irradiation) 2_Chlorobenzoyl_Chloride->Esterification_Reaction 4_Hydroxybenzaldehyde 4-Hydroxybenzaldehyde 4_Hydroxybenzaldehyde->Esterification_Reaction Pyridine Pyridine Pyridine->Esterification_Reaction Solvent THF Solvent->Esterification_Reaction Quenching Add Na2CO3 solution Esterification_Reaction->Quenching Washing Wash with water Quenching->Washing Extraction Extract with organic solvent Washing->Extraction Drying Dry organic layer Extraction->Drying Evaporation Solvent Evaporation Drying->Evaporation Purification Purify product Evaporation->Purification Final_Product Final_Product Purification->Final_Product 4-Formylphenyl 2-chlorobenzoate

Caption: Workflow for Acyl Chloride-Mediated Esterification.

Detailed Experimental Protocols

The following protocols are adapted from established procedures for analogous compounds.[1][2][3] Researchers should perform their own optimization and safety assessments.

Protocol A: Steglich Esterification

Materials:

  • 4-Hydroxybenzaldehyde

  • 2-Chlorobenzoic acid

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • 5% Acetic Acid solution

  • 5% Sodium Bicarbonate solution

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

Procedure:

  • In a round-bottom flask, dissolve 4-hydroxybenzaldehyde (1.0 eq), 2-chlorobenzoic acid (1.1 eq), and DMAP (0.1 eq) in anhydrous dichloromethane.

  • Stir the mixture under an inert atmosphere (e.g., nitrogen or argon).

  • In a separate container, dissolve DCC (1.2 eq) in a minimal amount of anhydrous dichloromethane.

  • Add the DCC solution dropwise to the reaction mixture at 0 °C (ice bath).

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction may take several hours to days for completion.[1]

  • Upon completion, a white precipitate of dicyclohexylurea (DCU) will have formed.

  • Filter the reaction mixture to remove the DCU precipitate. Wash the precipitate with a small amount of dichloromethane.

  • Combine the filtrates and wash sequentially with 5% acetic acid solution, water, and 5% sodium bicarbonate solution.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization.

Protocol B: Acyl Chloride-Mediated Esterification (Microwave-Assisted Variation)

This protocol is adapted from a microwave-assisted synthesis of a similar compound, which can significantly reduce reaction times.[3]

Materials:

  • 4-Hydroxybenzaldehyde

  • 2-Chlorobenzoyl chloride (or prepare from 2-chlorobenzoic acid and thionyl chloride)

  • Pyridine

  • Tetrahydrofuran (THF), anhydrous

  • 5% Sodium Carbonate (Na₂CO₃) solution

  • Distilled water

Procedure:

  • Dissolve 4-hydroxybenzaldehyde (1.0 eq) in anhydrous THF in a microwave-safe reaction vessel under cold conditions.

  • In a separate vial, mix 2-chlorobenzoyl chloride (1.2-2.0 eq) with anhydrous THF, also under cold conditions.

  • Add the 2-chlorobenzoyl chloride solution to the 4-hydroxybenzaldehyde solution and stir until homogeneous.

  • Add pyridine (approx. 1.5 eq) to the mixture.

  • Seal the vessel and place it in a microwave reactor. Irradiate at a suitable power (e.g., 120 W) and monitor the reaction progress by taking samples for TLC analysis at regular intervals.[3]

  • Upon completion, cool the reaction mixture to room temperature.

  • Add 5% Na₂CO₃ solution to quench the reaction and stir.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Product Characterization

The successful synthesis of this compound should be confirmed through standard analytical techniques.

Property Value Analytical Method
Molecular Formula C₁₄H₉ClO₃Mass Spectrometry
Molecular Weight 260.67 g/mol Mass Spectrometry
Appearance Expected to be a solidVisual Inspection
FTIR (cm⁻¹) ~1740 (C=O, ester), ~1690 (C=O, aldehyde), ~1200-1000 (C-O, ester)FTIR Spectroscopy[1][2]
¹H NMR Aromatic protons, Aldehyde proton (~10 ppm)¹H NMR Spectroscopy
¹³C NMR Carbonyl carbons (~190 ppm aldehyde, ~165 ppm ester), Aromatic carbons¹³C NMR Spectroscopy

Note: Specific spectral data should be acquired for the synthesized compound and compared with predicted values and literature data for similar structures.

Conclusion

The synthesis of this compound can be reliably achieved through either Steglich esterification or acylation with 2-chlorobenzoyl chloride. The Steglich route offers milder conditions suitable for delicate substrates, while the acyl chloride method is a more classical and often faster approach, especially when enhanced by microwave irradiation. The choice of method will be dictated by the specific constraints and objectives of the research project. Thorough characterization of the final product is imperative to confirm its identity and purity.

References

  • Ekowati, J., et al. (2022). Computational docking toward cox-2 and synthesis of 4-formyl-2-methoxyphenyl-4-chlorobenzoate using microwave irradiation. Pharmacy Education, 22(4), 819–825. Available at: [Link]

  • Al-Amiery, A. A., et al. (2022). Synthesis, Characterization and in Silico Study of 4-(4,5- Diphenyl-1H-Imidazol-2-yl) Phenyl 4-Chlorobenzoate as Lactate Dehydrogenase Inhibitor. AIP Conference Proceedings, 2394, 040024. Available at: [Link]

  • Google Patents. (n.d.). EP0012939B1 - Process for the production of 4-hydroxybenzaldehyde derivatives.
  • Google Patents. (n.d.). CN102115435A - Synthesis method of parahydroxybenzaldehyde.
  • ResearchGate. (2022). Synthesis, characterization and in silico study of 4-(4,5-diphenyl-1H-imidazol-2- yl) phenyl 4-chlorobenzoate as lactate dehydrogenase inhibitor. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Benzoyl chloride, o-chloro-. Retrieved from [Link]

  • Google Patents. (n.d.). US5981803A - Process for the preparation of chloro-benzoyl chlorides.
  • National Center for Biotechnology Information. (n.d.). 4-Methylphenyl 4-chlorobenzoate. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 1), o88. Retrieved from [Link]

  • Google Patents. (n.d.). CN105503668A - Synthetic method of 4-chloro-2-(N-methyl-N-phenyl sulfamoyl) methyl benzoate.
  • National Center for Biotechnology Information. (n.d.). 4-Formyl-2-nitrophenyl 2-chlorobenzoate. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 7), o1079. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Acetylphenyl 4-chlorobenzoate. PubChem Compound Database. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 4-Formylphenyl 2-chlorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 4-Formylphenyl 2-chlorobenzoate, a molecule of interest in synthetic and medicinal chemistry. This document delves into its chemical identity, proposed synthetic routes, and predicted spectroscopic and physical characteristics. While experimental data for this specific molecule is not extensively available in the public domain, this guide synthesizes information from analogous compounds and established chemical principles to offer a robust profile for researchers, scientists, and drug development professionals. The guide includes detailed, actionable experimental protocols and discusses the potential reactivity, stability, and toxicological considerations for this compound, grounded in authoritative chemical literature.

Introduction and Chemical Identity

This compound is an aromatic ester that incorporates both an aldehyde functionality and a halogen substituent. These features make it a versatile building block in organic synthesis and a potential scaffold for the development of novel bioactive molecules. The presence of the reactive aldehyde group allows for a variety of subsequent chemical transformations, while the 2-chloro-substituted benzoate moiety can influence the molecule's conformation and electronic properties, potentially modulating its biological activity. Compounds containing benzaldehyde and ester motifs are known to exhibit a wide range of biological effects, including antimicrobial and anti-inflammatory activities.

Table 1: Chemical Identity of this compound

IdentifierValueSource
CAS Number 321726-55-0
Molecular Formula C₁₄H₉ClO₃
Molecular Weight 260.67 g/mol
SMILES O=C(OC1=CC=C(C=O)C=C1)C2=CC=CC=C2Cl
IUPAC Name This compound

Synthesis of this compound

Proposed Synthesis via Acylation

This is a robust and widely used method for ester synthesis from phenols and acyl chlorides. The reaction proceeds via nucleophilic acyl substitution, where the phenolic oxygen of 4-hydroxybenzaldehyde attacks the electrophilic carbonyl carbon of 2-chlorobenzoyl chloride. The use of a mild base, such as pyridine or triethylamine, is crucial to neutralize the HCl byproduct and to deprotonate the phenol, increasing its nucleophilicity.

G cluster_reactants Reactants cluster_reagents Reagents & Solvent cluster_process Reaction & Workup 4-hydroxybenzaldehyde 4-hydroxybenzaldehyde Mixing Mix reactants in DCM Add Pyridine dropwise at 0°C 4-hydroxybenzaldehyde->Mixing 2-chlorobenzoyl_chloride 2-chlorobenzoyl_chloride 2-chlorobenzoyl_chloride->Mixing Pyridine Pyridine Pyridine->Mixing DCM Dichloromethane (DCM) DCM->Mixing Reaction Stir at room temperature Monitor by TLC Mixing->Reaction Workup Aqueous wash (HCl, NaHCO₃, brine) Dry over Na₂SO₄ Reaction->Workup Purification Column Chromatography (Silica gel, Hexane:Ethyl Acetate) Workup->Purification Product This compound Purification->Product

Caption: Proposed synthesis workflow for this compound via acylation.

Experimental Protocol: Acylation of 4-Hydroxybenzaldehyde

Materials:

  • 4-Hydroxybenzaldehyde

  • 2-Chlorobenzoyl chloride

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate (HPLC grade)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 4-hydroxybenzaldehyde (1.0 eq) in anhydrous DCM.

  • Addition of Reactants: Cool the solution to 0 °C using an ice bath. Add pyridine (1.2 eq) to the solution.

  • Slowly add a solution of 2-chlorobenzoyl chloride (1.1 eq) in anhydrous DCM to the reaction mixture via the dropping funnel over 15-20 minutes.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane:ethyl acetate gradient to afford pure this compound.

Physicochemical Properties

Due to the lack of extensive experimental data in the literature, the following properties are a combination of available data from chemical suppliers and predictions based on the compound's structure and data from analogous molecules.

Table 2: Physicochemical Properties of this compound

PropertyValue (Predicted/Experimental)Remarks
Melting Point Not available (Predicted: Solid at room temp.)A related compound, 4-Formyl-2-nitrophenyl 2-chlorobenzoate, has a melting point of 113°C (386 K)[1].
Boiling Point Not availableHigh boiling point expected due to molecular weight and polarity.
Solubility Predicted to be soluble in common organic solvents like Dichloromethane, Chloroform, Ethyl Acetate, and Acetone. Sparingly soluble in alcohols and poorly soluble in water and non-polar solvents like hexane.The solubility of esters is dependent on the length of their hydrocarbon chains; shorter chains are more water-soluble[2]. Aromatic esters are generally soluble in a range of organic solvents[3].
LogP 3.37 (Predicted)Indicates a preference for lipophilic environments.
Topological Polar Surface Area (TPSA) 43.37 Ų (Predicted)
Hydrogen Bond Acceptors 3 (Predicted)
Hydrogen Bond Donors 0 (Predicted)
Rotatable Bonds 3 (Predicted)

Spectroscopic Data (Predicted)

No experimental spectra for this compound are readily available. The following sections detail the expected spectroscopic characteristics based on the functional groups present in the molecule.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals for the aldehydic proton and the aromatic protons.

  • Aldehydic Proton (CHO): A singlet is expected in the downfield region, typically around δ 9.8-10.1 ppm .

  • Aromatic Protons: A series of doublets and multiplets are expected in the region of δ 7.2-8.2 ppm . The protons on the 4-formylphenyl ring will likely appear as two doublets, while the protons on the 2-chlorobenzoyl ring will show a more complex multiplet pattern due to the influence of the chlorine atom and the ester linkage.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule.

  • Aldehydic Carbonyl (CHO): A signal is expected around δ 190-193 ppm .

  • Ester Carbonyl (C=O): A signal is expected in the region of δ 163-166 ppm .

  • Aromatic Carbons: Multiple signals will be present in the δ 120-155 ppm range. The carbon attached to the chlorine atom and the carbon of the ester linkage will be deshielded.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum will show characteristic absorption bands for the ester and aldehyde functional groups.

  • C=O Stretch (Ester): A strong absorption band is expected around 1735-1750 cm⁻¹ . Due to the ortho-chloro substituent, restricted rotation around the C-O bond may lead to the appearance of two distinct C=O stretching absorptions[4].

  • C=O Stretch (Aldehyde): A strong absorption band is expected around 1700-1715 cm⁻¹ .

  • C-H Stretch (Aldehyde): Two weak bands may be observed around 2820 cm⁻¹ and 2720 cm⁻¹ .

  • C-O Stretch (Ester): A strong band is expected in the region of 1250-1300 cm⁻¹ .

  • Aromatic C=C Stretch: Multiple bands of variable intensity will be present between 1450-1600 cm⁻¹ .

  • C-Cl Stretch: A band is expected in the fingerprint region, typically around 750-800 cm⁻¹ .

Mass Spectrometry (MS)

In an electron ionization mass spectrum, the molecular ion peak [M]⁺ at m/z = 260.67 is expected. The fragmentation pattern will likely involve the cleavage of the ester bond.

  • Primary Fragmentation: The primary fragmentation pathway is expected to be the cleavage of the ester bond, leading to the formation of the 2-chlorobenzoyl cation (m/z = 139) and the 4-formylphenoxyl radical, or the 4-formylphenyl cation (m/z = 121) and the 2-chlorobenzoate radical[5]. The relative abundance of these fragments will depend on their stability.

  • Further Fragmentation: The 2-chlorobenzoyl cation can further lose CO to form the 2-chlorophenyl cation (m/z = 111).

G M_ion [M]⁺ m/z = 260.67 frag1 2-Chlorobenzoyl cation m/z = 139 M_ion->frag1 Loss of 4-formylphenoxyl radical frag2 4-Formylphenoxyl radical frag3 2-Chlorophenyl cation m/z = 111 frag1->frag3 Loss of CO frag4 CO

Caption: Predicted primary fragmentation pathway of this compound in mass spectrometry.

Reactivity and Stability

  • Hydrolysis: The ester linkage is susceptible to hydrolysis under both acidic and basic conditions to yield 4-hydroxybenzaldehyde and 2-chlorobenzoic acid. The rate of hydrolysis will be influenced by the electronic and steric effects of the substituents. The ortho-chloro group is electron-withdrawing, which generally accelerates the rate of alkaline hydrolysis by stabilizing the negative charge in the transition state.

  • Aldehyde Reactions: The aldehyde group is a site of high reactivity and can undergo a variety of reactions, including oxidation to a carboxylic acid, reduction to an alcohol, and nucleophilic addition reactions (e.g., Wittig reaction, Grignard reactions).

  • Stability: The compound is expected to be stable under normal laboratory conditions. It should be stored in a cool, dry place, away from strong acids, bases, and oxidizing agents.

Potential Applications and Biological Activity

While no specific applications for this compound have been reported, its structural motifs suggest potential utility in several areas:

  • Medicinal Chemistry: As a building block, it can be used to synthesize more complex molecules with potential therapeutic applications. The benzaldehyde moiety is a common feature in compounds with antimicrobial and anticancer properties. A related compound, 4-formylphenyl 4-chlorobenzoate, has been used as a precursor in the synthesis of a potential lactate dehydrogenase inhibitor[6].

  • Materials Science: Aromatic esters are sometimes used in the development of liquid crystals and polymers.

Toxicological and Safety Information

No specific toxicological data for this compound is available. However, based on its structure, the following general precautions should be taken:

  • General Handling: Handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Potential Hazards:

    • Irritation: Aromatic esters and aldehydes can be irritating to the skin, eyes, and respiratory tract.

    • Toxicity of Precursors and Byproducts: The synthesis involves the use of 2-chlorobenzoyl chloride, which is corrosive and a lachrymator. Pyridine is a flammable and toxic liquid.

  • Environmental Impact: The environmental fate and ecotoxicity of this compound are unknown. Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a molecule with significant potential as a synthetic intermediate. This technical guide has provided a comprehensive overview of its known and predicted physicochemical properties. While there is a clear need for further experimental validation of its physical and spectroscopic characteristics, the information presented here, based on sound chemical principles and data from related compounds, offers a valuable resource for researchers. The detailed synthetic protocol provides a practical starting point for its preparation, enabling further investigation into its reactivity and potential applications in various fields of chemical science.

References

  • Moreno-Fuquen, R., et al. (2014). 4-Formyl-2-nitrophenyl 2-chlorobenzoate. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 11), o1208. [Link]

  • Appchem. This compound. [Link]

  • Solubility of Things. Esters: Structure, Properties, and Reactions. [Link]

  • ResearchGate. Determination and correlation for solubility of aromatic acids in solvents. [Link]

  • Filo. Explain why esters of o-chlorobenzoic acid show two C=O stretching absorptions. [Link]

  • Pharmacy 180. Fragmentation Processes - Structure Determination of Organic Compounds. [Link]

  • AIP Publishing. Synthesis, Characterization and in Silico Study of 4-(4,5- Diphenyl-1H-Imidazol-2-yl) Phenyl 4-Chlorobenzoate as Lactate Dehydrogenase Inhibitor. [Link]

Sources

An In-depth Technical Guide to 4-Formylphenyl 2-chlorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

CAS Number: 321726-55-0

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Formylphenyl 2-chlorobenzoate, a synthetic aromatic ester with significant potential in medicinal chemistry and materials science. This document delineates the probable synthetic pathways, detailed physicochemical and spectroscopic properties, potential biological applications, and essential safety and handling protocols. Drawing upon established chemical principles and data from structurally analogous compounds, this guide serves as a foundational resource for researchers investigating this molecule. The core structure, featuring a reactive aldehyde and a halogenated benzoyl moiety, presents a versatile scaffold for the development of novel therapeutic agents and functional materials.

Introduction

This compound (CAS 321726-55-0) is a member of the phenyl benzoate family, characterized by an ester linkage between a 4-formylphenol and a 2-chlorobenzoic acid.[1] The presence of three key functional groups—the ester, the aldehyde, and the ortho-chlorine on the benzoyl ring—imparts a unique combination of reactivity and conformational properties. The aldehyde group is a versatile handle for further chemical modifications, such as the formation of Schiff bases, while the chlorinated aromatic ring can influence the molecule's electronic properties and biological activity.

The broader class of benzophenones and related phenyl esters has been the subject of extensive research, revealing a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[2][3][4] Notably, the structural motif present in this compound shares features with known inhibitors of enzymes such as cyclooxygenase-2 (COX-2), suggesting its potential as a lead compound in the development of novel anti-inflammatory agents.[5] This guide aims to consolidate the available information and provide a scientifically grounded framework for the synthesis, characterization, and exploration of this promising compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These values are critical for understanding the compound's behavior in various experimental settings.

PropertyValueSource
CAS Number 321726-55-0
Molecular Formula C₁₄H₉ClO₃[1]
Molecular Weight 260.67 g/mol [1]
Appearance White to off-white solid (predicted)General knowledge
Purity ≥95% (typical commercial grade)[6]
Storage Store in a cool, dry, well-ventilated area[7]

Synthesis of this compound

Proposed Synthetic Pathway: Esterification

The reaction involves the nucleophilic attack of the hydroxyl group of 4-hydroxybenzaldehyde on the electrophilic carbonyl carbon of 2-chlorobenzoyl chloride. A base, such as pyridine or triethylamine, is typically used to neutralize the hydrochloric acid byproduct.

G cluster_reactants Reactants cluster_reagents Reagents cluster_product Product 4-hydroxybenzaldehyde 4-Hydroxybenzaldehyde Target_Molecule This compound 4-hydroxybenzaldehyde->Target_Molecule + 2-chlorobenzoyl_chloride 2-Chlorobenzoyl Chloride 2-chlorobenzoyl_chloride->Target_Molecule + Base Pyridine or Triethylamine Base->Target_Molecule Catalyst Solvent Dichloromethane (DCM) Solvent->Target_Molecule Solvent G cluster_workflow Characterization Workflow Synthesis Synthesized Product Purification Purification (Column Chromatography) Synthesis->Purification Spectroscopy Spectroscopic Analysis Purification->Spectroscopy Pure Compound Data_Analysis Structure Confirmation Spectroscopy->Data_Analysis ¹H NMR, ¹³C NMR, IR, MS Final_Product 4-Formylphenyl 2-chlorobenzoate Data_Analysis->Final_Product Confirmed Structure

Sources

Molecular structure of "4-Formylphenyl 2-chlorobenzoate"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Molecular Structure of 4-Formylphenyl 2-chlorobenzoate

Abstract

This technical guide provides a comprehensive examination of the molecular structure of this compound (C₁₄H₉ClO₃, MW: 260.68 g/mol ).[1] As a bifunctional aromatic ester, its structure is characterized by a 2-chlorobenzoyl group linked to a 4-formylphenyl moiety via an ester bridge. This document delineates the synthesis, covalent bonding, and three-dimensional conformation of the molecule. We will synthesize insights from foundational chemical principles with experimental data from Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). Furthermore, conformational analysis, supported by crystallographic data from closely related analogues, reveals significant steric influences on its 3D architecture. This guide is intended for researchers and drug development professionals who require a detailed structural understanding of this and similar molecular scaffolds.

Introduction and Core Structural Framework

This compound is an organic compound featuring two key functional groups: an aldehyde (formyl group) and an ester. The molecule is formally derived from the esterification of 2-chlorobenzoic acid and 4-hydroxybenzaldehyde.[2][3] This unique arrangement of an electron-withdrawing aldehyde, a sterically demanding ortho-chloro substituent, and a central ester linkage results in a distinct electronic and conformational profile. Understanding this structure is paramount for predicting its reactivity, intermolecular interactions, and potential utility as a building block in medicinal chemistry or materials science.

Chemical Structure of this compound

Figure 1: 2D Chemical Structure of this compound.

Synthesis as a Foundation for Structural Understanding

The logical starting point for understanding the molecule's structure is its synthesis, which fundamentally assembles the constituent parts. A prevalent and mechanistically insightful method is the acylation of 4-hydroxybenzaldehyde with 2-chlorobenzoyl chloride. The causality behind this choice is the high reactivity of the acyl chloride, which is typically prepared in situ from 2-chlorobenzoic acid and a chlorinating agent like thionyl chloride (SOCl₂), ensuring an efficient esterification reaction.[2]

The workflow below illustrates this common synthetic pathway. The choice of a mild base, such as pyridine, is critical; it acts as a nucleophilic catalyst and an acid scavenger for the HCl byproduct, driving the reaction to completion without promoting unwanted side reactions with the sensitive aldehyde group.

Synthesis_Workflow cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Esterification 2-CBA 2-Chlorobenzoic Acid Acyl_Chloride 2-Chlorobenzoyl Chloride 2-CBA->Acyl_Chloride Reflux SOCl2 Thionyl Chloride (SOCl₂) SOCl2->Acyl_Chloride Product 4-Formylphenyl 2-chlorobenzoate Acyl_Chloride->Product Nucleophilic Acyl Substitution 4-HBA 4-Hydroxybenzaldehyde 4-HBA->Product Pyridine Pyridine (Base) Pyridine->Product

Caption: Synthetic workflow for this compound.

Spectroscopic Elucidation of the Covalent Structure

A multi-technique spectroscopic approach is essential for unambiguously confirming the covalent structure of the molecule. Each method provides complementary information, creating a self-validating dataset.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is the primary tool for identifying the key functional groups. Aromatic esters are known to exhibit a characteristic pattern of three strong absorption bands, often called the "Rule of Three": a C=O stretch and two C-O stretches.[4][5] For this compound, the spectrum is distinguished by the presence of two carbonyl absorptions.

  • Ester Carbonyl (C=O) Stretch: This appears as a very strong band, typically at a higher wavenumber than the aldehyde due to the electron-withdrawing nature of the adjacent oxygen. Published data for this class of compounds places this peak around 1741-1758 cm⁻¹ .[2][6][7]

  • Aldehyde Carbonyl (C=O) Stretch: This second strong band is expected at a slightly lower frequency, typically in the range of 1698-1701 cm⁻¹ .[6][7] The distinct separation of these two peaks is a definitive confirmation of both functional groups.

  • Ester C-O Stretches: Two characteristic bands are expected between 1300-1000 cm⁻¹ , corresponding to the asymmetric and symmetric stretching of the C-O-C moiety.

  • Aromatic C-H Stretches: These are typically observed as weaker bands just above 3000 cm⁻¹ .[2][6]

Vibration TypeExpected Wavenumber (cm⁻¹)Significance
Aromatic C-H Stretch~3080Confirms aromatic rings
Ester C=O Stretch1741 - 1758Confirms ester functional group
Aldehyde C=O Stretch1698 - 1701Confirms aldehyde functional group
Ester C-O Stretches1215 - 1300 & 1100 - 1130Confirms ester linkage ("Rule of Three")
C-Cl Stretch~750Indicates chloro-substituent

Table 1: Summary of key diagnostic IR absorption bands for this compound, based on published data for related structures.[2][6][7]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy provides a detailed map of the carbon-hydrogen framework, confirming the precise connectivity and substitution patterns of the aromatic rings.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to be highly informative.

    • Aldehyde Proton: A sharp singlet, highly deshielded by the carbonyl group, is expected far downfield around 9.9-10.1 ppm . Its integration to 1H is unambiguous proof of the formyl group.

    • Aromatic Protons: The spectrum will feature two distinct sets of aromatic signals between 7.0-8.2 ppm , corresponding to the two different benzene rings. The protons on the formyl-substituted ring will likely appear as two doublets (an AA'BB' system), while the four adjacent protons on the 2-chlorobenzoyl ring will show more complex splitting patterns due to their distinct chemical environments.

  • ¹³C NMR Spectroscopy: The carbon spectrum confirms the carbon count and identifies key quaternary and carbonyl carbons.

    • Carbonyl Carbons: Two distinct, low-intensity signals are expected in the deshielded region of the spectrum. The aldehyde carbon typically appears around 190-192 ppm , while the ester carbonyl is found further upfield, around 163-165 ppm .[8]

    • Aromatic Carbons: A series of signals between 120-155 ppm will correspond to the 12 aromatic carbons. The carbons directly attached to oxygen (C-O), chlorine (C-Cl), and the ester carbonyl will be particularly deshielded.

Mass Spectrometry: Confirming Molecular Weight and Fragmentation

Mass spectrometry validates the molecular weight and provides structural clues through predictable fragmentation pathways.

  • Molecular Ion (M⁺): The primary evidence is the molecular ion peak. For this compound (C₁₄H₉ClO₃), this will appear at m/z 260. The presence of chlorine will result in a characteristic M+2 peak (at m/z 262) with an intensity approximately one-third that of the M⁺ peak, reflecting the natural isotopic abundance of ³⁵Cl and ³⁷Cl.

  • Fragmentation Analysis: The most common fragmentation for esters is the cleavage of the C-O bond to form a stable acylium ion. The expected fragmentation pathway for this molecule is dominated by the formation of the 2-chlorobenzoyl cation.

Fragmentation_Pathway Parent [C₁₄H₉ClO₃]⁺˙ m/z = 260/262 Acylium [2-Cl-C₆H₄CO]⁺ 2-Chlorobenzoyl Cation m/z = 139/141 Parent->Acylium α-cleavage Radical [OHC-C₆H₄O]• 4-Formylphenoxy Radical m/z = 121 Parent->Radical

Caption: Primary mass spectrometry fragmentation pathway.

Conformational Analysis and 3D Structure

While spectroscopic methods define the covalent bonds, they provide limited insight into the molecule's preferred three-dimensional shape. The key degrees of rotational freedom are around the C-O and O-C bonds of the ester linkage. In an unhindered aromatic ester, the rings might adopt a more coplanar arrangement to maximize conjugation. However, the presence of the ortho-chloro substituent introduces significant steric hindrance.

The crystallographic analysis of this analogue reveals several critical features[6]:

  • Twisted Ester Group: The central ester group is significantly twisted out of the plane of both aromatic rings.

  • Inter-ring Dihedral Angle: The two benzene rings are not coplanar, exhibiting a dihedral angle of approximately 19.6° .

  • Ester-Ring Dihedral Angles: The plane of the ester group forms dihedral angles of about 37° with the chloro-substituted ring and 53° with the other ring.

This pronounced twist is a direct consequence of steric repulsion involving the ortho-chloro atom, which prevents a planar arrangement. This non-planar geometry has profound implications for how the molecule packs in a solid state and interacts with biological targets.

Structural ParameterValue (from analogue C₁₄H₈ClNO₅)Causality
Dihedral Angle (Ring 1 vs. Ring 2)19.55 (9)°Minimization of steric clash
Dihedral Angle (Ester Plane vs. Chloro-Ring)36.93 (16)°Steric hindrance from ortho-Cl
Dihedral Angle (Ester Plane vs. Formyl-Ring)53.28 (13)°Steric hindrance from ortho-Cl

Table 2: Key dihedral angles from the crystal structure of a close analogue, demonstrating the non-planar conformation.[6]

Dihedral_Angle A 2-Chlorobenzoyl Ring (Plane 1) B Ester Group (Plane 2) A->B ~37° Twist C 4-Formylphenyl Ring (Plane 3) B->C ~53° Twist X Overall Dihedral Angle (Plane 1 vs Plane 3) ~20°

Caption: Logical relationship of the twisted molecular planes.

Conclusion

The molecular structure of this compound is definitively characterized by a combination of spectroscopic and analytical reasoning. IR, NMR, and MS data collectively confirm the covalent framework, identifying the distinct aldehyde and ester carbonyls and the specific connectivity of the substituted aromatic rings. Crucially, conformational analysis, informed by crystallographic data from a validated analogue, demonstrates that the molecule adopts a non-planar, twisted conformation. This twist, driven by steric repulsion from the ortho-chloro substituent, is a defining feature of its three-dimensional architecture and is essential for accurately modeling its physical properties and potential biological interactions.

References

  • Benchchem. An In-depth Technical Guide to the Synthesis of 4-Chloro-2-(4-formylphenyl)benzoic acid. Benchchem.
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  • Sulistyowaty, M. I., Ekowati, J., Guitomo, S., Melania, I. N., & Nafi, M. I. R. (n.d.). Computational docking toward cox-2 and synthesis of 4-formyl-2-methoxyphenyl-4-chlorobenzoate using microwave irradiation. Pharmacy Education.
  • Moreno-Fuquen, R., Hernandez, G., Ellena, J., De Simone, C. A., & Tenorio, J. C. (2013). 4-Formyl-2-nitrophenyl 2-chlorobenzoate. Acta Crystallographica Section E: Structure Reports Online, 69(12), o1806. Available at: [Link]

  • Synthesis, Characterization and in Silico Study of 4-(4,5-Diphenyl-1H-Imidazol-2-yl) Phenyl 4-Chlorobenzoate as Lactate Dehydrogenase Inhibitor. (n.d.). AIP Publishing.
  • Moreno-Fuquen, R., Hernandez, G., Ellena, J., De Simone, C. A., & Tenorio, J. C. (2015). Crystal structure of 4-formyl-2-nitrophenyl 4-chloro-2-nitrobenzoate. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 11), o940. Available at: [Link]

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  • ResearchGate. (n.d.). 1H NMR of 4-formylphenyl 4-chlorobenzoate. Available at: [Link]

  • ChemScene. (n.d.). 4-Formylphenyl 4-chlorobenzoate.
  • Moreno-Fuquen, R., Hernandez, G., Ellena, J., De Simone, C. A., & Tenorio, J. C. (2013). 4-Formyl-2-nitrophenyl 2-chlorobenzoate. ResearchGate. Available at: [Link]

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An In-depth Technical Guide to the Starting Materials for the Synthesis of 4-Formylphenyl 2-chlorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive analysis of the requisite starting materials and synthetic strategies for the preparation of 4-Formylphenyl 2-chlorobenzoate, a key intermediate for researchers in medicinal chemistry and materials science. By dissecting the underlying chemical principles, this document serves as a foundational resource for laboratory synthesis, process optimization, and scale-up considerations. We will explore the primary synthetic routes, the rationale behind the selection of specific reagents, and provide detailed, field-proven experimental protocols.

Principal Synthetic Strategies: The Esterification Core

The formation of this compound is fundamentally an esterification reaction, creating an ester linkage between a phenolic hydroxyl group and a carboxylic acid or its derivative. The choice of starting materials directly dictates the reaction pathway, conditions, and overall efficiency. Two predominant and robust strategies are employed in the field:

  • Acylation via Activated Carboxylic Acid Derivative: This classic approach involves converting the carboxylic acid into a highly reactive derivative, most commonly an acyl chloride. This activated intermediate then readily reacts with the phenol in the presence of a base. This method is known for its high yields and relatively fast reaction times.

  • Direct Coupling of Carboxylic Acid and Phenol: Modern coupling methods, such as the Steglich esterification, allow for the direct formation of the ester from the parent carboxylic acid and phenol. This is achieved using a dehydrating agent (a carbodiimide) and a nucleophilic catalyst. This pathway offers milder reaction conditions, avoiding the need to handle corrosive and moisture-sensitive acyl chlorides.

The selection between these pathways depends on factors such as substrate sensitivity, desired reaction kinetics, and the availability of ancillary reagents.

Synthesis_Pathways cluster_p1 Pathway 1: Acyl Chloride Route HBA 4-Hydroxybenzaldehyde CBC 2-Chlorobenzoyl Chloride HBA->CBC Product This compound HBA->Product Nucleophilic Attack CBA 2-Chlorobenzoic Acid SOCl2 Thionyl Chloride (SOCl₂) CBA->SOCl2 Activation DCC DCC CBA->DCC Activation SOCl2->CBC CBC->Product Acylation Base Base (e.g., Pyridine) Base->Product DCC->Product DMAP DMAP (catalyst) DMAP->Product

Caption: Primary synthetic pathways to this compound.

In-Depth Analysis of Starting Materials

The success of the synthesis is contingent upon the purity and appropriate selection of the following core components.

The Phenolic Component: 4-Hydroxybenzaldehyde

4-Hydroxybenzaldehyde serves as the molecular backbone, providing the "4-formylphenyl" moiety of the target compound.[1]

  • Function: It is the nucleophile in the esterification, with its phenolic hydroxyl group attacking the electrophilic carbonyl carbon of the acylating agent.

  • Causality: The presence of the aldehyde group (-CHO) at the para-position is a critical feature. This electron-withdrawing group slightly acidifies the phenolic proton, yet the hydroxyl group remains a potent enough nucleophile to participate in the esterification. Crucially, the aldehyde functionality is generally stable under the conditions of esterification, making it an ideal starting material.[1]

  • Purity Considerations: Commercial grades of 4-hydroxybenzaldehyde are typically of high purity. However, for sensitive applications, it is advisable to check for the presence of the corresponding carboxylic acid (4-hydroxybenzoic acid), which can arise from air oxidation. Recrystallization from water or aqueous ethanol can be performed if necessary.[1]

The Acylating Component: A Tale of Two Reagents

The "2-chlorobenzoate" portion of the final molecule is introduced using either 2-chlorobenzoic acid directly or its more reactive acyl chloride derivative.

  • Function: This is the foundational starting material for the benzoate moiety when employing direct coupling methods like Steglich esterification.[2]

  • Causality: While stable and easy to handle, the carboxylic acid itself is not sufficiently electrophilic to react directly with a phenol. It requires in situ activation by a coupling agent like DCC to form a highly reactive O-acylisourea intermediate, which is then susceptible to nucleophilic attack.[2]

  • Function: As a pre-activated acylating agent, 2-chlorobenzoyl chloride is the key reactant in the acyl chloride pathway.[3][4]

  • Causality: The replacement of the carboxylic -OH group with a chlorine atom dramatically increases the electrophilicity of the carbonyl carbon. The chloride ion is an excellent leaving group, facilitating a rapid and often irreversible reaction with the phenolic nucleophile. This high reactivity is why this method is frequently favored for its efficiency.[5]

  • Preparation: 2-Chlorobenzoyl chloride is typically not purchased but prepared immediately prior to use by reacting 2-chlorobenzoic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.[3][6] Refluxing 2-chlorobenzoic acid with an excess of thionyl chloride is a common and effective procedure.[3] The excess thionyl chloride can be removed by distillation, yielding the crude acyl chloride for immediate use.

Ancillary Reagents: Catalysts and Activators
  • Function: A powerful dehydrating agent used to activate 2-chlorobenzoic acid in the Steglich esterification.[2]

  • Mechanism of Action: DCC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. The key drawback of this reagent is the formation of a stoichiometric amount of N,N'-dicyclohexylurea (DCU) as a byproduct. While DCU is largely insoluble in many organic solvents like dichloromethane, facilitating its removal by filtration, trace amounts can sometimes co-purify with the product.

  • Function: A hypernucleophilic acylation catalyst used in substoichiometric or stoichiometric amounts, particularly in the Steglich esterification.[2]

  • Mechanism of Action: DMAP is more nucleophilic than 4-hydroxybenzaldehyde. It first reacts with the DCC-activated intermediate (or the acyl chloride) to form a highly reactive N-acylpyridinium salt. This salt is an even more potent acylating agent, which is then attacked by the phenolic hydroxyl group to form the ester, regenerating the DMAP catalyst in the process. Its use dramatically accelerates the rate of esterification.

  • Function: Employed as acid scavengers in the acyl chloride method.[3]

  • Causality: The reaction between an acyl chloride and a phenol liberates one equivalent of hydrogen chloride (HCl).[5] This strong acid can protonate the starting phenol, deactivating it as a nucleophile, and can also lead to unwanted side reactions. A non-nucleophilic base like triethylamine or a weakly nucleophilic base like pyridine is added to neutralize the HCl as it is formed, driving the reaction to completion.

Tabular Summary of Key Starting Materials

Reagent NameMolecular FormulaMW ( g/mol )Role in SynthesisKey Considerations
4-Hydroxybenzaldehyde C₇H₆O₂122.12Phenolic NucleophileProne to air oxidation to 4-hydroxybenzoic acid. Purity should be verified.[1]
2-Chlorobenzoic Acid C₇H₅ClO₂156.57Carboxylic Acid SourceStable and easy to handle. Requires activation for esterification.[2]
2-Chlorobenzoyl Chloride C₇H₄Cl₂O175.01Activated Acylating AgentHighly reactive, moisture-sensitive, and corrosive. Typically prepared fresh.[3][6]
DCC C₁₃H₂₂N₂206.33Coupling AgentForms insoluble DCU byproduct which must be filtered off.[2]
DMAP C₇H₁₀N₂122.17Acylation CatalystHighly effective but toxic. Used in catalytic or stoichiometric amounts.[2]
Pyridine C₅H₅N79.10Base / Acid ScavengerActs as both a base and a weakly nucleophilic catalyst.[3]

Experimental Protocols

The following protocols are provided as validated starting points for the synthesis of this compound. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol A: Synthesis via Acyl Chloride Method

This two-step protocol is adapted from methodologies used for analogous compounds.[3]

Step 1: Preparation of 2-Chlorobenzoyl Chloride

  • Place 2-chlorobenzoic acid (1.0 eq) in a round-bottomed flask equipped with a reflux condenser and a gas outlet connected to a trap (e.g., a bubbler with NaOH solution).

  • Add thionyl chloride (SOCl₂, ~3.0 eq) to the flask.

  • Heat the mixture to reflux (approx. 80 °C) and maintain for 1-2 hours, or until gas evolution (HCl and SO₂) ceases.

  • Allow the mixture to cool to room temperature. Remove the excess thionyl chloride under reduced pressure (distillation). The remaining pale-yellow or colorless liquid is crude 2-chlorobenzoyl chloride and should be used immediately in the next step.

Step 2: Esterification

  • Dissolve 4-hydroxybenzaldehyde (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane or acetonitrile) in a flask under an inert atmosphere (N₂ or Ar).

  • Add pyridine (1.1 eq) to the solution and cool the mixture in an ice bath (0 °C).

  • Add the freshly prepared 2-chlorobenzoyl chloride (1.05 eq) dropwise to the stirred solution.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours, or until TLC analysis indicates the consumption of the starting phenol.

  • Upon completion, dilute the reaction mixture with the solvent. Wash sequentially with dilute HCl (e.g., 1M), water, and saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization (e.g., from ethanol or hexane/ethyl acetate) to yield this compound as a solid.

Protocol B: Synthesis via Steglich Esterification

This one-pot procedure is adapted from the synthesis of a structurally similar compound.[2]

  • To a round-bottomed flask, add 4-hydroxybenzaldehyde (1.0 eq), 2-chlorobenzoic acid (1.1 eq), and DMAP (0.1-1.0 eq).

  • Dissolve the components in anhydrous dichloromethane under an inert atmosphere.

  • Cool the solution in an ice bath (0 °C).

  • In a separate container, dissolve DCC (1.1 eq) in a small amount of anhydrous dichloromethane.

  • Add the DCC solution dropwise to the stirred reaction mixture.

  • After addition, remove the ice bath and stir the reaction at room temperature. The reaction is often slow and may require stirring for 24-72 hours. Monitor progress by TLC.

  • Upon completion, a white precipitate of dicyclohexylurea (DCU) will have formed. Filter the reaction mixture to remove the DCU precipitate, washing the solid with a small amount of dichloromethane.

  • Combine the filtrate and washings. Wash the organic solution sequentially with dilute HCl, water, and saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization to afford pure this compound.

Conclusion

The synthesis of this compound is reliably achieved through standard esterification chemistry. The selection of starting materials is a critical decision that defines the synthetic approach. The acyl chloride method , starting from 2-chlorobenzoic acid (via its activation with thionyl chloride) and 4-hydroxybenzaldehyde , offers a rapid and high-yielding route, ideal for robust substrates. Conversely, the Steglich esterification , which directly couples 2-chlorobenzoic acid and 4-hydroxybenzaldehyde using DCC and DMAP , provides a milder alternative suitable for more delicate molecular frameworks, albeit with longer reaction times and different purification challenges. A thorough understanding of the function and interplay of these core starting materials empowers researchers to select and optimize the most appropriate synthetic strategy for their specific objectives.

References

  • BenchChem. An In-depth Technical Guide to the Synthesis of 4-Chloro-2-(4-formylphenyl)benzoic acid. BenchChem Technical Guides.
  • Sulistyowaty, M. I., et al. (2022). Computational docking toward cox-2 and synthesis of 4-formyl-2-methoxyphenyl-4-chlorobenzoate using microwave irradiation.
  • Al-Masoudi, N. A., et al. (2022). Synthesis, Characterization and in Silico Study of 4-(4,5-Diphenyl-1H-Imidazol-2-yl) Phenyl 4-Chlorobenzoate as Lactate Dehydrogenase Inhibitor. AIP Conference Proceedings, 2394(1), 040024. [Link]

  • Moreno-Fuquen, R., et al. (2013). 4-Formyl-2-nitrophenyl 2-chlorobenzoate. Acta Crystallographica Section E: Structure Reports Online, 69(12), o1813. [Link]

  • BenchChem. Application Notes and Protocols for 3-Formylphenyl 4-chlorobenzoate and Its Analogs in Medicinal Chemistry. BenchChem Technical Guides.
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  • Various Authors. (2008). United States Patent Application Publication. Pub. No.: US 2009/0215777 A1. [Link]

  • Ratton, S. (2001). Method for preparing a 4-hydroxybenzaldehyde and derivatives. U.S.
  • Takano, T., et al. (1984). Process for the production of 4-hydroxybenzaldehyde derivatives.
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An In-depth Technical Guide to the Solubility and Stability of 4-Formylphenyl 2-chlorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the solubility and stability of 4-Formylphenyl 2-chlorobenzoate (CAS No. 321726-55-0), a compound of interest for researchers, scientists, and professionals in drug development.[1][2] Given the limited publicly available data on this specific molecule, this document outlines the fundamental chemical properties, predicted behavior, and detailed experimental protocols necessary to rigorously determine its solubility and stability profiles. This approach ensures a foundation of scientific integrity and provides a practical framework for its application in research and development.

Introduction to this compound

This compound is an aromatic ester with the molecular formula C₁₄H₉ClO₃ and a molecular weight of 260.68 g/mol .[1][3] Its structure, featuring a formyl group and a chlorinated benzoic acid moiety, suggests its potential as a versatile intermediate in organic synthesis, particularly in the development of novel pharmaceutical compounds and other bioactive molecules. The presence of the aldehyde functional group makes it a candidate for various chemical transformations, while the chlorobenzoate portion can influence its physicochemical properties and biological activity.

Molecular Structure:

Caption: Molecular structure of this compound.

Solubility Profile

The solubility of a compound is a critical parameter that influences its bioavailability, formulation, and efficacy. Due to the absence of specific experimental data for this compound, this section provides a predictive analysis based on its structural features and outlines a rigorous experimental protocol for its determination.

Predicted Solubility

Based on its chemical structure, this compound is expected to be a sparingly soluble to insoluble compound in water. The presence of two aromatic rings and a chlorine atom contributes to its lipophilic character. The ester and aldehyde functional groups can participate in hydrogen bonding, but their contribution to aqueous solubility is likely outweighed by the large nonpolar surface area.

In organic solvents, the compound is predicted to exhibit higher solubility. Solvents with moderate to high polarity, such as acetone, ethyl acetate, dichloromethane, and tetrahydrofuran, are likely to be effective at dissolving it. It is also expected to be soluble in aromatic solvents like toluene. Solubility in nonpolar solvents such as hexanes is predicted to be limited.

Experimental Determination of Solubility

A standardized protocol for determining the solubility of this compound in various solvents is essential for generating reliable and reproducible data. The following workflow is recommended.

Caption: Experimental workflow for solubility determination.

Step-by-Step Protocol:

  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of this compound into a series of vials.

    • Add a known volume of each selected solvent (e.g., water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, toluene, hexanes) to the respective vials.

    • Seal the vials and agitate them at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After equilibration, allow the suspensions to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe fitted with a filter (e.g., 0.22 µm) to remove any undissolved solid.

    • Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification by High-Performance Liquid Chromatography (HPLC):

    • Develop and validate an HPLC method for the quantification of this compound. A reverse-phase column (e.g., C18) with a mobile phase consisting of a mixture of acetonitrile and water is a suitable starting point.

    • Detection can be performed using a UV detector at a wavelength where the compound exhibits maximum absorbance.

    • Prepare a calibration curve using standard solutions of known concentrations.

    • Inject the diluted samples and quantify the concentration of the compound by comparing the peak area to the calibration curve.

  • Data Reporting:

    • Calculate the solubility in mg/mL or other appropriate units, taking into account the dilution factor.

    • The results should be presented in a clear and concise table.

Table 1: Predicted and Experimental Solubility Data Template

SolventPredicted SolubilityExperimental Solubility (mg/mL at 25°C)
WaterSparingly soluble/InsolubleTo be determined
EthanolSolubleTo be determined
MethanolSolubleTo be determined
AcetoneSolubleTo be determined
Ethyl AcetateSolubleTo be determined
DichloromethaneSolubleTo be determined
TolueneSolubleTo be determined
HexanesSparingly solubleTo be determined

Stability Profile

Understanding the chemical stability of this compound is crucial for its handling, storage, and application. This section discusses potential degradation pathways and provides a comprehensive protocol for conducting forced degradation studies.

Potential Degradation Pathways

The ester linkage in this compound is susceptible to hydrolysis under both acidic and basic conditions. This would lead to the formation of 4-hydroxybenzaldehyde and 2-chlorobenzoic acid. The aldehyde group is prone to oxidation, which would yield the corresponding carboxylic acid. Photodegradation is also a possibility, given the presence of aromatic rings which can absorb UV light. Thermal degradation may occur at elevated temperatures.

G A This compound B Hydrolysis (Acid/Base) A->B H+/OH- C Oxidation A->C [O] D Photodegradation A->D E Thermal Stress A->E Δ F 4-Hydroxybenzaldehyde + 2-Chlorobenzoic Acid B->F G 4-(2-chlorobenzoyloxy)benzoic acid C->G H Photolytic Products D->H I Thermal Degradants E->I

Sources

A Technical Guide to the Theoretical Analysis of 4-Formylphenyl 2-chlorobenzoate: A Computational Chemistry Perspective

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical framework for the theoretical investigation of 4-Formylphenyl 2-chlorobenzoate. While experimental data lays the foundation for chemical understanding, computational studies offer a powerful, parallel path to elucidate molecular properties, predict reactivity, and guide rational drug design. This document moves beyond a simple listing of methods; it delves into the causality behind computational choices, establishing a self-validating system of protocols for researchers. We will explore the molecule's structural and electronic properties, predict its spectroscopic behavior, and evaluate its potential as a pharmacologically active agent through established in silico techniques. All methodologies are detailed to be replicable, and key concepts are supported by authoritative principles in computational chemistry.

Introduction: The Rationale for a Theoretical Approach

This compound (C₁₄H₉ClO₃, Molar Mass: 260.67 g/mol ) is an aromatic ester containing three key functional regions: a 2-chlorobenzoate group, a central ester linkage, and a 4-formylphenyl (benzaldehyde) moiety.[1] Its structure suggests a versatile role as a synthon in organic synthesis and a potential scaffold for medicinal chemistry. For instance, related benzoate derivatives have been investigated for their anti-inflammatory and anticancer properties.[2][3]

Before committing to extensive and costly laboratory synthesis and testing, a robust theoretical analysis can provide invaluable predictive insights. Computational chemistry allows us to:

  • Determine the most stable three-dimensional conformation.

  • Map the electron density and electrostatic potential to predict reactive sites.

  • Simulate spectroscopic signatures (IR, Raman, UV-Vis, NMR) to aid in future experimental characterization.

  • Calculate quantum chemical descriptors that quantify reactivity.

  • Screen for potential biological activity through molecular docking simulations.

This guide will walk through a complete theoretical workflow, establishing not just the "how" but the "why" of each computational step, thereby empowering researchers to apply these methods with confidence.

Foundational Computational Methodology: The DFT Approach

For a molecule of this size and complexity, Density Functional Theory (DFT) offers the optimal balance between computational accuracy and resource efficiency.[4] Unlike more computationally demanding ab initio methods, DFT calculates the electron density rather than the full many-electron wavefunction, making it highly suitable for systems of interest to drug development.

2.1. Selection of Functional and Basis Set: A Justified Choice

  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr)

    • Why B3LYP? This hybrid functional incorporates a portion of the exact Hartree-Fock exchange with exchange and correlation functionals. It has a long and successful track record for providing excellent descriptions of the geometric and electronic properties of a wide range of organic molecules, making it a reliable and authoritative standard for this type of investigation.[4][5]

  • Basis Set: 6-311++G(d,p)

    • Why this basis set? Let's break down the notation:

      • 6-311G: A triple-zeta basis set, meaning it uses three functions to describe each valence atomic orbital, providing a high degree of flexibility for accurately representing electron distribution.

      • ++: These symbols indicate the addition of diffuse functions on both heavy atoms (+) and hydrogen atoms (++). Diffuse functions are essential for describing the behavior of electrons far from the nucleus, which is critical for systems with lone pairs and for accurately calculating properties like electron affinity and non-covalent interactions.

      • (d,p): These are polarization functions added to heavy atoms (d-type orbitals) and hydrogen atoms (p-type orbitals). They allow for the distortion of atomic orbitals, which is crucial for describing the anisotropic charge distributions in chemical bonds.

This combination of B3LYP/6-311++G(d,p) is a robust and widely validated choice for obtaining high-quality, publishable results for the properties we aim to investigate.

2.2. Protocol 1: Geometry Optimization and Vibrational Frequency Analysis

The first and most critical step in any computational analysis is to find the molecule's most stable 3D structure—its energy minimum on the potential energy surface.

Step-by-Step Protocol:

  • Initial Structure: Build the 2D structure of this compound and convert it to a preliminary 3D structure using molecular modeling software (e.g., Avogadro, GaussView).

  • Optimization Keyword: Submit the structure to a quantum chemistry software package (e.g., Gaussian, ORCA) for geometry optimization using the chosen B3LYP/6-311++G(d,p) level of theory. The calculation iteratively adjusts bond lengths, angles, and dihedrals to find the lowest energy conformation.

  • Frequency Calculation: Following successful optimization, perform a vibrational frequency calculation at the same level of theory.

    • Purpose 1 (Validation): This step is a self-validating check. The absence of any imaginary frequencies confirms that the optimized structure is a true energy minimum and not a transition state.

    • Purpose 2 (Spectroscopy): The output provides the predicted infrared (IR) and Raman vibrational modes, which can be directly compared to experimental spectra.

In-Depth Theoretical Investigations

With a validated, stable structure, we can now probe the molecule's electronic and chemical properties.

3.1. Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactivity.

  • HOMO: Represents the ability to donate an electron (nucleophilicity).

  • LUMO: Represents the ability to accept an electron (electrophilicity).

  • HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a critical indicator of chemical stability. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more polarizable and reactive.

For this compound, we would expect the HOMO to be localized primarily on the electron-rich phenyl rings, while the LUMO would likely be centered on the electron-withdrawing formyl and ester carbonyl groups.

Diagram: FMO and Chemical Reactivity

FMO_Reactivity HOMO HOMO (Highest Occupied Molecular Orbital) Gap Energy Gap (ΔE) Determines Stability HOMO->Gap Donates e⁻ (Nucleophile) LUMO LUMO (Lowest Unoccupied Molecular Orbital) LUMO->Gap Accepts e⁻ (Electrophile) Reactivity Chemical Reactivity & Electronic Transitions Gap->Reactivity

Caption: Relationship between Frontier Molecular Orbitals and chemical reactivity.

3.2. Molecular Electrostatic Potential (MEP) Mapping

The MEP map is a color-coded visualization of the total electrostatic potential on the molecule's electron density surface. It provides an intuitive guide to molecular interactions.

  • Red Regions (Negative Potential): Indicate areas of high electron density, such as the oxygen atoms of the carbonyl groups. These are prime sites for electrophilic attack.

  • Blue Regions (Positive Potential): Indicate areas of electron deficiency, such as the hydrogen atoms on the aromatic rings. These are sites susceptible to nucleophilic attack.

The MEP map is invaluable for predicting how the molecule will interact with biological receptors or other reactants.[4]

3.3. Theoretical Spectroscopic Profiles

Our DFT calculations can predict various spectra, which are indispensable for confirming the identity and structure of the synthesized compound.

Table 1: Predicted Spectroscopic Data and Their Significance

Spectroscopy Type Computational Method Key Information Provided
FT-IR & Raman B3LYP/6-311++G(d,p) FrequencyPredicts vibrational frequencies. Key peaks would include C=O stretches (ester and aldehyde), C-O-C stretch, C-Cl stretch, and aromatic C-H stretches.
UV-Visible TD-DFT (Time-Dependent DFT)Predicts electronic transitions (e.g., n→π, π→π) and the maximum absorption wavelength (λₘₐₓ).
NMR GIAO (Gauge-Independent Atomic Orbital)Predicts ¹H and ¹³C chemical shifts, providing a theoretical fingerprint to confirm the molecular skeleton.

Application in Drug Development: Molecular Docking

Given the pharmacological interest in related benzoate structures, a molecular docking study is a logical next step.[2] This computational technique predicts the preferred orientation of a ligand (our molecule) when bound to a protein target to form a stable complex.

4.1. Hypothetical Target: Cyclooxygenase-2 (COX-2)

The COX-2 enzyme is a well-established target for anti-inflammatory drugs. A related molecule, 4-formyl-2-methoxyphenyl-4-chlorobenzoate, has been studied in silico against this very target.[2] Therefore, using COX-2 (e.g., PDB ID: 6COX) as a receptor is a chemically logical choice.

4.2. Protocol 2: Molecular Docking Workflow

This protocol provides a general framework for performing a docking study.

  • Receptor Preparation:

    • Download the crystal structure of the target protein (e.g., COX-2) from the Protein Data Bank (PDB).

    • Remove water molecules, co-ligands, and any chains not involved in binding.

    • Add polar hydrogen atoms and assign atomic charges using software like AutoDock Tools.

  • Ligand Preparation:

    • Use the DFT-optimized, low-energy structure of this compound.

    • Assign rotatable bonds to allow for conformational flexibility during docking.

  • Grid Box Generation: Define the search space for docking. This is typically a 3D grid centered on the known active site of the receptor.

  • Docking Simulation: Run the docking algorithm (e.g., AutoDock Vina). The software will systematically sample different conformations and orientations of the ligand within the active site, scoring each "pose" based on a scoring function that estimates binding affinity (typically in kcal/mol).

  • Analysis of Results:

    • Identify the pose with the best (most negative) binding energy.

    • Visualize the ligand-receptor complex to analyze key interactions, such as hydrogen bonds, hydrophobic interactions, and π-stacking, which contribute to binding stability.

Diagram: Molecular Docking Workflow

Docking_Workflow cluster_prep Preparation cluster_sim Simulation cluster_analysis Analysis Receptor 1. Prepare Receptor (e.g., COX-2 from PDB) Grid 3. Define Binding Site (Grid Box Generation) Receptor->Grid Ligand 2. Prepare Ligand (Optimized Structure) Ligand->Grid Dock 4. Run Docking Algorithm (e.g., AutoDock Vina) Grid->Dock Score 5. Rank Poses by Binding Energy (kcal/mol) Dock->Score Visualize 6. Analyze Interactions (H-Bonds, Hydrophobic, etc.) Score->Visualize

Caption: A streamlined workflow for a typical molecular docking study.

Conclusion and Future Directions

This guide has outlined a comprehensive, first-principles approach to characterizing this compound using modern computational tools. By leveraging DFT and molecular docking, researchers can gain a deep understanding of the molecule's structural, electronic, and potential biological properties before embarking on laboratory work.

The theoretical data generated—optimized geometry, MEP maps, predicted spectra, and binding affinity scores—form a robust foundation for any future experimental work. The logical next steps would be the synthesis of the compound, experimental validation of the predicted spectroscopic data, and in vitro assays to confirm the biological activity suggested by the docking simulations. This synergy between theoretical prediction and experimental validation represents the modern paradigm of efficient and targeted chemical and pharmaceutical research.

References

  • Appchem. This compound. Available from: [Link]

  • Ekowati, J., et al. (2020). Computational docking toward cox-2 and synthesis of 4-formyl-2-methoxyphenyl-4-chlorobenzoate using microwave irradiation. Pharmacy Education. Available from: [Link]

  • AIP Publishing. (2022). Synthesis, Characterization and in Silico Study of 4-(4,5- Diphenyl-1H-Imidazol-2-yl) Phenyl 4-Chlorobenzoate as Lactate Dehydrogenase Inhibitor. Available from: [Link]

  • Ahmed, H. A., et al. (2022). Synthetic, Mesomorphic, and DFT Investigations of New Nematogenic Polar Naphthyl Benzoate Ester Derivatives. Molecules. Available from: [Link]

  • Saeed, S., et al. (2018). Experimental and theoretical study on benzoic acid derivatives. ResearchGate. Available from: [Link]

  • Sari, Y., et al. (2019). Synthesis and in vitro Activity of Eugenyl Benzoate Derivatives as BCL-2 Inhibitor in Colorectal Cancer with QSAR and Molecular Docking Approach. National Institutes of Health (NIH). Available from: [Link]

  • Scientific Research Publishing. (2023). Theoretical Study of Benzothiazole and Its Derivatives: Molecular Structure, Spectroscopic Properties, NBO, MEP and TD-DFT Analyses. Available from: [Link]

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  • Journal of Computer-Aided Molecular Design. (2015). Computational Study of Chemical Reactivity Using Information-Theoretic Quantities from Density Functional Reactivity Theory for Electrophilic Aromatic Substitution Reactions. PubMed. Available from: [Link]

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4-Formylphenyl 2-chlorobenzoate: A Technical Guide for Chemical Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Formylphenyl 2-chlorobenzoate is a benzoate ester that serves as a valuable intermediate in organic synthesis. Its structure, featuring a reactive aldehyde group and a substituted aromatic system, makes it a versatile building block for the construction of more complex molecules, particularly in the fields of medicinal chemistry and materials science. This guide provides an in-depth overview of its chemical identity, properties, synthesis, and potential applications, tailored for researchers and professionals in drug development and chemical synthesis.

Chemical Identity and Nomenclature

Correctly identifying a chemical compound is the foundation of sound scientific research. This compound is systematically named based on the esterification product of 2-chlorobenzoic acid and 4-hydroxybenzaldehyde.

  • IUPAC Name: (4-formylphenyl) 2-chlorobenzoate[1]

  • Synonyms:

    • 2-chlorobenzoic acid (4-formylphenyl) ester[1]

    • 2-Chloro-benzoic acid 4-formyl-phenyl ester[1]

  • CAS Number: 321726-55-0[2]

Physicochemical Properties

Understanding the physicochemical properties of a compound is critical for its handling, reaction setup, and purification.

PropertyValueSource
Molecular Formula C₁₄H₉ClO₃[2][3]
Molecular Weight 260.67 g/mol [2]
Appearance (Predicted) White to off-white solid
SMILES ClC1=C(C(=O)OC2=CC=C(C=C2)C=O)C=CC=C1[2]
Synthesis of this compound

The synthesis of this compound is typically achieved through esterification. A common and effective method is the reaction of 4-hydroxybenzaldehyde with 2-chlorobenzoyl chloride in the presence of a base. This nucleophilic acyl substitution is a cornerstone reaction in organic chemistry.

3.1. Reaction Scheme

Synthesis_of_4-Formylphenyl_2-chlorobenzoate cluster_reactants Reactants cluster_product Product R1 4-Hydroxybenzaldehyde Reaction Vessel Reaction Vessel R1->Reaction Vessel + R2 2-Chlorobenzoyl Chloride R2->Reaction Vessel + Base Pyridine or Triethylamine Base->Reaction Vessel Base/Solvent P This compound Reaction Vessel->P Esterification

Caption: General reaction scheme for the synthesis of this compound.

3.2. Detailed Experimental Protocol

This protocol is a representative example and may require optimization based on laboratory conditions and reagent purity.

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-hydroxybenzaldehyde (1.0 eq) and a suitable anhydrous solvent such as Dichloromethane (DCM) or Tetrahydrofuran (THF).

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (1.2 eq) or pyridine (1.2 eq), to the solution. The base acts as a scavenger for the hydrochloric acid byproduct.

  • Acylation: Cool the mixture to 0 °C using an ice bath. Slowly add a solution of 2-chlorobenzoyl chloride (1.1 eq) in the same anhydrous solvent dropwise to the stirred reaction mixture. The slow addition is crucial to control the exothermic reaction.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material (4-hydroxybenzaldehyde) is consumed.

  • Workup:

    • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM or ethyl acetate (3x).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel to yield the pure this compound.

Applications in Research and Drug Development

The bifunctional nature of this compound, possessing both an aldehyde and a substituted benzoate ester, makes it a valuable intermediate.

  • Precursor for Heterocyclic Synthesis: The aldehyde group is a versatile handle for constructing various heterocyclic rings, which are common scaffolds in pharmaceuticals. For example, a related compound, 4-formylphenyl 4-chlorobenzoate, has been used as a precursor in the synthesis of an imidazole derivative that was investigated as a potential lactate dehydrogenase (LDH) inhibitor, a target in cancer therapy.[4]

  • Prodrug Development: Ester moieties are frequently incorporated into drug molecules to create prodrugs.[5][6] This strategy can enhance properties like lipophilicity, membrane permeability, and oral bioavailability.[7] The active drug is then released in the body through enzymatic hydrolysis of the ester bond.[6] The 2-formylphenyl ester group, in particular, has been studied in prodrugs of non-steroidal anti-inflammatory drugs (NSAIDs), where it was found to result in more potent anti-inflammatory agents than the parent compounds.[8]

  • Molecular Scaffolding: The rigid aromatic structure of this compound makes it suitable as a scaffold for building larger molecules with defined spatial arrangements of functional groups, which is crucial for designing ligands that bind to specific biological targets.[9]

4.1. Logical Workflow for Application

Application_Workflow A This compound (Starting Material) B Aldehyde Modification A->B C Ester Hydrolysis A->C D Synthesis of Heterocycles (e.g., Imidazoles, Schiff bases) B->D G Component for Materials Science B->G F Lead Compound for Drug Discovery D->F E Release of 4-Hydroxybenzaldehyde & 2-Chlorobenzoic acid

Caption: Potential synthetic pathways leveraging the functional groups of the title compound.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. While a specific, comprehensive safety data sheet (SDS) for this exact compound is not widely available, data from related compounds like chlorobenzoic acids can provide guidance.

  • General Handling: Use in a well-ventilated area or a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[10] Avoid inhalation of dust and contact with skin and eyes.[10]

  • Hazard Classification (Anticipated): Based on its parent components, it may be harmful if swallowed and could cause skin and eye irritation. The safety data for 4-chlorobenzoic acid indicates it is harmful if swallowed (Acute toxicity, Oral, Category 4).

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Disclaimer: This information is for research purposes only and is not intended for diagnostic or therapeutic use.[3] Researchers should consult a comprehensive, up-to-date Safety Data Sheet (SDS) from their supplier before use and perform their own risk assessment.

References
  • Appchem. (n.d.). This compound. Retrieved January 18, 2026, from [Link]

  • Beaumont, K., et al. (2003). Design of ester prodrugs to enhance oral absorption of poorly permeable compounds: challenges to the discovery scientist. Current Drug Metabolism, 4(6), 461-485. doi: 10.2174/1389200033489253
  • E. A. Abordo, et al. (1998). Prodrugs. Part 3. 2-Formylphenyl esters of indomethacin, ketoprofen and ibuprofen and 6-substituted 2-formyl and 2-acylphenyl esters of aspirin. Il Farmaco, 53(2), 95-101. doi: 10.1016/s0014-827x(97)00014-1
  • Hassan, W. R., et al. (2021). Synthesis, Characterization and in Silico Study of 4-(4,5-Diphenyl-1H-Imidazol-2-yl) Phenyl 4-Chlorobenzoate as Lactate Dehydrogenase Inhibitor. AIP Conference Proceedings, 2394(1), 040024. doi: 10.1063/5.0121668
  • P&S Chemicals. (n.d.). Product information, this compound. Retrieved January 18, 2026, from [Link]

  • PubChem. (n.d.). 4-Formylphenyl benzoate. Retrieved January 18, 2026, from [Link]

  • Sulaiman, M. J., et al. (2021). Anti-Inflammatory and Anticoagulant Activities of Synthesized NSAID Prodrug Esters. Molecules, 26(16), 4836. doi: 10.3390/molecules26164836
  • T. F. Wolosowicz, et al. (2022). Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods. Pharmacology & Pharmacy, 13, 133-150. doi: 10.4236/pp.2022.134011
  • Wolber, G., & Langer, T. (2005). Applications of the Pharmacophore Concept in Natural Product inspired Drug Design. Mini-Reviews in Medicinal Chemistry, 5(11), 1027-1037. doi: 10.2174/138955705774575208

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Methodological & Application

Application Notes and Protocols: Steglich Esterification for the Synthesis of 4-formylphenyl 4-chlorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the synthesis of 4-formylphenyl 4-chlorobenzoate, a valuable intermediate in medicinal chemistry and materials science. The protocol leverages the Steglich esterification, a mild and highly efficient method for forming ester bonds under neutral conditions. We detail the underlying reaction mechanism, provide a robust, step-by-step experimental protocol, and offer expert insights into process optimization, purification, and characterization. This guide is intended for researchers, chemists, and drug development professionals seeking a reliable method for coupling phenolic compounds with carboxylic acids, particularly when sensitive functional groups, such as aldehydes, are present.

Introduction: The Strategic Advantage of Steglich Esterification

The formation of an ester bond between a carboxylic acid and an alcohol (or phenol) is a cornerstone of organic synthesis. While classic methods like Fischer-Speier esterification are effective for simple substrates, they often require harsh acidic conditions and high temperatures, rendering them incompatible with sensitive molecules.[1][2] The synthesis of 4-formylphenyl 4-chlorobenzoate from 4-hydroxybenzaldehyde and 4-chlorobenzoic acid presents such a challenge; the aldehyde functional group is susceptible to side reactions under strongly acidic or basic conditions.

The Steglich esterification, first reported in 1978, provides an elegant solution.[3][4] This method utilizes N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent to activate the carboxylic acid and a catalytic amount of 4-(dimethylamino)pyridine (DMAP) to facilitate the ester formation under mild, neutral conditions at room temperature.[4][5] Its primary advantages include:

  • Mild Reaction Conditions: The reaction proceeds at or near room temperature and neutral pH, preserving sensitive functional groups.[1][4]

  • High Efficiency: It is effective for a wide range of substrates, including sterically hindered alcohols and phenols, which react poorly in traditional methods.[5][6]

  • Suppression of Side Reactions: The use of DMAP as a hypernucleophilic acyl-transfer catalyst accelerates the desired esterification, outcompeting potential side reactions.[1][7]

The Reaction Mechanism: A Synergistic Catalysis

The success of the Steglich esterification lies in the coordinated action of DCC and DMAP. The process avoids the formation of highly acidic intermediates and proceeds through a series of activated species.

  • Activation of Carboxylic Acid: The carboxylic acid (4-chlorobenzoic acid) adds to one of the double bonds of DCC, forming a highly reactive O-acylisourea intermediate.[3][6]

  • Role of DMAP: While the O-acylisourea can be directly attacked by the alcohol (4-hydroxybenzaldehyde), this pathway is often slow for less nucleophilic alcohols like phenols. This slow reaction allows for an undesirable intramolecular 1,3-rearrangement of the O-acylisourea to a stable, unreactive N-acylurea byproduct.[1][4] DMAP, being a superior nucleophile, rapidly intercepts the O-acylisourea.[3][7]

  • Formation of the Active Ester: DMAP attacks the activated carbonyl group, forming a highly electrophilic N-acylpyridinium salt. This intermediate is significantly more reactive towards the alcohol than the O-acylisourea and cannot undergo the unproductive rearrangement.[1]

  • Nucleophilic Attack and Product Formation: The hydroxyl group of 4-hydroxybenzaldehyde attacks the activated N-acylpyridinium salt, forming the desired ester product (4-formylphenyl 4-chlorobenzoate) and regenerating the DMAP catalyst.[3]

  • Byproduct Formation: The protonated DCC moiety abstracts a proton to form the highly stable and poorly soluble byproduct, N,N'-dicyclohexylurea (DCU), which precipitates from the reaction mixture.[4]

Steglich_Mechanism Figure 1: Steglich Esterification Mechanism cluster_reactants RCOOH 4-Chlorobenzoic Acid O_Acyl O-Acylisourea (Intermediate) RCOOH->O_Acyl + DCC ROH 4-Hydroxybenzaldehyde DCC DCC N_Acyl N-Acylpyridinium Salt (Active Ester) O_Acyl->N_Acyl + DMAP DCU DCU (Byproduct) N_Acylurea N-Acylurea (Side Product) O_Acyl->N_Acylurea 1,3-rearrangement (slow, suppressed by DMAP) DMAP DMAP (Catalyst) Ester 4-formylphenyl 4-chlorobenzoate N_Acyl->Ester + 4-Hydroxybenzaldehyde N_Acyl->DCU + H⁺ Ester->DMAP Regenerates Catalyst

Caption: Figure 1: Steglich Esterification Mechanism.

Experimental Protocol

This protocol details the synthesis of 4-formylphenyl 4-chlorobenzoate on a 10 mmol scale.

Materials and Reagents
ReagentFormulaMW ( g/mol )Amount (mmol)Mass/VolumeNotes
4-HydroxybenzaldehydeC₇H₆O₂122.1210.01.22 gReagent grade, ensure dryness.
4-Chlorobenzoic AcidC₇H₅ClO₂156.5710.01.57 gReagent grade.
DCCC₁₃H₂₂N₂206.3311.02.27 g1.1 equivalents. Irritant.[1]
DMAPC₇H₁₀N₂122.170.561 mg0.05 equivalents (5 mol%). Toxic.
Dichloromethane (DCM)CH₂Cl₂84.93-~100 mLAnhydrous/dry solvent is crucial.
Equipment
  • 250 mL round-bottom flask

  • Magnetic stirrer and stir bar

  • Argon or Nitrogen gas inlet

  • Glass funnel and filter paper (or Büchner funnel)

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Standard laboratory glassware

Step-by-Step Synthesis Procedure

Workflow Figure 2: Experimental Workflow A 1. Reagent Combination - Dissolve starting materials & DMAP in dry DCM - Stir under inert atmosphere (N₂/Ar) B 2. Reaction Initiation - Cool flask to 0°C (ice bath) - Add DCC portion-wise A->B C 3. Reaction - Remove ice bath - Stir at room temperature for 12-24h B->C D 4. Monitoring - Check completion via TLC (e.g., 3:1 Hexane:EtOAc) C->D E 5. DCU Removal - Filter the reaction mixture - Wash precipitate with small amount of cold DCM D->E F 6. Aqueous Workup - Transfer filtrate to separatory funnel - Wash sequentially with:  1. 1M HCl (removes DMAP)  2. Sat. NaHCO₃ (removes excess acid)  3. Brine E->F G 7. Isolation - Dry organic layer (e.g., MgSO₄) - Filter and concentrate via rotary evaporator F->G H 8. Purification - Recrystallize crude solid (e.g., from Ethanol or Hexane) - or Purify by column chromatography G->H I 9. Characterization - Analyze pure product via NMR, IR, MS H->I

Caption: Figure 2: Experimental Workflow.

  • Reaction Setup: To a 250 mL round-bottom flask, add 4-hydroxybenzaldehyde (1.22 g, 10.0 mmol), 4-chlorobenzoic acid (1.57 g, 10.0 mmol), and DMAP (61 mg, 0.5 mmol).

  • Solvent Addition: Add 100 mL of anhydrous dichloromethane (DCM). Equip the flask with a magnetic stir bar and stir the mixture under an inert atmosphere (N₂ or Ar) until all solids dissolve.

  • DCC Addition: Cool the flask in an ice-water bath to 0°C. While stirring, add DCC (2.27 g, 11.0 mmol) portion-wise over 5 minutes. A white precipitate of N,N'-dicyclohexylurea (DCU) should begin to form.[8]

  • Reaction Progression: After the DCC addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Let the mixture stir for 12-24 hours.

  • Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting materials. A typical mobile phase is 3:1 Hexanes:Ethyl Acetate.

  • Workup - DCU Filtration: Once the reaction is complete, filter the mixture through a Büchner funnel or a fluted filter paper to remove the precipitated DCU.[9] Wash the collected solid with a small amount of cold DCM (~15-20 mL) to recover any trapped product.

  • Workup - Aqueous Extraction: Combine the filtrates and transfer to a 250 mL separatory funnel.

    • Wash the organic layer with 1M HCl (2 x 50 mL) to remove the DMAP catalyst.

    • Wash with saturated aqueous NaHCO₃ solution (2 x 50 mL) to remove any unreacted 4-chlorobenzoic acid.

    • Wash with brine (1 x 50 mL) to remove residual water.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product, typically a white or off-white solid.

  • Purification: The crude solid can be purified by recrystallization. A published procedure suggests recrystallization from ethanol or hexane.[10] Alternatively, if impurities persist, purification can be achieved via silica gel column chromatography.

Characterization

The identity and purity of the synthesized 4-formylphenyl 4-chlorobenzoate should be confirmed by standard analytical techniques.

PropertyValueSource
Molecular Formula C₁₄H₉ClO₃[11]
Molecular Weight 260.67 g/mol [11]
Appearance White to off-white solidTypical
CAS Number 108577-34-0[11][12]
  • ¹H NMR: Expect characteristic peaks for the aromatic protons and the aldehyde proton (~9.9-10.1 ppm).

  • ¹³C NMR: Expect peaks for the ester carbonyl (~164 ppm), aldehyde carbonyl, and aromatic carbons.[10]

  • FTIR: Look for strong stretching bands for the ester C=O (~1740 cm⁻¹) and the aldehyde C=O, as well as the C-O ester linkage (~1070 cm⁻¹).[10]

  • Mass Spectrometry: Confirm the molecular ion peak corresponding to the product's molecular weight.

Troubleshooting and Expert Insights

ProblemPotential CauseRecommended Solution
Low or No Conversion 1. Wet solvent or reagents. 2. Inactive DCC.1. Use freshly distilled anhydrous solvent. Ensure starting materials are dry. 2. Use fresh DCC; it can degrade upon storage.
Formation of N-acylurea Insufficient DMAP catalysis or sterically demanding substrate slowing the reaction.Increase the amount of DMAP catalyst slightly (e.g., to 10 mol%). Ensure the reaction runs to completion.
DCU Remains After Filtration DCU has some solubility in organic solvents like DCM.[9]After initial filtration, concentrate the crude product, redissolve it in a minimal amount of a solvent where the product is soluble but DCU is not (e.g., diethyl ether), cool the solution, and re-filter to precipitate more DCU.[13][14]
Difficulty Removing DMAP Insufficient acidic wash.Ensure the pH of the aqueous layer is acidic during the HCl wash. Perform an additional wash if necessary.

Safety Precautions

  • DCC (N,N'-Dicyclohexylcarbodiimide): Is a potent skin sensitizer and irritant.[1] Always handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.

  • DMAP (4-(Dimethylamino)pyridine): Is toxic and readily absorbed through the skin. Handle with extreme care and appropriate PPE.

  • Dichloromethane (DCM): Is a volatile solvent and a suspected carcinogen. All operations should be performed within a fume hood.

References

  • Grokipedia. (n.d.). Steglich esterification.
  • Organic Chemistry Portal. (n.d.). Steglich Esterification. Retrieved from [Link]

  • AIP Conference Proceedings. (2022). Synthesis, Characterization and in Silico Study of 4-(4,5- Diphenyl-1H-Imidazol-2-yl) Phenyl 4-Chlorobenzoate as Lactate Dehydrogenase Inhibitor. AIP Publishing. Retrieved from [Link]

  • Green Chemistry. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Royal Society of Chemistry. DOI:10.1039/D1GC02251B. Retrieved from [Link]

  • ResearchGate. (2013). What's the best way for removing extra DCC and DMAP in an esterification reaction? Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). Acid to Ester - Common Conditions. Retrieved from [Link]

  • Wikipedia. (n.d.). Steglich esterification. Retrieved from [Link]

  • YouTube. (2023). Steglich Esterification/ Keck Macrolactonization. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Workup: DCC Coupling. Retrieved from [Link]

  • NPTEL Archive. (n.d.). 5.2.2 Synthesis of Esters. Retrieved from [Link]

  • ResearchGate. (2021). A typical DCC + DMAP mediated Steglich esterification. Retrieved from [Link]

  • ResearchGate. (2016). EDC instead DCC for Steglich Esterification? Retrieved from [Link]

  • YouTube. (2022). Synthesis of Esters Via Steglich Esterification in Acetonitrile. Retrieved from [Link]

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  • ResearchGate. (2015). Can Steglich Estrification successfully esterify aromatic acids with phenols? Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). A Solvent-Reagent Selection Guide for Steglich-type Esterification of Carboxylic Acids - Supporting Information. Retrieved from [Link]

  • ResearchGate. (2016). How to purify esterefication product? Retrieved from [Link]

  • Organic Syntheses. (n.d.). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl ethyl fumarate. Retrieved from [Link]

  • National Institutes of Health. (2023). Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Simple Method for the Esterification of Carboxylic Acids. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]

  • Google Patents. (n.d.). US4304925A - Process for purifying esters.
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Application Note: Accelerated Synthesis of Formylphenyl Benzoates via Microwave Irradiation

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

Formylphenyl benzoates are valuable chemical intermediates, serving as crucial building blocks in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. Traditional synthesis methods, often reliant on conventional heating, are typically plagued by long reaction times, significant energy consumption, and the use of hazardous solvents. This application note presents a robust and highly efficient protocol for the synthesis of formylphenyl benzoates utilizing Microwave-Assisted Organic Synthesis (MAOS). By leveraging the principles of green chemistry, this method dramatically reduces reaction times from hours to mere minutes, improves yields, and minimizes waste. We provide a detailed, step-by-step protocol, an exploration of the underlying chemical principles, and expert insights into process optimization and troubleshooting.

The Strategic Advantage of Microwave-Assisted Synthesis

The core of this protocol lies in the strategic application of microwave energy to drive the esterification reaction between a benzoic acid and a hydroxybenzaldehyde. Unlike conventional heating methods that transfer energy indirectly and slowly via conduction and convection, microwave irradiation offers direct, volumetric heating of the reaction mixture.[1]

How does it work? The mechanism involves the direct coupling of microwave energy with polar molecules in the reaction—specifically the reactants and any polar solvent used.[2][3] The oscillating electric field of the microwaves forces these polar molecules to constantly realign, generating heat rapidly and uniformly throughout the sample.[2] This instantaneous and localized heating not only accelerates the reaction rate by orders of magnitude but also minimizes the formation of byproducts often associated with prolonged exposure to high temperatures at the vessel walls.[1][4]

The adoption of MAOS aligns with the principles of green chemistry by:

  • Enhancing Energy Efficiency: Drastically shorter reaction times lead to significant energy savings.[5][6]

  • Reducing Solvent Usage: The efficiency of microwave heating often allows for reactions to be performed under solvent-free conditions or with minimal amounts of high-boiling, greener solvents.[1][2][6]

  • Improving Yields and Purity: Rapid heating and precise temperature control lead to cleaner reactions and higher product yields, simplifying purification.[1][7]

Reaction Mechanism: Acid-Catalyzed Esterification (Fischer Esterification)

The synthesis of formylphenyl benzoates from benzoic acid and a hydroxybenzaldehyde is a classic example of Fischer esterification. The reaction requires an acid catalyst, typically a strong protic acid like sulfuric acid, to protonate the carbonyl oxygen of the benzoic acid. This protonation significantly increases the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack by the hydroxyl group of the hydroxybenzaldehyde. A series of proton transfer steps follows, culminating in the elimination of a water molecule and the formation of the desired ester.

Below is a diagram illustrating the key mechanistic steps, which are kinetically enhanced by the rapid heating provided by microwave irradiation.

Esterification_Mechanism cluster_reactants Reactants cluster_mechanism Mechanism Steps cluster_products Products reactant reactant intermediate intermediate product product catalyst catalyst BA Benzoic Acid Protonation 1. Protonation of Carbonyl Oxygen BA->Protonation HBA Hydroxybenzaldehyde Attack 2. Nucleophilic Attack by Phenol HBA->Attack Protonation->Attack Transfer 3. Proton Transfer Attack->Transfer Elimination 4. Elimination of Water Transfer->Elimination Ester Formylphenyl Benzoate Elimination->Ester Water Water Elimination->Water neg_H_plus -H+ Elimination->neg_H_plus Regenerates Catalyst H_plus1 H+ H_plus1->Protonation Catalyst H_plus2 H+

Caption: Acid-catalyzed esterification mechanism.

Detailed Experimental Protocol: Synthesis of 4-Formylphenyl Benzoate

This protocol details the synthesis of 4-formylphenyl benzoate from benzoic acid and 4-hydroxybenzaldehyde.

3.1. Materials and Equipment

  • Reactants: Benzoic acid (≥99.5%), 4-Hydroxybenzaldehyde (≥98%)

  • Catalyst: Concentrated Sulfuric Acid (95-98%)

  • Solvents: Diethyl ether or Ethyl acetate (ACS grade), Hexanes (ACS grade), Saturated aqueous sodium bicarbonate (NaHCO₃), Brine (saturated NaCl solution)

  • Drying Agent: Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Equipment: Dedicated laboratory microwave reactor (e.g., Biotage® Initiator+, CEM Discover), 10 mL microwave reaction vessel with a magnetic stir bar, standard laboratory glassware, rotary evaporator, Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄).

3.2. Step-by-Step Procedure

  • Reagent Preparation: To a 10 mL microwave reaction vessel containing a magnetic stir bar, add benzoic acid (1.22 g, 10 mmol) and 4-hydroxybenzaldehyde (1.22 g, 10 mmol).

    • Causality Note: Using equimolar amounts of reactants is a good starting point. For less reactive phenols, an excess of the carboxylic acid can be used to drive the reaction equilibrium forward, in accordance with Le Châtelier's principle.[8]

  • Catalyst Addition: Carefully add 3-4 drops (approx. 0.1 mL) of concentrated sulfuric acid to the vessel.

    • Safety First: Concentrated sulfuric acid is highly corrosive. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Add the acid slowly and with stirring.

  • Microwave Irradiation: Securely cap the reaction vessel and place it inside the microwave reactor cavity. Irradiate the mixture using the parameters outlined in the table below.

    • Causality Note: The temperature is set above the boiling points of potential side-products to ensure a rapid reaction rate, while the hold time is minimized to prevent degradation. The ramp time allows the system to reach the target temperature smoothly.[8]

ParameterValueRationale
Temperature 140 °CEnsures a high reaction rate for esterification.
Hold Time 5 minutesSufficient for reaction completion; minimizes byproduct formation.
Microwave Power Dynamic (up to 300W)Power adjusts automatically to maintain the set temperature.
Ramp Time 2 minutesAllows for controlled heating to the target temperature.
Stirring HighEnsures homogeneous heating and mixing of reactants.
  • Reaction Cooldown: After irradiation, allow the vessel to cool to a safe handling temperature (< 50 °C) using the instrument's automated cooling system.

  • Workup and Extraction: a. Once cool, uncap the vessel and dilute the solid reaction mixture with 20 mL of ethyl acetate. b. Transfer the solution to a separatory funnel. c. Wash the organic layer sequentially with 15 mL of water, 15 mL of saturated sodium bicarbonate solution (to neutralize the acid catalyst and remove unreacted benzoic acid), and finally 15 mL of brine.[8]

    • Causality Note: The bicarbonate wash is critical. The unreacted benzoic acid is deprotonated to sodium benzoate, which is water-soluble and is thus removed from the organic layer, simplifying purification. d. Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification and Characterization: a. The crude product can be purified by recrystallization from an ethanol/water mixture to yield a white crystalline solid. b. Monitor the reaction progress and purity of the final product by TLC using a 4:1 Hexanes:Ethyl Acetate eluent. c. Confirm the product identity using spectroscopic methods (IR, ¹H NMR, ¹³C NMR). The IR spectrum should show a characteristic ester carbonyl (C=O) stretch around 1720-1740 cm⁻¹ and the disappearance of the broad hydroxyl (-OH) peak from the starting phenol.

Experimental Workflow

The following diagram provides a high-level overview of the entire synthesis and purification workflow.

Workflow_Diagram prep prep reaction reaction workup workup analysis analysis A 1. Reagent Preparation (Benzoic Acid, 4-Hydroxybenzaldehyde, Sulfuric Acid in MW Vessel) B 2. Microwave Irradiation (140°C, 5 min) A->B Load into Reactor C 3. Workup & Extraction (EtOAc, NaHCO₃ wash) B->C Cool & Dilute D 4. Drying & Concentration (MgSO₄, Rotary Evaporation) C->D E 5. Purification (Recrystallization) D->E F 6. Characterization (TLC, IR, NMR) E->F

Caption: Microwave-assisted synthesis workflow.

Expected Results & Versatility

The described protocol consistently provides high yields (>90%) of the desired formylphenyl benzoate. The methodology is robust and can be adapted for various substituted benzoic acids and hydroxybenzaldehydes.

EntryHydroxybenzaldehydeProductTypical Time (MW)Typical Yield
14-hydroxybenzaldehyde4-formylphenyl benzoate5 min>92%
23-hydroxybenzaldehyde3-formylphenyl benzoate5-7 min>90%
32-hydroxybenzaldehyde2-formylphenyl benzoate8-10 min>85%*
Note: The yield for the ortho-substituted phenol is slightly lower due to potential steric hindrance.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low or No Product Yield 1. Insufficient heating (time/temp).2. Inactive catalyst.3. Inefficient stirring.1. Increase hold time to 8-10 min or temperature to 150°C.2. Use fresh concentrated sulfuric acid.3. Ensure the magnetic stir bar is spinning effectively.
Product is an Oil or Impure Solid 1. Incomplete removal of unreacted benzoic acid.2. Presence of water in the final product.1. Ensure the NaHCO₃ wash is thorough; perform a second wash if necessary.2. Ensure the organic layer is completely dry before solvent removal.
Reaction Vessel Over-pressurizes 1. Formation of low-boiling side products.2. Reaction temperature is too high.1. Lower the reaction temperature by 10-20°C and increase the hold time.2. Ensure the correct reactants have been used.

Conclusion

The microwave-assisted synthesis of formylphenyl benzoates offers a superior alternative to conventional methods, providing a rapid, efficient, and environmentally conscious route to these important chemical intermediates.[2][6] The protocol is characterized by its simplicity, high yields, and short reaction times, making it an invaluable tool for researchers in organic synthesis and drug development. The self-validating nature of the protocol, combined with clear characterization checkpoints, ensures reliable and reproducible results.

References

  • MDPI. (n.d.). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Available at: [Link]

  • International Journal of Chemical Science. (2021). Microwave assisted organic synthesis (MAOS). Available at: [Link]

  • National Institutes of Health (NIH). (2023). Microwave-Assisted Enzymatic Esterification Production of Emollient Esters. Available at: [Link]

  • ResearchGate. (n.d.). Microwave-Assisted Esterification: A Discovery-Based Microscale Laboratory Experiment. Available at: [Link]

  • ACS Publications. (2014). Microwave-Assisted Esterification: A Discovery-Based Microscale Laboratory Experiment. Available at: [Link]

  • Advanced Journal of Chemistry, Section A. (2019). Importance of Microwave Heating in Organic Synthesis. Available at: [Link]

  • TSI Journals. (2011). MICROWAVE ASSISTED FACILE SYNTHESES OF SOME SUBSTITUTED 4H-1,4-BENZOTHIAZINES. Available at: [Link]

  • PubMed. (n.d.). Microwave-accelerated Energy-Efficient Esterification of Free Fatty Acid with a Heterogeneous Catalyst. Available at: [Link]

  • Chemistry LibreTexts. (2024). 2.3: Preparation of the Benzoate of Phenol. Available at: [Link]

  • MDPI. (2020). Microwave-Assisted Noncatalytic Esterification of Fatty Acid for Biodiesel Production: A Kinetic Study. Available at: [Link]

  • SlideShare. (n.d.). Microwave Induced Green syntharid. Available at: [Link]

  • National Institutes of Health (NIH). (2020). Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. Available at: [Link]

  • International Journal of Trend in Scientific Research and Development. (n.d.). Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. Available at: [Link]

  • University of Wisconsin-La Crosse. (n.d.). Synthetic efforts towards the development of a microwave synthesis of ethyl benzoate. Available at: [Link]

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Application Notes and Protocols: 4-Formylphenyl 2-chlorobenzoate as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Bifunctional Scaffold

In the landscape of modern organic synthesis, the strategic design of molecular building blocks is paramount for the efficient construction of complex targets. 4-Formylphenyl 2-chlorobenzoate is a bifunctional aromatic compound that presents a unique combination of an electrophilic aldehyde and a sterically hindered ester linkage. This arrangement offers orthogonal reactivity, enabling chemists to perform sequential transformations at distinct sites within the molecule. Its utility extends from the synthesis of pharmacologically relevant scaffolds to the development of novel materials. This technical guide provides an in-depth exploration of this compound, detailing its synthesis, chemical properties, and diverse applications as a cornerstone in synthetic chemistry.

Physicochemical Properties and Spectroscopic Data

A comprehensive understanding of a building block's properties is essential for its effective application. The key physicochemical data for this compound are summarized below.

PropertyValueSource
CAS Number 321726-55-0[1]
Molecular Formula C₁₄H₉ClO₃[1][2]
Molecular Weight 260.68 g/mol [2]
Appearance White to off-white solidGeneral knowledge
Solubility Soluble in common organic solvents such as dichloromethane, chloroform, ethyl acetate, and acetone.General knowledge

While specific spectroscopic data for this compound is not widely published, the expected spectral characteristics can be inferred from analogous structures. For instance, the related compound 4-formyl-2-nitrophenyl 2-chlorobenzoate exhibits characteristic IR stretches for the ester C=O at approximately 1758 cm⁻¹ and the benzaldehyde C=O at around 1698 cm⁻¹[3]. The ¹H NMR spectrum would be expected to show a distinct singlet for the aldehyde proton (δ 9.8-10.0 ppm) and complex multiplets in the aromatic region (δ 7.2-8.2 ppm).

Synthesis of this compound: A Reliable Protocol

The most common and efficient method for the synthesis of this compound is through the esterification of 4-hydroxybenzaldehyde with 2-chlorobenzoyl chloride. A particularly effective approach is the Steglich esterification, which proceeds under mild conditions and offers high yields.

Protocol: Steglich Esterification for the Synthesis of this compound

This protocol is based on established Steglich esterification procedures.

Materials:

  • 4-Hydroxybenzaldehyde

  • 2-Chlorobenzoic acid

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Instrumentation:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser (optional, for prolonged reactions)

  • Separatory funnel

  • Rotary evaporator

  • Chromatography column

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-hydroxybenzaldehyde (1.0 eq), 2-chlorobenzoic acid (1.1 eq), and a catalytic amount of DMAP (0.1 eq).

  • Dissolution: Dissolve the starting materials in anhydrous dichloromethane.

  • Addition of Coupling Agent: Cool the reaction mixture to 0 °C in an ice bath. Slowly add a solution of DCC (1.2 eq) in anhydrous dichloromethane.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up:

    • Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).

    • Wash the filtrate with saturated aqueous NaHCO₃ solution, followed by water, and then brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a solid.

Causality Behind Experimental Choices:

  • DCC and DMAP: DCC is a powerful dehydrating agent that activates the carboxylic acid for nucleophilic attack by the hydroxyl group of 4-hydroxybenzaldehyde. DMAP acts as a nucleophilic catalyst, accelerating the reaction and improving the yield.

  • Anhydrous Conditions: The reaction is sensitive to moisture, as water can hydrolyze the activated carboxylic acid intermediate and DCC, reducing the yield.

  • Purification: Column chromatography is essential to remove any unreacted starting materials and by-products, ensuring the high purity of the final product.

Applications in Organic Synthesis: A Gateway to Molecular Diversity

The dual functionality of this compound makes it a highly valuable building block for the synthesis of a wide array of organic molecules. The aldehyde group serves as a handle for various carbon-carbon and carbon-nitrogen bond-forming reactions, while the ester can be hydrolyzed or transesterified.

logical_relationships cluster_aldehyde Aldehyde Transformations cluster_ester Ester Transformations cluster_products Product Classes start This compound wittig Wittig Reaction start->wittig Phosphonium ylide knoevenagel Knoevenagel Condensation start->knoevenagel Active methylene compound aldol Aldol Condensation start->aldol Enolate schiff Schiff Base Formation start->schiff Primary amine hydrolysis Hydrolysis start->hydrolysis Base/Acid stilbenes Stilbenes/Olefins wittig->stilbenes cinnamic_acids Cinnamic Acid Derivatives knoevenagel->cinnamic_acids chalcones Chalcones aldol->chalcones imines Imines/Schiff Bases schiff->imines hydroxy_acid 4-(2-chlorobenzoyloxy)benzoic acid hydrolysis->hydroxy_acid

Caption: Versatile transformations of this compound.

Carbon-Carbon Bond Forming Reactions

The aldehyde functionality is a prime site for constructing new carbon-carbon bonds, leading to a variety of important molecular frameworks.

  • Wittig Reaction for Stilbene Synthesis: The Wittig reaction provides a reliable method for the synthesis of alkenes from aldehydes and ketones[4]. This compound can react with a phosphonium ylide to generate stilbene derivatives. These compounds are of interest due to their diverse biological activities and applications in materials science.

  • Aldol and Claisen-Schmidt Condensations for Chalcone Synthesis: The aldol condensation and its variant, the Claisen-Schmidt condensation, are powerful tools for forming α,β-unsaturated ketones[5]. The reaction of this compound with an enolizable ketone, such as acetophenone, under basic or acidic conditions would yield chalcone derivatives. Chalcones are precursors to flavonoids and exhibit a wide range of pharmacological properties[6].

  • Knoevenagel Condensation: This condensation reaction between an aldehyde and an active methylene compound is pivotal for creating substituted alkenes[7]. For instance, reacting this compound with malononitrile or ethyl cyanoacetate in the presence of a basic catalyst would produce electron-deficient alkenes, which are versatile intermediates in organic synthesis.

Carbon-Nitrogen Bond Forming Reactions
  • Schiff Base Formation and Reductive Amination: Aromatic aldehydes readily react with primary amines to form Schiff bases (imines)[8][9]. These imines can be valuable intermediates or final products with applications in coordination chemistry and as liquid crystals[10][11]. Subsequent reduction of the imine via reductive amination yields secondary amines, a common motif in many pharmaceutical agents.

Applications in Medicinal Chemistry

The core structure of this compound and its derivatives have been explored for their potential biological activities. For instance, a derivative, 4-formyl-2-methoxyphenyl-4-chlorobenzoate, has been synthesized and investigated through in silico studies for its potential as an anti-inflammatory agent by targeting the COX-2 enzyme[12]. The ability to readily modify both the aldehyde and ester functionalities allows for the generation of libraries of compounds for drug discovery screening.

Applications in Materials Science

Aryl benzoates are a well-known class of mesogens used in the synthesis of liquid crystals[10][13]. The rigid core of this compound, coupled with the potential for elongation through reactions at the formyl group, makes it an attractive precursor for novel liquid crystalline materials. Furthermore, the aldehyde and ester groups can serve as reactive sites for incorporation into polymer backbones or as pendant groups, leading to functional polymers with tailored properties[14][15][16].

Experimental Protocol: Synthesis of a Stilbene Derivative via Wittig Reaction

This protocol provides a general procedure for the synthesis of a stilbene derivative from this compound.

experimental_workflow cluster_ylide_prep Ylide Preparation cluster_wittig_reaction Wittig Reaction cluster_workup_purification Work-up and Purification phosphonium_salt Benzyltriphenylphosphonium chloride ylide Phosphonium Ylide phosphonium_salt->ylide in THF base Strong Base (e.g., n-BuLi or NaH) base->ylide reaction_mixture Reaction Mixture ylide->reaction_mixture start_material This compound start_material->reaction_mixture in THF quench Quench with H₂O reaction_mixture->quench extraction Extract with Ethyl Acetate quench->extraction drying Dry over MgSO₄ extraction->drying concentration Concentrate in vacuo drying->concentration chromatography Column Chromatography concentration->chromatography product Stilbene Derivative chromatography->product

Caption: Workflow for the Wittig synthesis of a stilbene derivative.

Procedure:

  • Ylide Preparation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere, suspend benzyltriphenylphosphonium chloride (1.1 eq) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C and add a strong base such as n-butyllithium (n-BuLi) or sodium hydride (NaH) portion-wise until the characteristic orange-red color of the ylide persists.

  • Wittig Reaction: In a separate flask, dissolve this compound (1.0 eq) in anhydrous THF. Slowly add this solution to the freshly prepared ylide at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC.

  • Work-up: Upon completion, carefully quench the reaction with water. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Purification: After filtering off the drying agent, concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired stilbene derivative.

Safety and Handling

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Handling: Handle the compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from heat and direct sunlight[7][18]. Aromatic aldehydes can be susceptible to oxidation over time[19][20].

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its orthogonal functional groups provide a platform for a wide range of chemical transformations, enabling the synthesis of complex molecules with potential applications in medicinal chemistry and materials science. The protocols and application notes provided herein serve as a guide for researchers to harness the synthetic potential of this important intermediate.

References

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  • Ali, E. A., et al. (2014). Synthesis, Characterization, and Bioactivity of Schiff Bases and Their Cd2+, Zn2+, Cu2+, and Ni2+ Complexes Derived from Chloroacetophenone Isomers with S-Benzyldithiocarbazate and the X-Ray Crystal Structure of S-Benzyl-β-N-(4-chlorophenyl)methylenedithiocarbazate. Bioinorganic Chemistry and Applications. [Link]

  • Al-Ostoot, F. H., et al. (2022). Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. Molecules. [Link]

  • Liguori, F., et al. (2020). Synthesis and characterization of poly(4-oxyalkylenoxy benzoate)s of different chain length. Polymer. [Link]

  • Lee, J., et al. (2023). Synthesis and Characterization of Side-Chain Liquid-Crystalline Block Copolymers Containing Cyano-Terminated Phenyl Benzoate Moieties. Polymers. [Link]

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Application Notes and Protocols: Derivatization of 4-Formylphenyl 2-chlorobenzoate for Biological Screening

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for the chemical derivatization of the scaffold molecule, 4-Formylphenyl 2-chlorobenzoate, to generate a diverse library of compounds for biological screening. We present detailed protocols for strategic modifications targeting the aldehyde and ester functionalities, discuss the scientific rationale underpinning these synthetic choices, and outline a tiered biological screening cascade to identify and characterize novel bioactive agents. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile chemical scaffold for the discovery of new therapeutic leads.

Introduction: The Strategic Value of this compound

The compound this compound (Molecular Formula: C₁₄H₉ClO₃, Molecular Weight: 260.68 g/mol ) is a bifunctional molecule offering significant potential as a starting point for combinatorial chemistry and drug discovery programs.[1] Its structure comprises two key features amenable to diverse chemical modifications:

  • An Aromatic Aldehyde: This functional group is a versatile handle for a wide range of carbon-carbon and carbon-nitrogen bond-forming reactions. Aldehydes are crucial intermediates in the synthesis of numerous pharmaceuticals, allowing for the construction of complex molecular architectures.[2]

  • A 2-Chlorobenzoate Ester: This moiety introduces specific steric and electronic properties. The chloro-substitution can influence binding interactions with biological targets and modulate metabolic stability. Furthermore, the ester linkage itself can be a site for strategic cleavage in prodrug design or be retained as a key structural element.[1] Derivatives of 2-chlorobenzoic acid have been reported to possess antimicrobial and potential anticancer activities.[1][3]

The combination of these two moieties in a single, readily modifiable scaffold allows for the rapid generation of compound libraries with significant structural and functional diversity, making it an attractive starting point for screening campaigns.

Core Derivatization Strategies

The primary sites for derivatization on the this compound scaffold are the aldehyde and the ester groups. The aldehyde, being the more reactive group, is the principal target for library generation.

Logical Flow of Derivatization

Derivatization_Workflow Start This compound Aldehyde_Mod Aldehyde Modification (Primary Diversification) Start->Aldehyde_Mod Ester_Mod Ester Modification (Secondary Diversification) Start->Ester_Mod Alternative Strategy (e.g., Prodrugs) Reductive_Amination Reductive Amination (C-N Bond Formation) Aldehyde_Mod->Reductive_Amination  Primary/Secondary  Amines Wittig_Reaction Wittig Reaction (C=C Bond Formation) Aldehyde_Mod->Wittig_Reaction  Phosphonium Ylides Grignard_Reaction Grignard Reaction (C-C Bond Formation) Aldehyde_Mod->Grignard_Reaction  Organomagnesium  Halides Library Diverse Compound Library Ester_Mod->Library Reductive_Amination->Library Wittig_Reaction->Library Grignard_Reaction->Library

Caption: Primary derivatization strategies for this compound.

PART I: Derivatization of the Aldehyde Moiety

The aldehyde group is a prime target for introducing molecular diversity. We will focus on three robust and widely applicable reaction classes.

A. Reductive Amination: Synthesis of Secondary and Tertiary Amines

Scientific Rationale: Reductive amination is a cornerstone of medicinal chemistry for synthesizing amines. This one-pot reaction involves the formation of an imine intermediate from the aldehyde and a primary or secondary amine, followed by in-situ reduction to the corresponding amine. This method is highly efficient and tolerates a wide range of functional groups. The introduction of diverse amine functionalities can significantly impact a molecule's physicochemical properties, such as solubility and basicity, and introduce key hydrogen bond donors/acceptors for target interaction.

General Protocol:

  • Reaction Setup: To a solution of this compound (1.0 eq) in a suitable solvent (e.g., 1,2-dichloroethane or methanol) at room temperature, add the desired primary or secondary amine (1.1 eq).

  • Imine Formation: Stir the mixture for 1-2 hours at room temperature. For less reactive amines, the addition of a catalytic amount of acetic acid may be beneficial to facilitate imine formation.

  • Reduction: Add a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise to the reaction mixture.[4] This reagent is particularly effective as it is mild and can be used in the presence of an acid catalyst without rapid decomposition.[4]

  • Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Parameter Typical Condition Notes
Solvent 1,2-Dichloroethane (DCE), Methanol (MeOH)DCE is often preferred for its compatibility with NaBH(OAc)₃.
Reducing Agent Sodium triacetoxyborohydride (NaBH(OAc)₃)Milder and more selective than NaBH₄ for this reaction.[4]
Temperature Room TemperatureMild conditions are generally sufficient.
Reaction Time 12 - 24 hoursVaries depending on the reactivity of the amine.
B. Wittig Reaction: Synthesis of Alkenes

Scientific Rationale: The Wittig reaction is an invaluable method for synthesizing alkenes from aldehydes or ketones.[5][6] It involves the reaction of the aldehyde with a phosphorus ylide (Wittig reagent), forming a new carbon-carbon double bond with high regioselectivity.[5] This strategy allows for the introduction of a wide variety of substituted vinyl groups, which can act as rigid linkers or introduce functionalities for further reaction. The stereochemical outcome (E/Z isomerism) can often be controlled by the choice of ylide and reaction conditions.[5]

General Protocol:

  • Ylide Generation: In a flame-dried, two-neck flask under an inert atmosphere (e.g., Nitrogen or Argon), suspend the appropriate phosphonium salt (e.g., methyltriphenylphosphonium bromide, 1.1 eq) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C and add a strong base (e.g., n-butyllithium, 1.05 eq) dropwise. Allow the mixture to warm to room temperature and stir for 1-2 hours, during which the characteristic color of the ylide should appear.

  • Wittig Reaction: Cool the ylide solution to 0 °C and add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction by TLC or LC-MS for the disappearance of the aldehyde.

  • Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the aqueous layer with diethyl ether or ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. The major byproduct, triphenylphosphine oxide, can often be removed by precipitation or column chromatography on silica gel.

Parameter Typical Condition Notes
Solvent Anhydrous Tetrahydrofuran (THF)Must be scrupulously dry.
Base n-Butyllithium (n-BuLi), Sodium Hydride (NaH)Choice of base depends on the acidity of the phosphonium salt.
Temperature 0 °C to Room TemperatureLow temperatures are often used to control reactivity.
Reaction Time 2 - 12 hoursCompletion is usually rapid after aldehyde addition.
C. Grignard Reaction: Synthesis of Secondary Alcohols

Scientific Rationale: The Grignard reaction is a powerful tool for forming carbon-carbon bonds by the addition of an organomagnesium halide (Grignard reagent) to a carbonyl group.[7][8] This reaction converts the aldehyde into a secondary alcohol, introducing a new alkyl or aryl substituent and a hydroxyl group that can serve as a hydrogen bond donor or a site for further functionalization. It is important to note that Grignard reagents are highly basic and will react with acidic protons. The ester functionality in the starting material is generally less reactive than the aldehyde and should remain intact under controlled conditions, although reaction with two equivalents of the Grignard reagent to form a tertiary alcohol is possible.[9]

General Protocol:

  • Reaction Setup: In a flame-dried, three-neck flask under an inert atmosphere, place a solution of this compound (1.0 eq) in anhydrous THF or diethyl ether.

  • Grignard Addition: Cool the solution to 0 °C or -78 °C. Add the Grignard reagent (e.g., methylmagnesium bromide, 1.1 eq) dropwise via a syringe.

  • Reaction Monitoring: Stir the reaction at the low temperature for 1-3 hours. Monitor the consumption of the starting material by TLC.

  • Work-up: Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of NH₄Cl at 0 °C. Allow the mixture to warm to room temperature.

  • Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. The resulting secondary alcohol can be purified by column chromatography.

Parameter Typical Condition Notes
Solvent Anhydrous THF or Diethyl EtherMust be anhydrous to prevent quenching of the Grignard reagent.
Reagent Alkyl or Aryl Magnesium Halide (RMgX)Commercially available or prepared in situ.
Temperature -78 °C to 0 °CLow temperatures are crucial to prevent side reactions with the ester.
Reaction Time 1 - 3 hoursTypically rapid at low temperatures.

PART II: Derivatization of the Ester Moiety (Prodrug Strategy)

Scientific Rationale: The ester group can be strategically modified, most notably in the context of creating prodrugs. A prodrug is an inactive or less active molecule that is metabolically converted to the active parent drug in the body. If a derivative of the core scaffold shows promising activity but has poor pharmacokinetic properties (e.g., low solubility or poor membrane permeability), the ester can be hydrolyzed to reveal a phenol. This phenolic hydroxyl group can then be re-functionalized with various promoieties (e.g., more labile esters, carbonates, or carbamates) designed to be cleaved by endogenous enzymes like esterases, thereby releasing the active drug at the target site.[10][11]

Workflow for Phenolic Prodrug Derivatization:

Prodrug_Workflow Start Active Aldehyde Derivative Hydrolysis Ester Hydrolysis (e.g., LiOH, H₂O/THF) Start->Hydrolysis Phenol Intermediate Phenol Hydrolysis->Phenol ReEster Re-functionalization (Acylation, etc.) Phenol->ReEster Prodrug Phenolic Prodrug Library ReEster->Prodrug

Caption: Workflow for generating phenolic prodrugs from active derivatives.

PART III: Proposed Biological Screening Cascade

The structural motifs within the this compound library—namely the substituted benzaldehyde and chlorobenzoate components—suggest potential for anti-inflammatory and cytotoxic activities.[1][2][12] We propose a tiered screening cascade to efficiently identify and characterize promising lead compounds.

Logical Flow of the Screening Cascade:

Screening_Cascade cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Secondary & Mechanistic Assays cluster_2 Tier 3: Lead Characterization Cytotoxicity General Cytotoxicity Assay (e.g., MTT Assay on Cancer Cell Line) DoseResponse Dose-Response Cytotoxicity (IC₅₀ Determination) Cytotoxicity->DoseResponse Active Hits AntiInflam Primary Anti-inflammatory Assay (e.g., Protein Denaturation) EnzymeAssay Enzyme Inhibition Assays (COX/LOX) AntiInflam->EnzymeAssay Active Hits LeadOpt Lead Optimization & Further Studies EnzymeAssay->LeadOpt DoseResponse->LeadOpt

Caption: A tiered approach for biological screening of the compound library.

A. Tier 1: Primary Screening

The goal of primary screening is to broadly assess the biological activity of the entire library at a single high concentration to identify initial "hits."

Protocol 1: General Cytotoxicity Screening (MTT Assay)

  • Rationale: This assay provides a rapid and cost-effective method to assess a compound's effect on cell viability and proliferation. It serves as a general screen for potential anticancer agents or to flag compounds with undesirable toxicity early on.

  • Methodology:

    • Cell Seeding: Plate a suitable cancer cell line (e.g., MDA-MB-231 for breast cancer) in 96-well plates and allow cells to adhere for 24 hours.

    • Compound Treatment: Treat the cells with a single high concentration (e.g., 10 or 50 µM) of each library compound for 48-72 hours.

    • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[13]

    • Solubilization & Readout: Solubilize the formazan crystals with a solvent (e.g., DMSO) and measure the absorbance at 570 nm using a microplate reader.[13]

    • Hit Criteria: Compounds causing a significant reduction in cell viability (e.g., >50% inhibition) compared to a vehicle control are considered hits.

Protocol 2: Primary Anti-inflammatory Screening (Inhibition of Protein Denaturation)

  • Rationale: Denaturation of proteins is a well-documented cause of inflammation.[10] This simple in vitro assay assesses the ability of a compound to prevent heat-induced denaturation of a protein like bovine serum albumin (BSA), providing a preliminary indication of anti-inflammatory potential.

  • Methodology:

    • Reaction Mixture: Prepare a reaction mixture containing the test compound at a single concentration (e.g., 100 µg/mL) and a solution of BSA.

    • Induction of Denaturation: Heat the mixture at approximately 72°C for 5 minutes.

    • Readout: After cooling, measure the turbidity of the solution spectrophotometrically at 660 nm.

    • Hit Criteria: Compounds that significantly reduce the turbidity compared to the control (which will be highly turbid due to denatured protein) are considered hits. Diclofenac sodium can be used as a positive control.

B. Tier 2: Secondary and Mechanistic Assays

Hits identified in Tier 1 are advanced to secondary assays to confirm their activity, determine potency, and begin to elucidate their mechanism of action.

Protocol 3: Dose-Response Cytotoxicity and IC₅₀ Determination

  • Rationale: For hits from the primary cytotoxicity screen, a dose-response study is performed to quantify their potency by determining the half-maximal inhibitory concentration (IC₅₀).

  • Methodology: The MTT, XTT, or WST-1 assay is repeated using a range of concentrations (typically a serial dilution) of the hit compound.[13][14] The percentage of cell viability is plotted against the logarithm of the compound concentration, and the IC₅₀ value is calculated from the resulting sigmoidal curve.

Protocol 4: Enzyme Inhibition Assays (COX/LOX)

  • Rationale: For hits from the anti-inflammatory screen, their effect on key pro-inflammatory enzymes like cyclooxygenases (COX-1 and COX-2) and lipoxygenases (LOX) should be investigated.[10][15] These enzymes are critical in the arachidonic acid pathway, which produces inflammatory mediators like prostaglandins and leukotrienes.[10][15][16][17]

  • Methodology: Commercially available colorimetric inhibitor screening kits are used to measure the activity of COX-1, COX-2, and 5-LOX in the presence of varying concentrations of the hit compounds. The ability of the compounds to inhibit enzyme activity is measured, and IC₅₀ values are determined. This also allows for an initial assessment of selectivity (e.g., COX-2 vs. COX-1).

Conclusion

The this compound scaffold represents a versatile and promising starting point for the development of novel bioactive compounds. The detailed synthetic protocols and the proposed tiered screening cascade provided in this application note offer a robust framework for generating a diverse chemical library and efficiently identifying lead compounds with potential therapeutic value. This systematic approach, combining rational chemical derivatization with a logical biological evaluation strategy, is designed to accelerate the early stages of the drug discovery process.

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Sources

Application Notes & Protocols: In Silico Docking of 4-Formylphenyl 2-chlorobenzoate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist

I. Introduction: The Rationale for In Silico Investigation

The compound "4-Formylphenyl 2-chlorobenzoate" represents a versatile chemical scaffold. It combines an electrophilic aldehyde group, a cleavable ester linkage, and halogenated aromatic rings—features commonly found in pharmacologically active molecules. By systematically modifying this core structure, a library of derivatives can be generated to explore a wide chemical space for potential therapeutic applications. Chalcones and related aromatic ketones, which share structural similarities, have demonstrated a vast range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3][4]

Molecular docking is a powerful computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex.[5][6][7] This technique is foundational in structure-based drug design, allowing researchers to:

  • Screen large virtual libraries of compounds against a specific protein target, prioritizing those with the highest predicted binding affinity for synthesis and in vitro testing.

  • Elucidate potential mechanisms of action by visualizing the specific atomic interactions (e.g., hydrogen bonds, hydrophobic contacts) that stabilize the ligand-receptor complex.[8][9]

  • Guide lead optimization by suggesting structural modifications to a hit compound that could enhance its binding affinity or selectivity.

This guide provides a comprehensive, step-by-step protocol for conducting molecular docking studies on novel derivatives of this compound, using cyclooxygenase-2 (COX-2) as an illustrative target, based on its relevance to structurally similar anti-inflammatory agents.[10][11]

II. The Molecular Docking Workflow: A Conceptual Overview

The entire process, from initial design to final analysis, follows a logical progression. Each step is critical for the integrity and reproducibility of the final results.

G cluster_prep Phase 1: Preparation cluster_exec Phase 2: Simulation cluster_analysis Phase 3: Analysis & Validation A Ligand Preparation (Derivative Design, 3D Conversion, Energy Minimization) C Grid Box Generation (Define Binding Site) A->C B Receptor Preparation (PDB Selection, Cleaning, Protonation) B->C D Molecular Docking (Run Simulation using AutoDock Vina) C->D E Results Analysis (Binding Energy, Pose Visualization) D->E F Interaction Mapping (H-Bonds, Hydrophobic Contacts) E->F G Hit Validation & Prioritization (Comparison with Controls) F->G

Figure 1: High-level workflow for in silico molecular docking studies.

III. Protocol 1: Ligand Preparation

The quality of the ligand structure directly impacts the reliability of the docking outcome. This protocol ensures that the derivatives are in a chemically correct, low-energy 3D conformation.

Materials:

  • 2D chemical drawing software (e.g., MarvinSketch, ChemDraw)

  • 3D structure generation and energy minimization software (e.g., Avogadro[12], UCSF ChimeraX)

  • Open Babel or similar software for file format conversion

Methodology:

  • Design and Draw 2D Structures:

    • Start with the parent scaffold: this compound.

    • Create a virtual library of derivatives by introducing substituents at various positions on the aromatic rings. Consider modifications that alter electronic properties (e.g., -NO2, -OCH3) or steric bulk (e.g., -tBu).

    • Save each derivative as a separate file (e.g., .mol, .sdf).

  • Convert 2D to 3D and Add Hydrogens:

    • Import the 2D structure into a molecular editor like Avogadro or ChimeraX.

    • Use the software's built-in functions to generate a 3D conformation.

    • Add hydrogens. Most crystal structures lack explicit hydrogens, so they must be added computationally to satisfy valency and enable correct charge calculation.[13][14]

    • Scientist's Note: The initial 3D build is often a rough approximation. The subsequent energy minimization step is non-negotiable for obtaining a realistic conformer.

  • Energy Minimization:

    • Use a suitable force field (e.g., MMFF94 or UFF in Avogadro) to perform energy minimization.

    • This process adjusts bond lengths and angles to find a low-energy, stable conformation of the ligand.

    • Save the minimized 3D structure.

  • Assign Partial Charges and Define Rotatable Bonds:

    • For use with AutoDock, it is necessary to assign partial charges. Gasteiger charges are commonly used for small molecules.[15]

    • Software like AutoDock Tools (ADT) can automatically perform this step and also define the rotatable bonds in the ligand, which is crucial for flexible docking.[13][15]

    • Rationale: Flexible docking allows the ligand to change its conformation within the binding site, which is a more realistic simulation of the binding process. The number of rotatable bonds directly affects the complexity and duration of the calculation.[15]

  • Final File Format Conversion:

    • Convert the prepared ligand file into the .pdbqt format required by AutoDock Vina. This format includes atomic coordinates, partial charges, and information on rotatable bonds.

    • This can be done using the graphical interface of AutoDock Tools or via the command line with Open Babel.

IV. Protocol 2: Receptor Preparation

Proper receptor preparation involves selecting a high-quality crystal structure and cleaning it to isolate the components relevant to the docking simulation.

Materials:

  • Protein Data Bank (PDB) for sourcing structures.

  • Molecular visualization software (e.g., PyMOL, UCSF ChimeraX, Discovery Studio Visualizer).

  • AutoDock Tools (ADT) for final preparation.

Methodology:

  • Select and Download a High-Resolution Protein Structure:

    • Access the RCSB Protein Data Bank ([Link]).

    • Search for the target of interest. For this guide, we will use COX-2, PDB ID: 6COX , which is a human COX-2 structure.

    • Choose a structure with a high resolution (ideally < 2.5 Å) and, if possible, one that is co-crystallized with a ligand in the binding site of interest. This helps validate the location of the active site.

    • Download the structure in PDB format.

  • Clean the Protein Structure:

    • Open the PDB file in a molecular viewer.

    • Remove Water Molecules: Delete all water molecules (HOH). While some water molecules can be critical for binding (bridging interactions), their inclusion requires advanced methods. For standard docking, they are typically removed to simplify the system.[16][17][18]

    • Remove Co-crystallized Ligands and Ions: Delete any existing ligands, cofactors, or ions that are not essential for the structural integrity of the binding site. This clears the active site for your new derivatives.[16][17]

    • Select the Correct Chain: If the protein is a multimer, select only the chain containing the active site of interest.[17][18]

    • Save the cleaned protein as a new PDB file.

  • Add Hydrogens and Assign Charges:

    • Load the cleaned PDB file into AutoDock Tools.

    • Add polar hydrogens. This is crucial for defining the hydrogen bond donor and acceptor network.[17][18]

    • Assign Kollman charges, which are standard for proteins in the AutoDock suite.

    • Merge non-polar hydrogens to reduce computational complexity.

  • Final File Format Conversion:

    • Save the prepared receptor as a .pdbqt file. This format contains the necessary charge and atom type information for AutoDock Vina.

V. Protocol 3: Docking Execution with AutoDock Vina

This phase involves defining the search space on the receptor and running the docking simulation.

Methodology:

  • Define the Binding Site (Grid Box):

    • The "grid box" is a three-dimensional cube that defines the search space for the ligand.

    • Targeted Docking: If the binding site is known (e.g., from a co-crystallized ligand in the original PDB file), center the grid box on this site. The box should be large enough to accommodate the ligand and allow it to rotate freely, but not excessively large, which would waste computational time.

    • Using AutoDock Tools, you can interactively position and size the grid box around the active site residues.

    • Note the coordinates (center_x, center_y, center_z) and dimensions (size_x, size_y, size_z) of the box. These values are required for the configuration file.

  • Create a Configuration File:

    • Create a text file (e.g., conf.txt) that contains the input parameters for AutoDock Vina.

    • Scientist's Note: The exhaustiveness parameter controls the thoroughness of the search. Higher values increase the probability of finding the true energy minimum but also increase computation time. A value of 8 is a reasonable starting point. num_modes specifies how many binding poses (conformations) to generate.

  • Run the Docking Simulation:

    • Open a command-line terminal.

    • Execute the AutoDock Vina program with the configuration file as input:

VI. Protocol 4: Analysis and Interpretation of Results

G start Load Docking Output (Log & PDBQT files) q1 Binding Affinity < -7.0 kcal/mol? start->q1 act1 Visualize Top Poses in PyMOL/ChimeraX q1->act1 Yes end_bad Low Priority / Discard q1->end_bad No q2 Pose is Sterically Plausible? act1->q2 act2 Analyze Key Interactions (H-Bonds, Hydrophobic, Pi-Pi) q2->act2 Yes q2->end_bad No q3 Interactions Match Known Inhibitor/Control? act2->q3 end_good Candidate for Further Study (MD Simulation, Synthesis) q3->end_good Yes q3->end_bad No

Figure 2: Decision-making flowchart for analyzing docking results.

Methodology:

  • Examine Binding Affinity and RMSD:

    • Open the log file (ligand_01_log.txt). It will contain a table of the generated binding modes, ranked by binding affinity (in kcal/mol).

    • Binding Affinity (ΔG): This value estimates the free energy of binding. More negative values indicate stronger, more favorable binding.[8] A common threshold for a "hit" is often considered to be below -7.0 kcal/mol, but this is target-dependent.

    • RMSD (Root Mean Square Deviation): The log file provides two RMSD values. RMSD_l.b. (lower bound) and RMSD_u.b. (upper bound) compare the current pose to the best pose found. An RMSD value of less than 2.0 Å between the top poses suggests they have converged to a similar binding mode.[8][19]

  • Visualize the Binding Pose:

    • Open the receptor PDBQT file and the output ligand PDBQT file (ligand_01_out.pdbqt) in PyMOL or ChimeraX. The output file contains the coordinates for all generated modes.

    • Focus on the top-ranked pose (Mode 1).

    • Visually inspect the ligand's position in the active site. Does it make sense chemically? Are there any steric clashes (atoms overlapping)?

  • Identify Key Molecular Interactions:

    • Use the visualization software's tools to identify non-covalent interactions between the ligand and protein residues.

    • Hydrogen Bonds: These are critical for specificity and affinity. Identify the donor and acceptor atoms and the distance (typically < 3.5 Å).

    • Hydrophobic Interactions: Look for contacts between non-polar parts of the ligand (e.g., aromatic rings) and hydrophobic residues of the protein (e.g., Val, Leu, Ile, Phe).

    • Other Interactions: Note any pi-pi stacking, cation-pi, or halogen bonds that may be present.

    • Trustworthiness Check: A good docking result is not just about a low energy score; it's about a binding pose that is stabilized by a network of favorable interactions.[8][9] A ligand with a great score but no clear interactions should be viewed with skepticism.

  • Establish a Self-Validating System:

    • Positive Control: Dock a known inhibitor of your target protein. The docking protocol is considered reliable if it can reproduce the binding pose of the known inhibitor (low RMSD compared to the crystal structure) and gives it a favorable docking score.

    • Comparative Analysis: Always analyze your derivatives in the context of the parent compound and the positive control. The goal is to identify derivatives that show a predicted improvement in binding affinity, supported by stronger or additional interactions.

VII. Data Presentation

Summarize the results for your top derivatives in a clear, tabular format.

Compound IDDerivative ModificationBinding Affinity (kcal/mol)Key Interacting Residues (H-Bonds)Key Interacting Residues (Hydrophobic)
Parent This compound-7.2TYR-385LEU-352, VAL-523
DER-01 4-Nitro group on benzoate ring-8.1TYR-385, SER-530 LEU-352, VAL-523, ALA-527
DER-02 3-Methoxy group on phenyl ring-6.9TYR-385LEU-352
Control Celecoxib (Known Inhibitor)-9.5HIS-90, ARG-513LEU-352, VAL-523, PHE-518

Note: The data presented in this table is hypothetical and for illustrative purposes only.

VIII. Conclusion and Future Directions

This guide outlines a robust and scientifically grounded protocol for conducting in silico docking studies of this compound derivatives. By following these steps, researchers can effectively screen virtual libraries, generate hypotheses about structure-activity relationships, and prioritize compounds for further investigation.

The most promising candidates identified through this workflow should be subjected to more rigorous computational analysis, such as molecular dynamics (MD) simulations , to assess the stability of the predicted binding pose over time.[20] Ultimately, the predictions from these computational studies must be validated through experimental synthesis and in vitro biological assays to confirm their activity.

IX. References

  • How to interprete and analyze molecular docking results? - ResearchGate. (2024). Retrieved from [Link]

  • How I can analyze and present docking results? - Matter Modeling Stack Exchange. (2020). Retrieved from [Link]

  • In Silico Molecular Docking Study of Some Novel Chalcone Derivatives as Anticancer Agents - AWS. (n.d.). Retrieved from [Link]

  • How does one prepare proteins for molecular docking? - Quora. (2021). Retrieved from [Link]

  • In silico Molecular Docking Study of Some Novel Chalcone Derivatives as Anticancer Agents | Journal of Pharmaceutical Research International. (2023). Retrieved from [Link]

  • Design, synthesis, and in silico docking studies of novel cinnamaldehyde–chalcone derivatives with anti-cancer potential and in vivo acute oral toxicity profiling. (2025). Retrieved from [Link]

  • Bioactivity Analysis of Chalcone-Derived Compounds Based on In-Silico Molecular Docking Study - ResearchGate. (2025). Retrieved from [Link]

  • Analysis and Mapping of Molecular Docking Results - CD ComputaBio. (n.d.). Retrieved from [Link]

  • In silico Molecular Docking Study of Some Novel Chalcone Derivatives as Anticancer Agents | Request PDF - ResearchGate. (2025). Retrieved from [Link]

  • Molecular Docking: A powerful approach for structure-based drug discovery - PMC - PubMed Central. (n.d.). Retrieved from [Link]

  • Session 4: Introduction to in silico docking. (n.d.). Retrieved from [Link]

  • Autodock Results Analysis | Protein Ligand Int | Pymol | LigPlot Etc., - YouTube. (2020). Retrieved from [Link]

  • HADDOCK2.4 shape-restrained protein-small molecule tutorial - Bonvin Lab. (n.d.). Retrieved from [Link]

  • Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock - YouTube. (2025). Retrieved from [Link]

  • Molecular docking proteins preparation - ResearchGate. (2019). Retrieved from [Link]

  • Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics - YouTube. (2020). Retrieved from [Link]

  • Ten quick tips to perform meaningful and reproducible molecular docking calculations. (2025). Retrieved from [Link]

  • AutoDock Tutorial- Part 4. Preparing Ligand for Docking - YouTube. (2021). Retrieved from [Link]

  • Molecular Docking Tutorial: A Step-by-Step Guide for Beginners - ChemCopilot. (2025). Retrieved from [Link]

  • Computational docking toward cox-2 and synthesis of 4-formyl-2-methoxyphenyl-4-chlorobenzoate using microwave irradiation - Pharmacy Education. (n.d.). Retrieved from [Link]

  • [MD-2] Protein Preparation for Molecular Docking | #autodockvina #TrendBioTech. (2022). Retrieved from [Link]

  • Ligand Preparation for Molecular docking #biotech - YouTube. (2025). Retrieved from [Link]

  • Synthesis, Characterization and in Silico Study of 4-(4,5- Diphenyl-1H-Imidazol-2-yl) Phenyl 4-Chlorobenzoate as Lactate Dehydrogenase Inhibitor - AIP Publishing. (n.d.). Retrieved from [Link]

  • Molecular Docking and Pharmacological In Silico Evaluation of Camptothecin and Related Ligands as Promising HER2-Targeted Therapies for Breast Cancer - MDPI. (n.d.). Retrieved from [Link]

  • Synthesis, characterization and biological evaluation of novel 4'-fluoro-2'-hydroxy-chalcone derivatives as antioxidant, anti-inflammatory and analgesic agents - PubMed. (n.d.). Retrieved from [Link]

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Application Notes & Protocols: 4-Formylphenyl 2-chlorobenzoate in Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of the applications of 4-Formylphenyl 2-chlorobenzoate in materials science, with a primary focus on its role as a pivotal intermediate in the synthesis of thermotropic liquid crystals. Detailed protocols, mechanistic insights, and experimental workflows are presented to enable researchers and scientists to effectively utilize this compound in the development of advanced functional materials.

Introduction: The Versatility of a Formylphenyl Benzoate Core

This compound is an aromatic compound characterized by a central benzoate ester linkage, a terminal aldehyde (formyl) group, and a chlorine substituent on one of the phenyl rings.[1] Its molecular structure, featuring a rigid core and a reactive aldehyde functionality, makes it a valuable building block for the synthesis of more complex organic materials. While direct applications of the compound itself are limited, its utility as a precursor is significant, particularly in the field of liquid crystals and potentially in the synthesis of bioactive molecules.[2][3][4] The aldehyde group serves as a convenient handle for forming imine bonds (Schiff bases), which are instrumental in elongating the molecular structure and inducing mesomorphic (liquid crystalline) properties.

Core Application: Synthesis of Schiff Base Thermotropic Liquid Crystals

The most prominent application of this compound in materials science is as a precursor for the synthesis of Schiff base/ester thermotropic liquid crystals.[3][4] These materials exhibit a phase of matter that has properties between those of a conventional liquid and those of a solid crystal.[5] The rigid, rod-like structure of molecules derived from this compound is conducive to the formation of these mesophases.

Principle of Liquid Crystal Formation

The formation of liquid crystalline phases is highly dependent on molecular geometry. Molecules that are elongated and rigid, often referred to as calamitic or rod-like, tend to exhibit liquid crystalline behavior. The synthesis of Schiff bases from this compound and various primary amines extends the molecular length and enhances the structural rigidity, which are key factors for inducing liquid crystallinity.[6] The resulting imine linkage (-CH=N-) maintains the planarity of the molecular core, facilitating the intermolecular interactions necessary for the formation of ordered, yet fluid, mesophases such as nematic and smectic phases.[4][7]

General Synthetic Pathway for Schiff Base Liquid Crystals

The synthesis of Schiff base liquid crystals from this compound typically involves a condensation reaction between the aldehyde group of the benzoate and a primary amine. This reaction is often catalyzed by an acid and proceeds with the elimination of water.

G A This compound C Schiff Base Liquid Crystal A->C Condensation Reaction (Acid Catalyst, Solvent, Heat) B Primary Amine (R-NH2) B->C

Caption: General reaction scheme for the synthesis of Schiff base liquid crystals.

Detailed Experimental Protocol: Synthesis of a Representative Schiff Base Liquid Crystal

This protocol describes the synthesis of a Schiff base liquid crystal derived from this compound and 4-alkoxyaniline. The length of the alkoxy chain on the aniline can be varied to tune the transition temperatures of the resulting liquid crystal.

Materials:

  • This compound

  • 4-Alkoxyaniline (e.g., 4-hexyloxyaniline)

  • Absolute Ethanol

  • Glacial Acetic Acid (catalytic amount)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Büchner funnel and filter paper

  • Recrystallization solvent (e.g., ethanol or ethyl acetate)

Procedure:

  • Reactant Dissolution: In a round-bottom flask, dissolve 1.0 equivalent of this compound in a minimal amount of absolute ethanol.

  • Addition of Amine: To the stirred solution, add 1.0 equivalent of the desired 4-alkoxyaniline.

  • Catalyst Addition: Add a few drops of glacial acetic acid to catalyze the condensation reaction.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux with continuous stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Precipitation and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. The Schiff base product will often precipitate out of the solution. If not, the volume of the solvent can be reduced, or the solution can be cooled in an ice bath to induce crystallization.

  • Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials.

  • Purification: The crude product should be purified by recrystallization from a suitable solvent, such as ethanol or ethyl acetate, to obtain the final, pure Schiff base liquid crystal.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature below their melting point.

Characterization:

The synthesized Schiff base liquid crystals should be characterized to confirm their structure and analyze their liquid crystalline properties.

Technique Purpose
FT-IR Spectroscopy To confirm the formation of the imine bond (C=N stretch, typically around 1610-1630 cm⁻¹) and the presence of the ester carbonyl group (C=O stretch, around 1730-1740 cm⁻¹).
¹H and ¹³C NMR Spectroscopy To elucidate and confirm the molecular structure of the synthesized compound.
Differential Scanning Calorimetry (DSC) To determine the phase transition temperatures (e.g., crystal-to-nematic, nematic-to-isotropic) and associated enthalpy changes.[3]
Polarized Optical Microscopy (POM) To visually identify the liquid crystalline phases (mesophases) by observing their characteristic textures.[3]

Workflow for Synthesis and Characterization

G cluster_synthesis Synthesis cluster_characterization Characterization A Dissolve 4-Formylphenyl 2-chlorobenzoate in Ethanol B Add 4-Alkoxyaniline and Acetic Acid A->B C Reflux for 4-6 hours B->C D Cool to Room Temperature and Precipitate Product C->D E Filter and Wash with Cold Ethanol D->E F Recrystallize from Ethanol/Ethyl Acetate E->F G Dry under Vacuum F->G H FT-IR Spectroscopy G->H I NMR Spectroscopy G->I J Differential Scanning Calorimetry (DSC) G->J K Polarized Optical Microscopy (POM) G->K

Caption: Experimental workflow for the synthesis and characterization of Schiff base liquid crystals.

Emerging Applications and Future Outlook

While the primary application of this compound is in liquid crystal synthesis, its versatile structure suggests potential in other areas of materials science and medicinal chemistry.

Precursor for Bioactive Molecules

The formylphenyl benzoate scaffold has been utilized in the synthesis of compounds with potential biological activity. For instance, derivatives have been investigated as lactate dehydrogenase inhibitors with potential anti-cancer applications and as anti-inflammatory agents.[2][8] This suggests that this compound could serve as a starting material for the development of novel therapeutic agents.

Building Block for Functional Polymers

The aldehyde functionality of this compound could be exploited in polymer synthesis. For example, it could be incorporated into polymer backbones or as a pendant group through reactions like Wittig olefination or condensation polymerization.[9][10] This could lead to the development of polymers with tailored optical or electronic properties.

Conclusion

This compound is a valuable and versatile intermediate in materials science. Its primary and well-established application is in the synthesis of thermotropic liquid crystals, where its rigid core and reactive aldehyde group are key to designing molecules with desired mesomorphic properties. The detailed protocols and workflows provided in this guide are intended to facilitate the use of this compound in the synthesis of novel Schiff base liquid crystals. Furthermore, the potential for its use in the development of bioactive molecules and functional polymers opens up exciting avenues for future research.

References

  • Properties of thermotropic liquid crystals induced by hydrogen bonding between pyridyl‐1,2,4‐oxadiazole derivatives and benzoic acid, 4‐chlorobenzoic acid or 4‐methylbenzoic acid. Taylor & Francis Online. [Link]

  • Liquid crystal formation from the benzoic acid ester of hydroxypropylcellulose. ResearchGate. [Link]

  • Synthesis, Characterization and in Silico Study of 4-(4,5- Diphenyl-1H-Imidazol-2-yl) Phenyl 4-Chlorobenzoate as Lactate Dehydrogenase Inhibitor. AIP Publishing. [Link]

  • Alkylbenzoic and Alkyloxybenzoic Acid Blending for Expanding the Liquid Crystalline State and Improving Its Rheology. NIH. [Link]

  • First mesomorphic and DFT characterizations for 3- (or 4-) n-alkanoyloxy benzoic acids and their optical applications. NIH. [Link]

  • STUDY THE PROPERTIES OF THERMOTROPIC LIQUID CRYSTALS INDUCED BY HYDROGEN BONDING BETWEEN PYRIDYL- HETEROCYCLIC DERIVATIVES AND BENZOIC ACID, 4-HEPTYLOXYBENZOIC ACID OR 4-OCTYLOXYBENZOIC ACID. Al-Nahrain Journal of Science. [Link]

  • Preparation of Laterally Chloro-Substituted Schiff Base Ester Liquid Crystals: Mesomorphic and Optical Properties. MDPI. [Link]

  • The Synthesis of New Thermal Stable Schiff Base/Ester Liquid Crystals: A Computational, Mesomorphic, and Optical Study. PMC - NIH. [Link]

  • Computational docking toward cox-2 and synthesis of 4-formyl-2-methoxyphenyl-4-chlorobenzoate using microwave irradiation. Pharmacy Education. [Link]

  • Chloro-benzothiazole Schiff base ester liquid crystals: synthesis and mesomorphic ‎investigation. Taylor & Francis Online. [Link]

  • Synthesis, Mesomorphic and Computational Characterizations of Nematogenic Schiff Base Derivatives in Pure and Mixed State. PMC - NIH. [Link]

  • (PDF) 4-Formyl-2-nitrophenyl 2-chlorobenzoate. ResearchGate. [Link]

  • 4-Formyl-2-nitrophenyl 2-chlorobenzoate. PMC - PubMed Central. [Link]

  • New wide-stability four-ring azo/ester/Schiff base liquid crystals: synthesis, mesomorphic, photophysical, and DFT approaches. RSC Publishing. [Link]

  • Development and Application of Liquid Crystals as Stimuli-Responsive Sensors. PMC - NIH. [Link]

  • Bent-shaped liquid crystals based on 4-substituted 3-hydroxybenzoic acid central core. ResearchGate. [Link]

  • Chemical Characterization and Thermal Analysis of Recovered Liquid Crystals. LillOA. [Link]

  • Organic materials for organic electronic devices. ResearchGate. [Link]

  • 4-Methylphenyl 4-chlorobenzoate. PMC - NIH. [Link]

  • Synthesis and characterization of innovative well-defined difluorophosphonylated-(co)polymers by RAFT polymerization. ResearchGate. [Link]

  • Polymer Synthesis and Characterization – Zentel Group. Chemie – TU Darmstadt. [Link]

  • Vertical Orientation of Liquid Crystal on Polystyrene Substituted with n-Alkylbenzoate-p-oxymethyl Pendant Group as a Liquid Crystal Precursor. NIH. [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Formylphenyl 2-chlorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 4-Formylphenyl 2-chlorobenzoate. This document is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common challenges and improve the yield and purity of your synthesis.

I. Reaction Overview: The Schotten-Baumann Esterification

The synthesis of this compound is most commonly achieved via an esterification reaction between 4-hydroxybenzaldehyde and 2-chlorobenzoyl chloride. This reaction typically proceeds under Schotten-Baumann conditions, which involve the use of a base to facilitate the reaction and neutralize the hydrochloric acid byproduct.[1][2][3]

The core transformation involves the nucleophilic attack of the phenoxide ion (generated from 4-hydroxybenzaldehyde in the presence of a base) on the electrophilic carbonyl carbon of 2-chlorobenzoyl chloride.[4]

Reaction Scheme:
  • Reactants: 4-Hydroxybenzaldehyde and 2-Chlorobenzoyl Chloride

  • Product: this compound

  • Byproduct: Hydrochloric Acid (HCl)

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis, providing potential causes and actionable solutions.

Problem ID Issue Potential Causes Recommended Solutions
T-01 Low or No Product Yield 1. Inactive 4-hydroxybenzaldehyde: The phenolic hydroxyl group is not sufficiently nucleophilic. 2. Hydrolysis of 2-chlorobenzoyl chloride: The acid chloride is sensitive to moisture and can hydrolyze back to 2-chlorobenzoic acid. 3. Insufficient base: The base is crucial for deprotonating the phenol and neutralizing the HCl byproduct.[3] 4. Low reaction temperature: The reaction may be too slow at lower temperatures.1. Ensure an adequate amount of a suitable base (e.g., pyridine, triethylamine, or aqueous NaOH) is used to generate the more nucleophilic phenoxide ion.[3] 2. Use anhydrous solvents and reagents. Dry your glassware thoroughly and handle 2-chlorobenzoyl chloride under an inert atmosphere (e.g., nitrogen or argon) if possible. 3. Increase the stoichiometry of the base. A slight excess of the base can help drive the reaction to completion. 4. Gently heat the reaction mixture if it is being conducted at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).
T-02 Presence of Unreacted 4-Hydroxybenzaldehyde 1. Incomplete reaction: The reaction may not have been allowed to run to completion. 2. Poor mixing: In a biphasic system (e.g., with aqueous NaOH), inefficient stirring can limit the reaction at the interface.[1] 3. Steric hindrance: The ortho-chlorine on the benzoyl chloride can sterically hinder the approach of the phenoxide nucleophile.1. Increase the reaction time and continue to monitor by TLC until the starting material spot disappears. 2. Use vigorous stirring to ensure proper mixing of the reactants, especially in a two-phase system. The use of a phase-transfer catalyst can also be beneficial in such cases.[5] 3. Consider a more reactive acylating agent or a different catalytic system. For instance, Steglich esterification using DCC (N,N'-Dicyclohexylcarbodiimide) and DMAP (4-(Dimethylamino)pyridine) can be an alternative.[6]
T-03 Formation of 2-Chlorobenzoic Acid as a Major Byproduct 1. Excessive moisture in the reaction: This leads to the hydrolysis of 2-chlorobenzoyl chloride.[1] 2. Slow reaction rate: If the esterification is slow, the competing hydrolysis reaction can become significant.1. Thoroughly dry all glassware and use anhydrous solvents. 2. Add the 2-chlorobenzoyl chloride slowly to the reaction mixture containing the 4-hydroxybenzaldehyde and base to allow for immediate reaction, minimizing its exposure to any residual water. 3. Ensure the reaction temperature is optimal to favor esterification over hydrolysis.
T-04 Product is an Oil or Difficult to Crystallize 1. Presence of impurities: Unreacted starting materials or byproducts can act as eutectic contaminants, preventing crystallization. 2. Incorrect crystallization solvent: The chosen solvent may not be suitable for inducing crystallization of the product.1. Purify the crude product thoroughly. This can be done by washing the organic extract with a dilute acid solution (to remove any remaining base like pyridine), followed by a dilute base solution (like 5% sodium bicarbonate) to remove any acidic impurities such as 2-chlorobenzoic acid.[6] 2. Perform a solvent screen for recrystallization. Common solvents for recrystallization of similar compounds include hexane[6] and ethanol.[6] Start with a small amount of the crude product and test various solvents and solvent mixtures.

III. Frequently Asked Questions (FAQs)

Q1: What is the optimal base to use for this synthesis?

A1: The choice of base depends on the specific reaction conditions.

  • Aqueous bases like Sodium Hydroxide (NaOH): These are cost-effective and work well in biphasic Schotten-Baumann conditions. The base deprotonates the phenol to the more reactive phenoxide and neutralizes the HCl formed.[3][4]

  • Tertiary amines like Pyridine or Triethylamine: These can act as both a base and a catalyst. They are used in anhydrous organic solvents. Pyridine is a commonly used base for this type of reaction.[2][7][5][8] The mechanism involves the formation of a highly reactive acylpyridinium intermediate.

Q2: How can I monitor the progress of the reaction?

A2: Thin Layer Chromatography (TLC) is the most convenient method. Spot the reaction mixture alongside the starting materials (4-hydroxybenzaldehyde and 2-chlorobenzoyl chloride) on a TLC plate. The reaction is complete when the spot corresponding to the limiting starting material (usually 4-hydroxybenzaldehyde) has disappeared, and a new, more non-polar spot for the product has appeared. A suitable eluent system would be a mixture of hexane and ethyl acetate.

Q3: What are the key safety precautions for this reaction?

A3:

  • 2-Chlorobenzoyl chloride is corrosive and lachrymatory. It reacts with moisture to produce HCl gas. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Pyridine is flammable, toxic, and has a strong, unpleasant odor. Handle it in a fume hood.

  • Dichloromethane and Chloroform are volatile and suspected carcinogens. Use them only in a fume hood.

Q4: Can I use 2-chlorobenzoic acid directly instead of 2-chlorobenzoyl chloride?

A4: Yes, but this would require a different reaction, known as a direct esterification (e.g., Fischer esterification) or a coupling reaction. For instance, you could use a coupling agent like DCC with a catalyst like DMAP to react 2-chlorobenzoic acid with 4-hydroxybenzaldehyde.[6] However, converting the carboxylic acid to the more reactive acid chloride first is often a more efficient and higher-yielding approach for this type of esterification.[7][8]

IV. Experimental Protocols & Workflows

Protocol 1: Schotten-Baumann Synthesis of this compound

This protocol is a standard procedure for the synthesis.

Materials:

  • 4-Hydroxybenzaldehyde

  • 2-Chlorobenzoyl chloride

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Hexane

  • Ethyl acetate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 4-hydroxybenzaldehyde (1.0 eq) in anhydrous dichloromethane.

  • Add pyridine (1.2 eq) to the solution and stir for 10 minutes at room temperature.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add 2-chlorobenzoyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.

  • Once the reaction is complete, dilute the mixture with dichloromethane.

  • Wash the organic layer sequentially with 1M HCl, water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).

Visualization of the Synthetic Workflow

SynthesisWorkflow cluster_reaction Reaction Setup cluster_workup Workup & Purification A Dissolve 4-Hydroxybenzaldehyde in anhydrous DCM B Add Pyridine A->B C Cool to 0 °C B->C D Add 2-Chlorobenzoyl Chloride C->D E Stir at Room Temperature D->E F Dilute with DCM E->F Monitor by TLC G Aqueous Washes (HCl, H₂O, NaHCO₃, Brine) F->G H Dry Organic Layer G->H I Concentrate H->I J Recrystallize I->J K 4-Formylphenyl 2-chlorobenzoate J->K Pure Product

Caption: General workflow for the synthesis and purification of this compound.

Mechanism Overview

SchottenBaumann cluster_activation Step 1: Phenoxide Formation cluster_attack Step 2: Nucleophilic Attack cluster_elimination Step 3: Elimination & Product Formation phenol 4-Hydroxybenzaldehyde phenoxide Phenoxide Ion (Nucleophile) phenol->phenoxide + Base base Base (e.g., Pyridine) intermediate Tetrahedral Intermediate phenoxide->intermediate Attacks Carbonyl acid_chloride 2-Chlorobenzoyl Chloride (Electrophile) acid_chloride->intermediate product 4-Formylphenyl 2-chlorobenzoate intermediate->product Reforms C=O leaving_group Chloride Ion (Leaving Group) intermediate->leaving_group Eliminates Cl⁻

Caption: Simplified mechanism of the Schotten-Baumann esterification.

V. References

  • Benchchem. An In-depth Technical Guide to the Synthesis of 4-Chloro-2-(4-formylphenyl)benzoic acid. Available from:

  • AIP Publishing. Synthesis, Characterization and in Silico Study of 4-(4,5- Diphenyl-1H-Imidazol-2-yl) Phenyl 4-Chlorobenzoate as Lactate Dehydrogenase Inhibitor. Available from:

  • Pharmacy Education. Computational docking toward cox-2 and synthesis of 4-formyl-2-methoxyphenyl-4-chlorobenzoate using microwave irradiation. Available from:

  • Grokipedia. Schotten–Baumann reaction. Available from:

  • PubMed Central. 4-Formyl-2-nitrophenyl 2-chlorobenzoate. Available from:

  • Benchchem. Application Notes and Protocols for 3-Formylphenyl 4-chlorobenzoate and Its Analogs in Medicinal Chemistry. Available from:

  • SATHEE. Chemistry Schotten Baumann Reaction. Available from:

  • The Royal Society of Chemistry. Directing Group Assistated Copper-Mediated Aroylation of Phenols Using 2-Bromoacetophenones Supporting Information. Available from:

  • Schotten-Baumann Reaction. (n.d.). Available from:

  • Filo. Write a short note on the Schotten-Baumann reaction of Phenol. (2025-06-12). Available from:

  • ResearchGate. (PDF) 4-Formyl-2-nitrophenyl 2-chlorobenzoate. Available from:

  • BLD Pharm. 431998-21-9|3-Formylphenyl 4-chlorobenzoate|BLD Pharm. Available from:

  • Vedantu. Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples. Available from:

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Technical Support Center: Purification of 4-Formylphenyl 2-chlorobenzoate by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with 4-Formylphenyl 2-chlorobenzoate. Here, we provide in-depth troubleshooting advice and frequently asked questions to address specific challenges you may encounter during its purification by recrystallization. Our goal is to equip you with the expertise to optimize your purification process, ensuring high purity and yield.

Understanding the Molecule and the Process

This compound is an aromatic ester containing an aldehyde functional group. Its purification via recrystallization hinges on the principle of differential solubility: the compound should be highly soluble in a chosen solvent at an elevated temperature and poorly soluble at a lower temperature.[1] This allows for the separation of the desired compound from impurities that remain dissolved in the cold solvent (mother liquor).

Key Molecular Characteristics:

PropertyValue
Chemical Formula C₁₄H₉ClO₃
Molecular Weight 260.67 g/mol [2][3][4][5]
Appearance Expected to be a solid at room temperature

A critical aspect of a successful recrystallization is the selection of an appropriate solvent. For aromatic esters like this compound, alcohols such as ethanol are often a good starting point. One report indicates the successful recrystallization of a similar compound, 4-formylphenyl 4-chlorobenzoate, from ethanol.

Experimental Protocol: Recrystallization of this compound

This protocol provides a general guideline. The optimal solvent ratios and temperatures may need to be adjusted based on the initial purity of your sample.

Materials:

  • Crude this compound

  • Ethanol (reagent grade)

  • Deionized water (for mixed solvent system, if needed)

  • Erhlenmeyer flasks

  • Hot plate with magnetic stirring

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Step-by-Step Procedure:

  • Solvent Selection (Small Scale Test):

    • Place a small amount (e.g., 20-30 mg) of the crude solid in a test tube.

    • Add a few drops of ethanol at room temperature. The compound should be sparingly soluble or insoluble.

    • Gently heat the test tube. The solid should completely dissolve.

    • Allow the solution to cool to room temperature, and then place it in an ice bath. Pure crystals should form. If a suitable single solvent is not found, a mixed solvent system may be necessary.

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask with a stir bar.

    • Add the minimum amount of hot ethanol required to completely dissolve the solid. It is crucial to add the solvent in small portions to avoid using an excess, which would reduce the final yield.[6]

  • Hot Filtration (if necessary):

    • If insoluble impurities are present, perform a hot gravity filtration using a pre-warmed funnel and fluted filter paper to remove them.

  • Crystallization:

    • Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[7]

    • Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying:

    • Dry the purified crystals in a vacuum oven or air dry them on a watch glass until a constant weight is achieved.

  • Purity Assessment:

Troubleshooting Guide & FAQs

Here we address common issues encountered during the recrystallization of this compound in a question-and-answer format.

Q1: My compound is not dissolving in hot ethanol, or I have to use a very large volume of solvent.

Answer: This indicates that ethanol may not be a suitable solvent on its own.

  • Causality: The polarity of ethanol might be too low to dissolve the compound effectively, even at its boiling point.

  • Solution:

    • Try a More Polar Solvent: Experiment with small amounts of more polar solvents like isopropanol or a mixture of ethanol and a small amount of a more polar, miscible solvent like water.

    • Mixed Solvent System: A powerful technique is the use of a solvent pair.[10] Dissolve the compound in a minimum amount of a "good" solvent (in which it is soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is less soluble) until the solution becomes slightly turbid (cloudy). Reheat to get a clear solution and then cool slowly. For this compound, a good starting point could be an ethanol/water or acetone/water mixture.

Q2: My compound "oils out" instead of forming crystals upon cooling.

Answer: Oiling out occurs when the solute comes out of solution as a liquid rather than a solid.[6]

  • Causality: This often happens when the boiling point of the solvent is higher than the melting point of the solute, or when the solution is supersaturated to a large extent. Highly impure samples are also more prone to oiling out.

  • Solutions:

    • Reheat and Add More Solvent: Reheat the solution until the oil redissolves. Add a small amount of additional hot solvent to decrease the saturation level and then cool slowly.[11]

    • Lower the Cooling Temperature: Try cooling the solution more slowly. You can insulate the flask to slow down the cooling process.

    • Change the Solvent System: Use a lower-boiling point solvent or a different solvent mixture.

    • Induce Crystallization: Once the solution has cooled slightly, try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound to provide a nucleation site for crystal growth.[6]

Q3: No crystals form even after cooling the solution in an ice bath.

Answer: This is a common issue and usually points to one of two problems.

  • Causality:

    • Too Much Solvent: The most frequent reason for no crystal formation is the use of an excessive amount of solvent, preventing the solution from becoming saturated upon cooling.[6]

    • Supersaturation: The solution may be supersaturated, meaning the compound is dissolved at a concentration higher than its normal solubility at that temperature, but crystal nucleation has not yet occurred.[6]

  • Solutions:

    • Reduce Solvent Volume: Gently heat the solution to boil off some of the solvent. Be careful not to evaporate too much. Allow the concentrated solution to cool again.

    • Induce Crystallization: As mentioned previously, scratching the inner surface of the flask or adding a seed crystal can initiate crystallization in a supersaturated solution.[12]

Q4: The yield of my recrystallized product is very low.

Answer: A low yield can result from several factors during the procedure.

  • Causality:

    • Excessive Solvent: Using too much solvent will result in a significant portion of your product remaining in the mother liquor.[11]

    • Premature Crystallization: If the solution cools too quickly during hot filtration, some product may crystallize on the filter paper or in the funnel.

    • Incomplete Crystallization: Not allowing the solution to cool for a sufficient amount of time or to a low enough temperature can leave a substantial amount of product dissolved.

    • Washing with Room Temperature Solvent: Washing the collected crystals with solvent that is not ice-cold can redissolve some of the product.

  • Solutions:

    • Minimize Solvent: Always use the minimum amount of hot solvent necessary for dissolution.

    • Pre-warm Filtration Apparatus: Ensure the funnel and receiving flask are hot during gravity filtration to prevent premature crystallization.

    • Sufficient Cooling Time: Allow ample time for crystallization at room temperature and in the ice bath.

    • Use Ice-Cold Washing Solvent: Always use ice-cold solvent to wash the crystals.

    • Second Crop of Crystals: You can try to recover more product by concentrating the mother liquor (boiling off some solvent) and cooling it again to obtain a second crop of crystals. Note that this second crop may be less pure than the first.

Visualizing the Workflow and Troubleshooting

To better illustrate the recrystallization process and the decision-making involved in troubleshooting, the following diagrams are provided.

Recrystallization_Workflow start Crude Product dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filter Hot Filtration (if needed) dissolve->hot_filter cool Slow Cooling & Ice Bath hot_filter->cool filter_wash Vacuum Filtration & Wash with Cold Solvent cool->filter_wash dry Dry Crystals filter_wash->dry end Pure Product dry->end

Caption: Standard workflow for the recrystallization of this compound.

Troubleshooting_Logic cluster_start Problem Identification cluster_causes Potential Causes cluster_solutions Corrective Actions start Initial Observation cause1 Too Much Solvent start->cause1 Low or no precipitate cause2 Oiling Out start->cause2 Liquid layer forms cause3 No Crystal Formation start->cause3 Clear solution after cooling cause4 Low Yield start->cause4 Minimal solid recovered solution1 Reduce Solvent Volume cause1->solution1 solution2 Reheat & Add More Solvent cause2->solution2 cause3->solution1 solution3 Induce Crystallization cause3->solution3 cause4->solution1 solution4 Optimize Cooling & Washing cause4->solution4

Caption: Troubleshooting decision tree for common recrystallization issues.

References

  • 2.1: Recrystallization. (2021, March 5). Chemistry LibreTexts. [Link]

  • Problems with Recrystallisations. (n.d.). University of York. [Link]

  • 3.6F: Troubleshooting. (2022, April 7). Chemistry LibreTexts. [Link]

  • US3654351A - Purification of aromatic polycarboxylic acids by recrystallization. (n.d.).
  • Recrystallization. (n.d.). Wired Chemist. [Link]

  • Recrystallization1. (n.d.). [Link]

  • Please suggest a method to purify an aromatic aldehyde after an SNAr reaction. (2013, May 8). ResearchGate. [Link]

  • Purifying aldehydes? (2015, April 1). Reddit. [Link]

  • This compound | 321726-55-0 | C14H9ClO3. (n.d.). Appchem. [Link]

  • Recrystallization. (2023, January 29). Chemistry LibreTexts. [Link]

  • 4-Chlorobenzoic Acid | ClC6H4COOH | CID 6318. (n.d.). PubChem. [Link]

  • Product information, this compound. (n.d.). P&S Chemicals. [Link]

  • Solvolysis of Formylphenyl Esters by a Bifunctional Peptide Catalyst. (2016, January 8). Oxford Academic. [Link]

  • 4-Chlorobenzoic acid. (n.d.). Wikipedia. [Link]

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Technical Support Center: Synthesis of 4-Formylphenyl 2-chlorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Formylphenyl 2-chlorobenzoate. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established chemical principles and field-proven insights to ensure the successful synthesis and purification of this important chemical intermediate.

I. Synthesis Overview & Core Reaction

The synthesis of this compound is typically achieved through the esterification of 4-hydroxybenzaldehyde with 2-chlorobenzoyl chloride.[1] This reaction, a variant of the Schotten-Baumann reaction, involves the nucleophilic attack of the phenolic hydroxyl group on the electrophilic carbonyl carbon of the acyl chloride.[2][3] A base, such as pyridine or triethylamine, is commonly used to neutralize the hydrogen chloride (HCl) byproduct.[4][5]

DOT Diagram: General Synthesis Workflow

General Synthesis Workflow for this compound cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reactant1 4-Hydroxybenzaldehyde ReactionMix Combine Reactants & Base in Solvent Reactant1->ReactionMix Reactant2 2-Chlorobenzoyl Chloride Reactant2->ReactionMix Base Base (e.g., Pyridine) Base->ReactionMix Solvent Anhydrous Solvent (e.g., DCM) Solvent->ReactionMix Stir Stir at Controlled Temperature ReactionMix->Stir Wash Aqueous Wash (e.g., HCl, NaHCO3) Stir->Wash Dry Dry Organic Layer (e.g., MgSO4) Wash->Dry Evaporate Solvent Evaporation Dry->Evaporate Purify Purification (Recrystallization/Chromatography) Evaporate->Purify Product This compound Purify->Product Side Reaction: Hydrolysis of 2-Chlorobenzoyl Chloride cluster_reactants Reactants cluster_products Products AcylChloride 2-Chlorobenzoyl Chloride CarboxylicAcid 2-Chlorobenzoic Acid AcylChloride->CarboxylicAcid Nucleophilic Attack HCl HCl AcylChloride->HCl Water Water (Moisture) Water->CarboxylicAcid

Sources

Technical Support Center: Troubleshooting Low Yield in Steglich Esterification of Phenolic Aldehydes

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for advanced synthetic methodologies. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the Steglich esterification, specifically when using phenolic aldehydes as substrates. We provide in-depth, experience-based answers to common problems to help you optimize your reaction outcomes.

Section 1: Core Principles & Key Challenges

The Steglich esterification is a powerful and mild method for forming ester bonds between carboxylic acids and alcohols using a carbodiimide coupling agent, like dicyclohexylcarbodiimide (DCC), and a nucleophilic catalyst, typically 4-dimethylaminopyridine (DMAP).[1][2][3] This reaction is valued for its compatibility with sensitive and sterically hindered substrates that may not tolerate the harsh conditions of methods like Fischer esterification.[1][4][5]

However, phenolic aldehydes present a unique set of challenges that can lead to frustratingly low yields.

Why are Phenolic Aldehydes "Difficult" Substrates?
  • Reduced Nucleophilicity of the Phenolic Hydroxyl: The electron-withdrawing nature of the aldehyde group (-CHO) deactivates the aromatic ring and reduces the nucleophilicity of the phenolic hydroxyl group. This makes it a poorer nucleophile, slowing down the desired attack on the activated carboxylic acid intermediate.

  • Potential for Aldehyde Side Reactions: The aldehyde functional group itself can potentially undergo side reactions under certain conditions, although the mild, neutral pH of the Steglich protocol generally minimizes this risk.[5]

  • Steric Hindrance: An ortho-aldehyde group can sterically hinder the approach of the activated acid to the phenolic hydroxyl, further decreasing the reaction rate.

The core of the Steglich esterification relies on a catalytic cycle where every step must be efficient. When one step, like the final nucleophilic attack by the phenol, is slow, side reactions begin to dominate.

The Core Catalytic Cycle

The reaction proceeds through several key intermediates. Understanding this pathway is critical for effective troubleshooting.

Steglich_Mechanism RCOOH Carboxylic Acid OAI O-Acylisourea (Activated Intermediate) RCOOH->OAI + DCC DCC DCC AcylDMAP N-Acylpyridinium (Highly Reactive) OAI->AcylDMAP + DMAP (Fast) DCU DCU (Byproduct) OAI->DCU + Ar-OH (Slow Path) DMAP DMAP (Catalyst) AcylDMAP->DMAP Regenerated Ester Desired Ester AcylDMAP->Ester + Ar-OH (Rate-Limiting Step) ArOH Phenolic Aldehyde Side_Reaction OAI O-Acylisourea (Activated Intermediate) Ester Desired Ester OAI->Ester + Phenol (Desired Path) NAU N-Acylurea (Unreactive Byproduct) OAI->NAU 1,3-Rearrangement (Slow Step, Irreversible) AcylDMAP N-Acylpyridinium OAI->AcylDMAP + DMAP (Suppresses Rearrangement) Phenol Phenolic Aldehyde DMAP DMAP Troubleshooting_Workflow start Low Yield Observed (TLC/LC-MS Analysis) q1 Are starting materials (Acid & Phenol) consumed? start->q1 a1_no No: Reaction Stalled q1->a1_no No a1_yes Yes: Byproduct Formation q1->a1_yes Yes sol1 1. Check DCC/EDC quality. 2. Increase DMAP loading (10-20 mol%). 3. Ensure anhydrous conditions. a1_no->sol1 q2 Is the main byproduct insoluble (DCU) or soluble (potential N-acylurea)? a1_yes->q2 a2_insoluble Insoluble Byproduct (DCU) q2->a2_insoluble Insoluble a2_soluble Soluble Byproduct (Likely N-Acylurea) q2->a2_soluble Soluble sol2 Switch from DCC to water-soluble EDC to simplify purification. a2_insoluble->sol2 sol3 1. Switch to EDC. 2. Add HOBt or HOSu (1.1 equiv). 3. Run reaction at 0°C to rt. a2_soluble->sol3

Sources

Technical Support Center: Microwave-Assisted Formylphenyl Benzoate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of formylphenyl benzoate using microwave irradiation. It is designed to address common challenges and provide a framework for the logical optimization of microwave power to enhance reaction efficiency, yield, and purity.

Technical Overview: The Rationale for Microwave Assistance

The synthesis of formylphenyl benzoate, an esterification reaction, can be significantly accelerated using microwave-assisted organic synthesis (MAOS). Unlike conventional heating which relies on thermal conduction, microwave energy directly couples with polar molecules in the reaction mixture, a process known as dielectric heating.[1][2] This results in rapid, uniform, and efficient heating, often leading to dramatic reductions in reaction time (from hours to minutes), increased product yields, and cleaner reaction profiles with fewer by-products.[3][4][5]

Microwave power is a critical parameter in this process. It dictates the rate of energy input into the system and, consequently, the speed at which the reaction mixture reaches the target temperature.[6] Optimizing this parameter is key to harnessing the full potential of MAOS, preventing unwanted side reactions, and ensuring reproducible results.

Frequently Asked Questions (FAQs)

Q1: Why is microwave power optimization so critical for this synthesis?

A1: Microwave power directly influences the reaction's kinetic profile.

  • Insufficient Power: Leads to slow heating rates, resulting in incomplete conversion and low yields.

  • Excessive Power: Can cause rapid superheating of the solvent and reactants far beyond the set temperature.[7] This can lead to the decomposition of starting materials or the desired product, promoting the formation of impurities and reducing overall yield. Finding the optimal power ensures the reaction reaches the target temperature quickly and efficiently without overshooting, maximizing yield and purity.[8]

Q2: What is a typical starting microwave power for esterification reactions?

A2: A good starting point is to use a power level that allows the reaction to reach the target temperature over 2-3 minutes. For many lab-scale microwave reactors, this might fall in the range of 100-300 Watts. However, this is highly dependent on the solvent's dielectric properties, the reaction volume, and the specific model of the microwave reactor. It is always recommended to start with a lower power setting and incrementally increase it.[9][10]

Q3: How does the choice of solvent affect the required microwave power?

A3: The solvent's ability to absorb microwave energy is paramount. Solvents are generally categorized based on their polarity and dielectric properties:

  • High Absorbers (e.g., Ethanol, DMF, DMSO): These polar solvents couple efficiently with microwaves and heat up very quickly. They typically require lower power settings.

  • Medium Absorbers (e.g., Acetonitrile, Acetone): These require moderate power.

  • Low/Non-Absorbers (e.g., Toluene, Hexane): These non-polar solvents are transparent to microwaves and will not heat effectively.[11] Reactions in such solvents are generally unsuitable for MAOS unless a polar reagent or a passive heating element (a strong microwave absorber) is used.[11][12]

Q4: Can I just set the temperature and let the instrument manage the power?

A4: Yes, modern laboratory microwave reactors operate on this principle. You set a target temperature, and the instrument's software modulates the power to reach and maintain that temperature. However, understanding the initial power setting is still crucial. A high initial power can cause a rapid temperature spike before the feedback system can compensate, potentially leading to side product formation.[7] Therefore, it's best practice to set a maximum power limit during method development.

Q5: Are there non-thermal microwave effects that influence the reaction?

A5: The existence and impact of specific "non-thermal" microwave effects are a topic of scientific discussion. However, the primary, well-documented advantages of microwave synthesis—rate acceleration and yield improvement—are overwhelmingly attributed to the rapid and efficient thermal effects (i.e., reaching higher temperatures faster and more uniformly than conventional methods).[1][6] The rapid energy transfer can overcome activation energy barriers more quickly, leading to the observed rate enhancements.[6]

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis.

Problem Potential Cause Recommended Solution & Explanation
Low or No Product Yield 1. Insufficient Heating: The reaction did not reach the necessary activation temperature.Solution: Gradually increase the target temperature in 10-20°C increments.[10] Ensure your solvent is polar enough to absorb microwave energy efficiently. If using a sealed vessel, you can safely exceed the solvent's atmospheric boiling point.
2. Reaction Time Too Short: The reaction did not have enough time to proceed to completion, even at the target temperature.Solution: Increase the reaction hold time. Start with a 10-minute hold time and increase it incrementally, analyzing the reaction mixture at each interval to track conversion.[2]
3. Decomposition: The microwave power is too high, causing localized superheating and decomposition of reagents or the product.Solution: Reduce the maximum applied microwave power. A slower ramp to the target temperature can prevent overheating.[7] Alternatively, run the reaction at a lower temperature for a longer duration.
Formation of Dark, Tarry Side Products 1. Thermal Decomposition: This is a classic sign of excessive temperature. The bulk temperature may be at the setpoint, but localized "hot spots" are causing degradation.Solution: Decrease the target temperature and the maximum power. Ensure efficient stirring within the reaction vial to distribute heat evenly and prevent localized superheating.[9]
2. Reactant Instability: The formyl group, in particular, can be sensitive to high temperatures.Solution: Optimize for the lowest possible temperature that still provides a reasonable reaction rate. This is the core of optimization: balancing speed with selectivity.
Inconsistent Results Between Runs 1. Variable Vial Positioning: In some microwave cavities, the energy field is not perfectly uniform. Different vial positions can lead to different heating rates.Solution: Always place the reaction vial in the same position within the microwave cavity for every run.
2. Inconsistent Reagent Volumes/Purity: Small changes in volume can affect the heating dynamics. Impurities in starting materials can lead to side reactions.Solution: Use precise measurements for all reagents and solvents. Ensure the purity of your starting materials (formylphenol, benzoyl chloride) is consistent.
3. Improper Vessel Sealing: A poor seal on a pressurized vial can lead to solvent evaporation, changing the concentration and heating characteristics of the reaction mixture.Solution: Inspect the vial cap and septum before each use. Ensure it is sealed correctly according to the manufacturer's instructions.
Error Message: "Maximum Pressure Exceeded" 1. Excessive Temperature: Heating a solvent in a sealed vessel dramatically increases its vapor pressure.Solution: Lower the reaction temperature. Consult solvent pressure-temperature charts to ensure your setpoint is safe for the reaction vessel.
2. Reaction Generates Gas: Some decomposition pathways may produce gaseous byproducts, rapidly increasing vessel pressure.Solution: This indicates a severe side reaction. Immediately lower the temperature and investigate the cause (see "Formation of Dark, Tarry Side Products"). Use a smaller reaction scale during optimization to minimize risk.[9]

Experimental Protocols & Data

Protocol 1: Synthesis of 4-Formylphenyl Benzoate

This protocol provides a starting point for the synthesis.

Reagents:

  • 4-Hydroxybenzaldehyde (1.0 mmol)

  • Benzoyl chloride (1.2 mmol)

  • Pyridine (2.0 mmol, as base and solvent)

  • Magnetic stir bar

Procedure:

  • Place a magnetic stir bar into a 10 mL microwave reaction vial.

  • Add 4-hydroxybenzaldehyde (1.0 mmol) and pyridine (2.0 mmol).

  • Carefully add benzoyl chloride (1.2 mmol) to the mixture.

  • Securely cap the vial.

  • Place the vial in the microwave reactor.

  • Microwave Parameters:

    • Target Temperature: 120 °C

    • Ramp Time: 2 minutes

    • Hold Time: 10 minutes

    • Maximum Power: 250 W

    • Stirring: High

  • After the reaction, allow the vial to cool to below 50 °C before opening.

  • Work-up: Quench the reaction mixture with 1M HCl, extract with ethyl acetate, wash the organic layer with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product via column chromatography or recrystallization.

Protocol 2: Optimization of Microwave Power

The goal is to find the lowest power required for an efficient reaction, minimizing side products.

  • Set up a series of identical reactions as described in Protocol 1.

  • Keep the Target Temperature (e.g., 120 °C) and Hold Time (e.g., 10 minutes) constant for all runs.

  • Vary the Maximum Power for each run. For example: 100 W, 150 W, 200 W, 250 W, 300 W.

  • After each reaction, analyze the crude product using TLC, HPLC, or ¹H NMR to determine the conversion and relative purity.

  • Record the time it takes for each reaction to reach the target temperature.

  • Identify the power setting that provides the highest yield of pure product in a reasonable time.

Sample Optimization Data Table

The following table illustrates hypothetical results from a power optimization experiment.

RunMax Power (W)Time to Temp (min)Target Temp (°C)Hold Time (min)Conversion (%)Purity (by HPLC, %)Observations
11005.5120106598Slow heating, incomplete reaction.
21503.2120108897Good heating rate, high conversion.
3200 2.1 120 10 96 96 Optimal: Fast, high conversion, good purity.
42501.5120109791Faster ramp, but slight increase in impurities.
53001.1120109585Very fast ramp, visible darkening of solution.

Visualized Workflows & Logic

General Microwave Synthesis & Optimization Workflow

This diagram outlines the logical flow from reaction setup to final product analysis and optimization.

G cluster_prep 1. Preparation cluster_reaction 2. Microwave Reaction cluster_analysis 3. Work-up & Analysis cluster_decision 4. Optimization Decision prep Prepare Reagents & Add to Microwave Vial react Set Parameters: - Power (Variable) - Temperature (Constant) - Time (Constant) prep->react run Run Reaction in Microwave Reactor react->run workup Cooling, Quenching, & Extraction run->workup analyze Analyze Yield & Purity (HPLC, NMR, TLC) workup->analyze decision Optimal Yield & Purity? analyze->decision product Optimized Protocol decision->product  Yes re_run Adjust Power & Re-run decision->re_run  No re_run->react

Caption: Workflow for optimizing microwave power in synthesis.

Troubleshooting Decision Tree: Low Yield

This diagram provides a logical path for diagnosing the cause of low product yield.

G start Low Product Yield check_temp Was Target Temperature Reached? start->check_temp check_purity Are Side Products Present (TLC/HPLC)? check_temp->check_purity  Yes increase_power Action: Increase Max Power or Target Temperature check_temp->increase_power  No increase_time Action: Increase Hold Time check_purity->increase_time  No decrease_power Action: Decrease Max Power & Target Temperature check_purity->decrease_power  Yes

Caption: Decision tree for troubleshooting low reaction yield.

Critical Safety Protocols

Working with microwave reactors involves significant potential hazards. Adherence to strict safety protocols is mandatory.

  • Use Dedicated Equipment: NEVER use a domestic (kitchen) microwave oven for laboratory synthesis.[9][13] They lack the necessary pressure/temperature controls and safety interlocks, and their construction is not resistant to chemical corrosion.[9][14]

  • Personal Protective Equipment (PPE): At a minimum, wear chemical splash goggles, a lab coat, and appropriate gloves.[13] When handling hot vessels, use thermal gloves. A face shield is recommended when working with reactions at high pressure or with a known potential for gas evolution.[15]

  • Vessel Integrity: Before each use, inspect the reaction vial, cap, and septum for any cracks, chips, or defects. Never operate the microwave with damaged door seals or hinges.[14][15]

  • Pressure Management: Never fill a reaction vial more than two-thirds full to allow for thermal expansion and vapor pressure.[15] Always loosen screw caps on containers before heating if they are not specifically designed for pressurized reactions.[14] Be aware of the pressure limits of your reaction vessels.

  • Solvent Safety: Do not heat flammable solvents unless the microwave is specifically designed and rated as explosion-proof.[13] Always operate the unit in a well-ventilated area or a laboratory hood to avoid inhaling toxic fumes.[9]

  • Prevent Arcing: Never place metal objects (spatulas, stir bars with exposed metal, aluminum foil) inside the microwave, as this can cause dangerous electrical arcing.[14][16]

References

  • CEM Corporation. (n.d.). Safety Considerations for Microwave Synthesis. Retrieved from [Link]

  • Roy, K. (n.d.). Safety Protocols for Microwave Use in Science/STEM Instructional Spaces. NSTA. Retrieved from [Link]

  • Scribd. (n.d.). Chapter 6 - Safety Precautions On The Application of Microwaves in Laboratory. Retrieved from [Link]

  • NJIT. (n.d.). Safety Tips - Green Chemistry in Teaching Labo.
  • Kansas State University. (n.d.). Microwave Safety. Retrieved from [Link]

  • ResearchGate. (2021). Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Microwave Assisted Organic Synthesis. Retrieved from [Link]

  • Umrigar, V., et al. (2022). Optimization of microwave-assisted esterification of succinic acid using Box-Behnken design approach. PubMed. Retrieved from [Link]

  • Rocchetti, L., et al. (2024). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. PMC. Retrieved from [Link]

  • CEM Corporation. (n.d.). Theory of Microwave Heating for Organic Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Influence of microwave power on esterification reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Microwave‐Promoted Esterification Reactions: Optimization and Scale‐Up. Retrieved from [Link]

  • SciSpace. (2022). Optimization of Microwave Assisted Esteri cation of Succinic Acid Using Box-Behnken Design Approach. Retrieved from [Link]

  • International Journal of Research in Pharmacy and Allied Science. (n.d.). Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. Retrieved from [Link]

  • Yemi, I., et al. (2023). Microwave-Assisted Enzymatic Esterification Production of Emollient Esters. PMC - NIH. Retrieved from [Link]

  • YouTube. (2021). Synthesis of Phenyl benzoate. Retrieved from [Link]

  • Silva, A. M., et al. (2021). Microwave Irradiation: Alternative Heating Process for the Synthesis of Biologically Applicable Chromones, Quinolones, and Their Precursors. NIH. Retrieved from [Link]

  • Wikipedia. (n.d.). Microwave chemistry. Retrieved from [Link]

  • ACS Publications. (n.d.). Impact of Microwaves on Organic Synthesis and Strategies toward Flow Processes and Scaling Up. Retrieved from [Link]

  • ResearchGate. (2016). Effects of the Microwave Power on the Microwave-assisted Esterification. Retrieved from [Link]

  • International Journal of Novel Research and Development. (2023). Drawbacks of microwave assisted synthesis. Retrieved from [Link]

  • Scribd. (n.d.). Synthesis of Phenyl Benzoate. Retrieved from [Link]

  • YouTube. (2024). Phenyl Benzoate : Organic Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). MICROWAVE MEDIATED SYNTHESIS IN PHARMACEUTICAL CHEMISTRY. Retrieved from [Link]

  • CEM Corporation. (n.d.). Getting Started with Microwave Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Green Chemistry approach for Microwave assisted synthesis of some Traditional Reactions. Retrieved from [Link]

  • International Journal of Chemical Science. (2021). Microwave assisted organic synthesis (MAOS). Retrieved from [Link]

  • YouTube. (2021). Pharmaceutical Chemistry-II: (Experiment No.24 : Synthesis of Phenyl benzoate from Phenol). Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 2.3: Preparation of the Benzoate of Phenol. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis, Charecterization and study of Antimicrobial Activity of Phenyl Benzoate. Retrieved from [Link]

  • Biotage. (n.d.). Microwave Reaction Tutorial. Retrieved from [Link]

  • YouTube. (2018). Teaching Microwave Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of 2-(4-methylphenyl)-benzoic acid derivatives.
  • Stan's Academy. (2018). Preparation of Phenyl benzoate. Retrieved from [Link]

  • UW-La Crosse. (n.d.). Synthetic efforts towards the development of a microwave synthesis of ethyl benzoate. Retrieved from [Link]

  • PubMed. (n.d.). Microwave-assisted synthesis, anticonvulsant activity and quantum mechanical modelling of N-(4-bromo-3-methylphenyl) semicarbazones. Retrieved from [Link]

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Common impurities in "4-Formylphenyl 2-chlorobenzoate" and their removal

Author: BenchChem Technical Support Team. Date: January 2026

Answering your request, here is a technical support center with troubleshooting guides and FAQs about "Common impurities in '4-Formylphenyl 2-chlorobenzoate' and their removal".

Technical Support Center: this compound

A Guide to Identifying and Removing Common Impurities

Welcome to the technical support guide for this compound. This document is designed for researchers, scientists, and drug development professionals who utilize this versatile aldehyde-ester compound in their synthetic workflows. Achieving high purity is critical for reproducible downstream applications, and this guide provides in-depth, field-proven insights into managing common impurities. As Senior Application Scientists, we explain not just the how, but the why behind each protocol, ensuring a robust understanding of the purification process.

Frequently Asked Questions (FAQs): Understanding the Impurity Profile

Q1: What are the most common impurities I should expect in my crude this compound?

The impurity profile of this compound is primarily dictated by its synthesis, which is typically an esterification reaction between 4-formylphenol and 2-chlorobenzoyl chloride. The most common impurities are:

  • Unreacted Starting Materials: 4-formylphenol and 2-chlorobenzoyl chloride.

  • Hydrolysis Byproducts: 2-chlorobenzoic acid is a very common impurity, formed by the reaction of 2-chlorobenzoyl chloride with trace amounts of water.[1][2] Acyl chlorides are highly susceptible to moisture.[2]

  • Residual Base/Catalyst: If a base like pyridine or triethylamine is used to scavenge HCl, it may be present in the crude product.

  • Reaction Solvents: Aprotic solvents such as Dichloromethane (DCM) or Chloroform are often used and may be retained.[3]

Q2: How can I use Thin Layer Chromatography (TLC) to get a quick assessment of my crude product's purity?

TLC is an invaluable first-pass analytical tool. The key is understanding the relative polarities of the components.

  • Product: this compound is a moderately polar ester.

  • 4-formylphenol: The free hydroxyl group makes it significantly more polar than the final ester product. It will have a lower Rf value (it will not travel as far up the plate).

  • 2-chlorobenzoic acid: The carboxylic acid group also makes this impurity highly polar, often sticking to the baseline of the TLC plate unless a polar eluent or an acidic modifier is used.[4]

  • 2-chlorobenzoyl chloride: While reactive, if present, it is less polar than the corresponding carboxylic acid.

A good starting eluent system is a mixture of hexane and ethyl acetate (e.g., 4:1 or 3:1 ratio). The desired product should appear as the major spot, with impurities visible at lower (for polar contaminants) or higher Rf values.

Q3: My crude NMR spectrum shows more peaks than expected. What are the key signals to look for?

  • This compound (Product): Look for the characteristic aldehyde proton signal (singlet, ~9.9-10.1 ppm) and a complex pattern of aromatic protons. The absence of a broad phenolic -OH peak is a key indicator of a successful reaction.

  • 4-formylphenol (Impurity): The presence of a broad singlet for the phenolic -OH (typically between 5-8 ppm, concentration-dependent) alongside an aldehyde proton signal indicates unreacted starting material.

  • 2-chlorobenzoic acid (Impurity): A very broad singlet far downfield (>10 ppm) is characteristic of a carboxylic acid proton.

Visualizing the Reaction: Product and Key Byproducts

The following diagram illustrates the primary synthetic route to this compound and the formation pathways of its most common impurities.

G SM1 4-formylphenol Product This compound SM1->Product + SM2 (Esterification) Imp2 Unreacted 4-formylphenol SM1->Imp2 (Unreacted) SM2 2-chlorobenzoyl chloride Imp1 2-chlorobenzoic acid SM2->Imp1 + H₂O (Hydrolysis)

Caption: Synthesis of the target ester and formation of key impurities.

Troubleshooting Guide: Step-by-Step Purification Protocols

This section provides validated protocols to address specific impurities. The overall workflow involves first removing acidic components via a liquid-liquid extraction, followed by chromatographic separation of remaining neutral impurities.

Problem 1: My TLC and NMR show the presence of acidic impurities (2-chlorobenzoic acid and/or 4-formylphenol).

Causality: This is the most common issue, arising from the hydrolysis of the acyl chloride starting material or incomplete reaction.[2] These acidic impurities can interfere with subsequent reactions and complicate analysis.

Solution: Aqueous Basic Wash Protocol

This protocol selectively converts acidic impurities into their water-soluble salt forms, allowing for their easy removal from the organic phase containing the desired ester.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude product in a water-immiscible organic solvent like ethyl acetate or dichloromethane (DCM). A typical concentration is 50-100 mg/mL.

  • Bicarbonate Wash: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Add the bicarbonate solution, stopper the funnel, and invert gently, frequently venting to release CO₂ gas produced from the acid-base reaction. Shake more vigorously once pressure buildup subsides.

  • Separation: Allow the layers to separate and drain the lower aqueous layer.

  • Repeat: Repeat the wash (Step 2 & 3) one to two more times. This ensures complete removal of the acidic components.

  • Brine Wash: Wash the organic layer with a saturated aqueous solution of NaCl (brine). This helps to break up any emulsions and remove residual water from the organic layer.

  • Drying and Evaporation: Drain the organic layer into a clean flask, dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and evaporate the solvent under reduced pressure to yield the partially purified product.

Problem 2: My product is still impure after the basic wash, with multiple spots on TLC.

Causality: After removing acidic components, remaining impurities are likely neutral and have polarities similar to the product (e.g., unreacted starting materials that were not fully removed, or other non-polar byproducts). Flash column chromatography is the gold standard for separating such mixtures based on differential adsorption to a stationary phase.[5][6]

Solution: Silica Gel Flash Column Chromatography

Step-by-Step Methodology:

  • Column Packing: Pack a glass column with silica gel (230-400 mesh is standard for flash chromatography) using a slurry method with your starting eluent (e.g., 95:5 Hexane:Ethyl Acetate).[7]

  • Sample Loading: Dissolve the product from the basic wash in a minimal amount of DCM and adsorb it onto a small amount of silica gel. Evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution: Begin eluting with a non-polar solvent system (e.g., 95:5 Hexane:Ethyl Acetate). The less polar impurities will elute first.

  • Gradient Elution (Optional but Recommended): Gradually increase the polarity of the mobile phase (e.g., move from 95:5 to 90:10, then 80:20 Hexane:Ethyl Acetate).[6] This will speed up the elution of your more polar product while maintaining good separation.

  • Fraction Collection: Collect fractions in test tubes and monitor them by TLC to identify which ones contain the pure product.

  • Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Problem 3: The final product is an oil or an off-white solid with a broad melting point.

Causality: Even after chromatography, minor impurities or residual solvents may remain, preventing crystallization and affecting purity. Recrystallization is an excellent final polishing step that purifies based on differences in solubility.

Solution: Recrystallization

Step-by-Step Methodology:

  • Solvent Selection: Choose a solvent or solvent system in which the product is sparingly soluble at room temperature but highly soluble when hot. A mixed solvent system like ethanol/water or ethyl acetate/hexane is often effective.[8][9]

  • Dissolution: Place the solid in a flask and add the minimum amount of hot solvent required to fully dissolve it.

  • Cooling: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent. The result should be a pure, crystalline solid with a sharp melting point.

Purification and Analysis Workflow

The following diagram outlines the logical flow from crude product to final, analytically pure material.

G cluster_analysis Purity Analysis Crude Crude Product Wash Aqueous Basic Wash Crude->Wash Remove Acidic Impurities Chrom Column Chromatography Wash->Chrom Separate Neutral Impurities TLC TLC Check Wash->TLC Recryst Recrystallization Chrom->Recryst Final Polishing Chrom->TLC Pure Pure Product Recryst->Pure NMR NMR Analysis Pure->NMR HPLC HPLC/LC-MS Pure->HPLC

Caption: A typical workflow for the purification and analysis of the product.

Summary of Key Components

For quick reference, the properties of the target compound and its primary impurities are summarized below. Understanding these differences is key to designing an effective purification strategy.

CompoundMolecular FormulaMolecular Weight ( g/mol )Typical StatePolarity
This compound C₁₄H₉ClO₃260.68[10]SolidModerate
4-formylphenolC₇H₆O₂122.12SolidHigh
2-chlorobenzoic acidC₇H₅ClO₂156.57SolidHigh (Acidic)
2-chlorobenzoyl chlorideC₇H₄Cl₂O175.01LiquidModerate

References

  • Benchchem. An In-Depth Technical Guide to the Hydrolysis of 2-Chlorobenzal Chloride.
  • Benchchem. Application Notes and Protocols for the Hydrolysis of 2-Chlorobenzyl Chloride.
  • Benchchem. Application Notes and Protocols: Synthesis of 2-Chlorobenzoyl Chloride from o-Chlorobenzotrichloride.
  • Esterification, Purification and Identification of Cinnamic Acid Esters. World Journal of Chemical Education.
  • AIP Publishing. Synthesis, Characterization and in Silico Study of 4-(4,5- Diphenyl-1H-Imidazol-2-yl) Phenyl 4-Chlorobenzoate as Lactate Dehydrogenase Inhibitor.
  • MDPI. Numerical Simulation and Process Enhancement of the Hydrolysis of 2-Chlorobenzal Chloride.
  • Guidechem. 2-Chlorobenzoyl chloride 609-65-4 wiki.
  • ResearchGate. A Facile Chromatographic Method for Purification of Pinacol Boronic Esters.
  • ResearchGate. How to separate ester from carboxylic acid by using chromatography?.
  • Organic Syntheses. Purification of Organic Compounds by Flash Column Chromatography.
  • PubMed Central. 4-Formyl-2-nitrophenyl 2-chlorobenzoate.
  • Benchchem. An In-depth Technical Guide to the Synthesis of 4-Chloro-2-(4-formylphenyl)benzoic acid.
  • Chemistry For Everyone. How To Make Column Chromatography More Efficient?.
  • Santa Cruz Biotechnology. This compound.
  • ChemScene. 4-Formylphenyl 4-chlorobenzoate.
  • BLD Pharm. 3-Formylphenyl 4-chlorobenzoate.
  • PrepChem.com. Synthesis of 4-chloro-4'-hydroxybenzophenone.
  • Asian Journal of Research in Chemistry. A Comparative study of Vilsmeier-Haack Formylation Reactions With Phenols Under Solvent Less And Solvent Conditions.
  • csbsju.edu. Analytical methods for the determination of pharmaceuticals in aqueous environmental samples.
  • Benchchem. Side products in 3-Hydroxy-4-methoxybenzoyl chloride reactions.
  • Semantic Scholar. Analytical Methods for the Determination of Pharmaceuticals and Personal Care Products in Solid and Liquid Environmental Matrice.
  • ChemScene. 3-Formylphenyl 4-chlorobenzoate.
  • ResearchGate. 4-Formyl-2-nitrophenyl 2-chlorobenzoate.
  • SiliCycle. GUIDE FOR CHEMICAL SYNTHESIS & PURIFICATION.
  • Benchchem. Application Notes and Protocols for 3-Formylphenyl 4-chlorobenzoate and Its Analogs in Medicinal Chemistry.
  • PubChem. 4-Chlorobenzoyl chloride.
  • Google Patents. CN111099975A - Preparation method of 5-bromo-2-chloro-4' -ethoxy benzophenone.
  • Google Patents. CN103804310A - Method for preparing high-purity 7-chloro-5-phenyl-benzodiazepine-2-one.

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Stability issues of "4-Formylphenyl 2-chlorobenzoate" under reaction conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for "4-Formylphenyl 2-chlorobenzoate." This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges encountered during its use in complex synthetic routes. Here, we address common experimental issues in a practical question-and-answer format, providing in-depth explanations, troubleshooting protocols, and preventative strategies to ensure the integrity of your reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Unexpected Ester Hydrolysis

Question: I am observing significant formation of 4-hydroxybenzaldehyde and 2-chlorobenzoic acid in my reaction mixture. What are the likely causes and how can I prevent this hydrolysis?

Answer: The ester linkage in this compound is susceptible to hydrolysis under both acidic and basic conditions. The presence of either acidic or basic reagents, or even residual moisture at elevated temperatures, can lead to the cleavage of the ester bond.

Causality and Mechanistic Insight:

  • Base-Catalyzed Hydrolysis (Saponification): This is often the more rapid and irreversible pathway. Hydroxide ions or other strong bases will attack the electrophilic carbonyl carbon of the ester. This process is irreversible because the resulting carboxylate is deprotonated under basic conditions, preventing the reverse reaction.[1][2]

  • Acid-Catalyzed Hydrolysis: This is a reversible process. Protic acids protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. To favor the ester, water must be rigorously excluded.[2][3]

Troubleshooting Flowchart: Diagnosing Ester Hydrolysis

cluster_solutions Mitigation Strategies start Observation: Formation of 4-hydroxybenzaldehyde and 2-chlorobenzoic acid q1 Are acidic or basic reagents present in the reaction? start->q1 a1_yes Yes q1->a1_yes Identify the source a1_no No q1->a1_no Consider other factors sol1 If basic: - Use non-nucleophilic organic bases (e.g., DBU, DIPEA). - Run reaction at lower temperatures. a1_yes->sol1 Basic Conditions sol2 If acidic: - Use aprotic conditions. - Add a non-nucleophilic acid scavenger (e.g., proton sponge). a1_yes->sol2 Acidic Conditions sol3 Ensure rigorous drying of solvents and reagents. Use molecular sieves. a1_no->sol3

Caption: Troubleshooting ester hydrolysis of this compound.

Preventative Protocols:

  • Protocol 1.1: Rigorous Drying of Solvents and Reagents:

    • Dry solvents using appropriate drying agents (e.g., molecular sieves, sodium/benzophenone).

    • Dry solid reagents in a vacuum oven before use.

    • Conduct reactions under an inert atmosphere (e.g., Argon or Nitrogen).

  • Protocol 1.2: Use of Non-Nucleophilic Bases:

    • When a base is required, opt for sterically hindered, non-nucleophilic bases such as 1,8-Diazabicycloundec-7-ene (DBU) or N,N-Diisopropylethylamine (DIPEA) instead of hydroxides, alkoxides, or amines.

Issue 2: Unwanted Aldehyde Reactivity

Question: I am attempting a reaction at another site of my molecule, but the aldehyde group of this compound is reacting instead. How can I protect the aldehyde, and which protecting groups are compatible with the ester functionality?

Answer: The aldehyde group is highly reactive towards nucleophiles and reducing agents. To perform reactions elsewhere in the molecule, the aldehyde often requires protection. The choice of protecting group is critical to ensure it is stable under the subsequent reaction conditions and can be removed without affecting the ester.

Recommended Protection Strategy: Acetal Formation

The most common and effective method to protect aldehydes is to convert them into acetals, typically cyclic acetals, due to their enhanced stability. Acetals are stable to basic and nucleophilic conditions, as well as to many reducing agents.[4][5]

Diagram: Acetal Protection and Deprotection Cycle

Molecule 4-Formylphenyl 2-chlorobenzoate Protected Protected Acetal Derivative Molecule->Protected Ethylene glycol, cat. H+ Reaction Desired Reaction (e.g., Grignard, Reduction) Protected->Reaction Deprotected Original Molecule (Aldehyde Regenerated) Reaction->Deprotected Aqueous Acid (e.g., HCl)

Caption: Workflow for the protection and deprotection of the aldehyde group.

Protocol 2.1: Acetal Protection of the Aldehyde

  • Dissolve this compound (1 equivalent) in toluene.

  • Add ethylene glycol (1.2 equivalents) and a catalytic amount of p-toluenesulfonic acid (p-TSA).

  • Fit the flask with a Dean-Stark apparatus to remove water azeotropically.

  • Reflux the mixture until no more water is collected, monitoring the reaction by TLC for the disappearance of the starting material.

  • Cool the reaction mixture and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst.

  • Extract with an organic solvent (e.g., ethyl acetate), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the protected compound.

Note: The ester functionality is generally stable under these acidic conditions, especially with the removal of water.[6]

Issue 3: Chemoselectivity in Reductions

Question: I want to selectively reduce the aldehyde to an alcohol without affecting the ester. Which reducing agent should I use? Conversely, how can I reduce the ester without touching the aldehyde?

Answer: The aldehyde and ester groups exhibit different reactivities towards common reducing agents, allowing for chemoselective reductions with the appropriate choice of reagent.

Comparative Reactivity of Hydride Reducing Agents

Reducing AgentAldehyde ReactivityEster ReactivityRecommendation for Selective Reduction
Sodium Borohydride (NaBH₄) HighLow/NegligibleIdeal for reducing the aldehyde to an alcohol while leaving the ester intact.[7][8][9]
Lithium Aluminum Hydride (LiAlH₄) HighHighNot selective. Will reduce both the aldehyde and the ester to primary alcohols.[10][11]

Selective Reduction of the Aldehyde:

To reduce the aldehyde to a primary alcohol, use sodium borohydride (NaBH₄) in a protic solvent like methanol or ethanol. The reaction is typically fast and clean at room temperature or below.[9][12]

Protocol 3.1: Selective Reduction of the Aldehyde with NaBH₄

  • Dissolve this compound in methanol and cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.1 equivalents) in portions, keeping the temperature below 5 °C.

  • Stir the reaction at 0 °C and monitor by TLC.

  • Once the starting material is consumed, quench the reaction by the slow addition of water or dilute acid.

  • Extract the product with an organic solvent.

Selective Reduction of the Ester:

Reducing the ester in the presence of a more reactive aldehyde is challenging. The most reliable strategy is to first protect the aldehyde as an acetal (see Protocol 2.1) and then use a strong reducing agent like LiAlH₄ to reduce the ester.[4]

Issue 4: Stability of the C-Cl Bond in Cross-Coupling Reactions

Question: I am planning a palladium-catalyzed cross-coupling reaction on another part of my molecule. Is the 2-chloro substituent on the benzoate ring susceptible to oxidative addition and subsequent side reactions?

Answer: Yes, the aryl chloride bond can be reactive in palladium-catalyzed cross-coupling reactions, especially with electron-rich and bulky phosphine ligands that are designed to activate aryl chlorides.[13][14][15]

Factors Influencing C-Cl Bond Reactivity:

  • Ligand Choice: Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands significantly enhance the reactivity of palladium catalysts towards aryl chlorides.[4][14]

  • Reaction Temperature: Higher temperatures favor the oxidative addition of the C-Cl bond.

  • Electronic Effects: The ester group is electron-withdrawing, which can slightly activate the aryl chloride towards oxidative addition compared to electron-rich aryl chlorides.

Mitigation Strategies:

  • Use Milder Catalytic Systems: If possible, choose catalyst systems known for their selectivity towards more reactive halides (e.g., bromides or iodides) if your substrate contains one.

  • Lower Reaction Temperatures: Conduct the reaction at the lowest possible temperature that still allows for the desired transformation.

  • Protecting Group Strategy: If the cross-coupling is intended to occur at a different site, consider if a different synthetic route that avoids the presence of the aryl chloride during the coupling step is feasible.

Summary of Stability and Reactivity

Reaction TypeFunctional GroupStability/ReactivityTroubleshooting/Recommendations
Hydrolysis EsterLabile to acid and baseUse anhydrous conditions; employ non-nucleophilic bases.
Reduction AldehydeHighly reactiveUse NaBH₄ for selective reduction to alcohol.[7][9]
EsterLess reactiveUse LiAlH₄ for reduction; protect aldehyde first.[10][11]
Nucleophilic Addition AldehydeHighly reactiveProtect as an acetal before performing Grignard or Wittig reactions.[16][17]
Cross-Coupling C-Cl BondPotentially reactiveUse milder catalyst systems and lower temperatures.[13][14]

References

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  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.
  • Periasamy, M., & Thirumalaikumar, M. (2000). Methods of enhancement of reactivity and selectivity of sodium borohydride for applications in organic synthesis. Journal of Organometallic Chemistry, 609(1-2), 137-151.
  • Brown, H. C. (1975). Organic Syntheses via Boranes. John Wiley & Sons.
  • Gribble, G. W. (2000). Sodium borohydride in carboxylic acid media: a phenomenal reduction system. Chemical Society Reviews, 29(5), 335-346.
  • Greene, T. W., & Wuts, P. G. M. (2007). Protective Groups in Organic Synthesis. John Wiley & Sons.
  • Kocienski, P. J. (2005). Protecting Groups. Thieme.
  • Bouzide, A., & Le Berre, C. (2002). Regioselective Protection of the 4-Hydroxyl of 3,4-Dihydroxy-benzaldehyde. Molecules, 7(11), 805-810. [Link]

  • Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). A Novel, Air-Stable Phosphine Ligand for the Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reaction of Chloro Arenes. The Journal of Organic Chemistry, 70(16), 6345-6351. [Link]

  • Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
  • Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359-1470. [Link]

  • Adriaens, P., Kohler, H. P., Kohler-Staub, D., & Focht, D. D. (1995). Bacterial dehalogenation of chlorobenzoates and coculture biodegradation of 4,4'-dichlorobiphenyl. Applied and Environmental Microbiology, 61(3), 887-892.
  • Grignard, V. (1900). Sur quelques nouvelles combinaisons organométalliques du magnésium et leur application à des synthèses d'alcools et d'hydrocarbures. Comptes Rendus de l'Académie des Sciences, 130, 1322-1325.
  • Su, W., & Li, J. (2006). Influence of Substituents on Reductive Dehalogenation of 3-Chlorobenzoate Analogs. Applied and Environmental Microbiology, 72(2), 820-824.
  • Focht, D. D. (1994). Bacterial dehalogenation. Current Opinion in Biotechnology, 5(3), 289-295.
  • Wikipedia contributors. (2023). Dehalogenation. In Wikipedia, The Free Encyclopedia. [Link]

  • Kocienski, P. J. (1994). Protecting Groups. Georg Thieme Verlag.
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • Nicolaou, K. C., & Sorensen, E. J. (1996).
  • Schön, I., & Kisfaludy, L. (1986). Side reactions in peptide synthesis. IX. Suppression of the formation of aminosuccinyl peptides with additives. International Journal of Peptide and Protein Research, 28(5), 497-503.
  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. John Wiley & Sons.
  • Hutchins, R. O., & Natale, N. R. (1979). Sodium borohydride in acetic acid. A convenient reagent for the reductive deoxygenation of aldehydes and ketones. The Journal of Organic Chemistry, 44(8), 1368-1371.
  • Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books.
  • Vedejs, E., & Peterson, M. J. (1994). Stereochemistry and mechanism in the Wittig reaction. Topics in Stereochemistry, 21, 1-157.
  • Ghorbani-Vaghei, R., & Veisi, H. (2009). Chemoselective reduction of aldehydes via a combination of NaBH4 and acetylacetone. New Journal of Chemistry, 33(2), 249-251.
  • Ranu, B. C., & Das, A. (2004). Chemoselective reductions with sodium borohydride. Journal of the Indian Chemical Society, 81(12), 1047-1063.
  • Maruoka, K., & Yamamoto, H. (1988). Organoaluminum Reagents in Organic Synthesis. Angewandte Chemie International Edition in English, 27(4), 453-469.
  • Moreno-Fuquen, R., Hernandez, G., Ellena, J., De Simone, C. A., & Tenorio, J. C. (2013). 4-Formyl-2-nitrophenyl 2-chlorobenzoate. Acta Crystallographica Section E: Structure Reports Online, 69(12), o1806–o1807. [Link]

  • BenchChem. (2023). Application Notes and Protocols for the Synthesis of 4-Chlorophenyl-2-pyridinylmethanol via Grignard Reaction.
  • Maryanoff, B. E., & Reitz, A. B. (1989). The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects. Chemical Reviews, 89(4), 863-927.
  • Nguyen, K. C., & Weizman, H. (2007). A Solvent-Free Wittig Reaction: A Green Organic Chemistry Laboratory Experiment. Journal of Chemical Education, 84(1), 119. [Link]

  • Zeynizadeh, B., & Yahyaei, S. (2003). NaBH4/Na2C2O4/H2O: An efficient System for Selective Reduction of Aldehydes in the presence of Ketones. Oriental Journal of Chemistry, 19(2), 435-438.
  • Casey, C. P., & Guan, H. (2007). Unexpected reactions of Grignard reagents with selected β-carboalkoxy substituted sulfinate esters. Tetrahedron Letters, 48(38), 6695-6698.
  • Vedejs, E., & Meier, G. P. (1981). Stereochemistry of the Wittig reaction. The mechanism of the reaction of nonstabilized ylides with aldehydes. Journal of the American Chemical Society, 103(10), 2823-2831.
  • Wittig, G., & Schöllkopf, U. (1954). Über Triphenyl-phosphin-methylene als olefinbildende Reagenzien (I. Mitteil.). Chemische Berichte, 87(9), 1318-1330.
  • Ishihara, K., Ohara, S., & Yamamoto, H. (2000). 2-Chloro-1,3-dimethylimidazolinium Chloride as a Mild and Effective Dehydrating Agent for the Esterification of Carboxylic Acids with Alcohols. The Journal of Organic Chemistry, 65(23), 7724-7727.
  • Fischer, E., & Speier, A. (1895). Darstellung der Ester. Berichte der deutschen chemischen Gesellschaft, 28(3), 3252-3258.
  • Otera, J. (1993). Transesterification. Chemical Reviews, 93(4), 1449-1470.
  • Lagerwall, S. T. (2024). Synthesis and Characterization of New Chiral Smectic Four-Ring Esters. Molecules, 29(13), 3134.
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Technical Support Center: Scaling Up the Synthesis of 4-Formylphenyl 2-chlorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Formylphenyl 2-chlorobenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions related to the scale-up of this important chemical synthesis. Our goal is to empower you with the expertise and practical insights needed to overcome common challenges and ensure a robust and reproducible process.

I. Troubleshooting Guide: Navigating Common Synthesis Challenges

This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and actionable solutions.

Issue 1: Low or No Product Yield

Q: My reaction has resulted in a very low yield of this compound. What are the likely causes and how can I improve it?

A: Low yield is a frequent challenge in esterification reactions, particularly when scaling up. The primary causes can be categorized as follows:

  • Incomplete Reaction: The esterification of 4-hydroxybenzaldehyde with 2-chlorobenzoyl chloride is a reversible reaction.[1] To drive the equilibrium towards the product, it's crucial to effectively remove the water byproduct or use an excess of one reactant.[1][2]

    • Solution: Consider using a Dean-Stark apparatus if the solvent forms an azeotrope with water. Alternatively, increasing the molar ratio of the more accessible or less expensive reactant can shift the equilibrium.

  • Hydrolysis of the Acyl Chloride: 2-Chlorobenzoyl chloride is highly reactive and susceptible to hydrolysis, especially in the presence of atmospheric moisture, which converts it to the unreactive 2-chlorobenzoic acid.[3]

    • Solution: Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and handle 2-chlorobenzoyl chloride with care to minimize exposure to air.[3]

  • Suboptimal Reaction Temperature: The reaction rate is temperature-dependent. Too low a temperature will result in a sluggish reaction, while excessively high temperatures can lead to side product formation.

    • Solution: The optimal temperature should be determined empirically. Start with gentle heating and monitor the reaction progress using Thin Layer Chromatography (TLC).[4]

  • Ineffective Catalyst: While not always necessary for the reaction between a phenol and an acyl chloride, a base catalyst like pyridine or triethylamine is often used to neutralize the HCl byproduct and accelerate the reaction.[4][5]

    • Solution: Ensure the base used is anhydrous and added in an appropriate stoichiometric amount. The choice of base can also influence the reaction rate.

Issue 2: Presence of Significant Impurities in the Crude Product

Q: My crude product shows multiple spots on the TLC plate. What are these impurities and how can I minimize their formation?

A: The formation of impurities is a common issue that complicates purification and reduces the overall yield of the desired product.

  • Unreacted Starting Materials: The most common "impurities" are often unreacted 4-hydroxybenzaldehyde and 2-chlorobenzoyl chloride (or its hydrolysis product, 2-chlorobenzoic acid).[3]

    • Solution: Monitor the reaction closely by TLC to ensure it goes to completion.[4] An efficient work-up procedure, including washing the organic layer with a mild base (e.g., sodium bicarbonate solution), can remove acidic impurities like 2-chlorobenzoic acid.[3][4]

  • Side Products from Self-Condensation or Polymerization: Although less common under controlled conditions, phenolic aldehydes can undergo side reactions.

    • Solution: Maintain the recommended reaction temperature and avoid prolonged reaction times after completion.

  • Diacylation: While less likely with a mono-hydroxy compound, it's a possibility to consider if other reactive sites are present.

    • Solution: Use a controlled stoichiometry of the acylating agent.

Issue 3: Difficulty in Product Purification

Q: I'm struggling to obtain a pure sample of this compound after the reaction. What are the best purification strategies?

A: Effective purification is critical for obtaining a high-quality final product.

  • Recrystallization: This is often the most effective method for purifying solid organic compounds.

    • Solution: Experiment with different solvent systems to find one in which the product has high solubility at elevated temperatures and low solubility at room temperature or below. Common solvents for recrystallization of similar esters include ethanol or hexane.[6]

  • Column Chromatography: If recrystallization is ineffective or if impurities have similar solubility profiles, column chromatography is a powerful alternative.

    • Solution: Use a suitable stationary phase (e.g., silica gel) and a mobile phase that provides good separation of the product from impurities on a TLC plate. A common eluent system for similar compounds is a mixture of hexane and ethyl acetate.[4]

II. Frequently Asked Questions (FAQs)

This section provides answers to broader questions regarding the synthesis of this compound.

Q1: What is the general reaction mechanism for the synthesis of this compound?

A1: The synthesis of this compound from 4-hydroxybenzaldehyde and 2-chlorobenzoyl chloride is a nucleophilic acyl substitution reaction. The phenolic hydroxyl group of 4-hydroxybenzaldehyde acts as a nucleophile, attacking the electrophilic carbonyl carbon of 2-chlorobenzoyl chloride. The reaction is typically facilitated by a base, such as pyridine, which deprotonates the phenol, making it a more potent nucleophile, and also neutralizes the hydrochloric acid byproduct.[4]

Q2: What analytical techniques are recommended for monitoring the reaction and characterizing the final product?

A2:

  • Reaction Monitoring: Thin Layer Chromatography (TLC) is the most convenient method to monitor the progress of the reaction by observing the disappearance of the starting materials and the appearance of the product spot.[4]

  • Product Characterization:

    • FTIR Spectroscopy: Look for the characteristic ester carbonyl (C=O) stretch around 1740 cm⁻¹ and the disappearance of the broad hydroxyl (-OH) stretch from the starting phenol.[6]

    • NMR Spectroscopy (¹H and ¹³C): This will confirm the structure of the final product by showing the expected chemical shifts and coupling patterns for the aromatic protons and carbons.[6]

    • Mass Spectrometry: To confirm the molecular weight of the synthesized compound.

    • Melting Point: A sharp melting point is a good indicator of purity.

Q3: Are there any safety precautions I should be aware of when handling the reagents for this synthesis?

A3: Yes, safety is paramount.

  • 2-Chlorobenzoyl chloride: This is a corrosive and lachrymatory substance. It reacts with moisture to produce HCl gas.[3] Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Pyridine: This is a flammable liquid with a strong, unpleasant odor. It is harmful if inhaled, swallowed, or absorbed through the skin. Handle in a fume hood.

  • Solvents: Many organic solvents are flammable and can be harmful. Refer to the Safety Data Sheet (SDS) for each chemical before use.

III. Experimental Protocols

Detailed Synthesis Protocol for this compound

This protocol is a general guideline and may require optimization based on your specific laboratory conditions and scale.

Materials:

  • 4-Hydroxybenzaldehyde

  • 2-Chlorobenzoyl chloride

  • Anhydrous Pyridine

  • Anhydrous Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Solvents for recrystallization (e.g., Ethanol or Hexane/Ethyl Acetate mixture)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (N₂ or Ar), dissolve 4-hydroxybenzaldehyde (1.0 equivalent) in anhydrous DCM.

  • Addition of Base: Add anhydrous pyridine (1.1 equivalents) to the solution and stir for 10 minutes at room temperature.

  • Addition of Acyl Chloride: Slowly add a solution of 2-chlorobenzoyl chloride (1.05 equivalents) in anhydrous DCM to the reaction mixture dropwise via a dropping funnel or syringe. An exothermic reaction may be observed. Maintain the temperature with an ice bath if necessary.

  • Reaction Monitoring: Allow the reaction to stir at room temperature and monitor its progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent). The reaction is typically complete within a few hours.

  • Work-up:

    • Once the reaction is complete, dilute the mixture with DCM.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl solution (to remove excess pyridine), saturated NaHCO₃ solution (to remove unreacted acid chloride and 2-chlorobenzoic acid), and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by recrystallization from a suitable solvent or by column chromatography on silica gel.

Data Presentation
CompoundMolar Mass ( g/mol )Melting Point (°C)Appearance
This compound260.68[7]Not consistently reportedTypically a solid
4-Hydroxybenzaldehyde122.12115-119White to light-yellow crystalline powder
2-Chlorobenzoyl chloride175.01-4 to -2Colorless to light-yellow liquid

IV. Visualizations

Reaction Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Dry Glassware Dry Glassware Inert Atmosphere (N2/Ar) Inert Atmosphere (N2/Ar) Dry Glassware->Inert Atmosphere (N2/Ar) Dissolve 4-Hydroxybenzaldehyde in Anhydrous DCM Dissolve 4-Hydroxybenzaldehyde in Anhydrous DCM Inert Atmosphere (N2/Ar)->Dissolve 4-Hydroxybenzaldehyde in Anhydrous DCM Add Anhydrous Pyridine Add Anhydrous Pyridine Dissolve 4-Hydroxybenzaldehyde in Anhydrous DCM->Add Anhydrous Pyridine Add 2-Chlorobenzoyl Chloride Solution Add 2-Chlorobenzoyl Chloride Solution Add Anhydrous Pyridine->Add 2-Chlorobenzoyl Chloride Solution Stir and Monitor by TLC Stir and Monitor by TLC Add 2-Chlorobenzoyl Chloride Solution->Stir and Monitor by TLC Dilute with DCM Dilute with DCM Stir and Monitor by TLC->Dilute with DCM Wash with 1M HCl Wash with 1M HCl Dilute with DCM->Wash with 1M HCl Wash with NaHCO3 Wash with NaHCO3 Wash with 1M HCl->Wash with NaHCO3 Wash with Brine Wash with Brine Wash with NaHCO3->Wash with Brine Dry with MgSO4 Dry with MgSO4 Wash with Brine->Dry with MgSO4 Concentrate Concentrate Dry with MgSO4->Concentrate Recrystallization or Column Chromatography Recrystallization or Column Chromatography Concentrate->Recrystallization or Column Chromatography

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting Decision Tree

G Low Yield Low Yield Incomplete Reaction? Incomplete Reaction? Low Yield->Incomplete Reaction? Hydrolysis of Acyl Chloride? Hydrolysis of Acyl Chloride? Incomplete Reaction?->Hydrolysis of Acyl Chloride? No Drive Equilibrium (e.g., Dean-Stark) Drive Equilibrium (e.g., Dean-Stark) Incomplete Reaction?->Drive Equilibrium (e.g., Dean-Stark) Yes Suboptimal Conditions? Suboptimal Conditions? Hydrolysis of Acyl Chloride?->Suboptimal Conditions? No Use Anhydrous Conditions Use Anhydrous Conditions Hydrolysis of Acyl Chloride?->Use Anhydrous Conditions Yes Optimize Temperature and Catalyst Optimize Temperature and Catalyst Suboptimal Conditions?->Optimize Temperature and Catalyst Yes

Caption: Decision tree for troubleshooting low yield in the synthesis.

V. References

  • AIP Publishing. Synthesis, Characterization and in Silico Study of 4-(4,5- Diphenyl-1H-Imidazol-2-yl) Phenyl 4-Chlorobenzoate as Lactate Dehydrogenase Inhibitor. [Link]

  • MDPI. Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. [Link]

  • Pharmacy Education. Computational docking toward cox-2 and synthesis of 4-formyl-2-methoxyphenyl-4-chlorobenzoate using microwave irradiation. [Link]

  • ResearchGate. Current Developments in Esterification Reaction: A Review on Process and Parameters. [Link]

  • ACS Omega. High-Shear Mixing-Assisted Esterification of Lauric Acid to Produce Value-Added Products and Intermediaries: Effect of the Alcohol Structure. [Link]

  • ChemSusChem. Solid–Catalyzed Esterification Reaction of Long–Chain Acids and Alcohols in Fixed–Bed Reactors at Pilot Plant. [Link]

  • Chemguide. esterification - alcohols and carboxylic acids. [Link]

  • PubMed Central. 4-Formyl-2-nitrophenyl 2-chlorobenzoate. [Link]

  • The Royal Society of Chemistry. Directing Group Assistated Copper-Mediated Aroylation of Phenols Using 2-Bromoacetophenones Supporting Information. [Link]

  • ResearchGate. (PDF) 4-Formyl-2-nitrophenyl 2-chlorobenzoate. [Link]

  • ResearchGate. Synthesis, characterization and in silico study of 4-(4,5-diphenyl-1H-imidazol-2- yl) phenyl 4-chlorobenzoate as lactate dehydrogenase inhibitor. [Link]

  • Google Patents. Process for the production of 4-hydroxybenzaldehyde derivatives.

  • Organic Syntheses Procedure. Benzoyl chloride, o-chloro. [Link]

  • Google Patents. Method for producing chlorobenzoyl chloride.

  • Sci-Hub. 4-Formyl-2-nitrophenyl 2-chlorobenzoate. [Link]

  • PubMed Central. 4-Methylphenyl 4-chlorobenzoate. [Link]

  • PubChem. 2-Methylphenyl 4-chlorobenzoate. [Link]

Sources

Technical Support Center: Monitoring the Progress of "4-Formylphenyl 2-chlorobenzoate" Reactions by TLC

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for monitoring the synthesis of 4-Formylphenyl 2-chlorobenzoate via Thin-Layer Chromatography (TLC). This resource is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshooting solutions for common challenges encountered during reaction monitoring. Our goal is to ensure you can confidently assess your reaction's progress, identify key components, and make informed decisions to achieve a successful synthesis.

The synthesis of this compound is typically achieved through the esterification of 4-hydroxybenzaldehyde with 2-chlorobenzoyl chloride, often in the presence of a base. TLC is an indispensable tool for this process, offering a rapid, cost-effective, and highly sensitive method to track the consumption of starting materials and the formation of the desired ester product[1][2]. This guide explains the causality behind experimental choices and provides a self-validating system for reliable reaction monitoring.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of using TLC to monitor this specific reaction?

A: TLC separates compounds based on their differential partitioning between a stationary phase (typically polar silica gel) and a mobile phase (a less polar solvent system).[3] In this reaction, the starting material, 4-hydroxybenzaldehyde, contains a polar hydroxyl group, making it adhere strongly to the silica gel and resulting in a lower Retention Factor (Rf). The product, this compound, lacks this polar hydroxyl group and is therefore less polar, travels further up the plate, and exhibits a higher Rf value. By spotting the reaction mixture alongside the starting materials, you can visually track the disappearance of the starting material spots and the appearance of the product spot over time.

Q2: How do I choose the right mobile phase (eluent) for my TLC?

A: Selecting the proper solvent system is critical for achieving good separation.[4] The goal is to find a system where the product has an Rf value of approximately 0.3-0.5, allowing for clear separation from both the starting materials and the solvent front. A common starting point for aromatic esters is a mixture of a non-polar solvent and a moderately polar solvent.

Solvent System (v/v)PolarityTypical Application
Hexane : Ethyl Acetate (4:1) LowGood starting point. Increases polarity by adding more Ethyl Acetate.
Toluene : Acetone (9:1) ModerateCan provide different selectivity for aromatic compounds.[5]
Dichloromethane ModerateCan be used alone or with a small amount of methanol for more polar compounds.

Pro-Tip: The ideal solvent system should result in the starting material (4-hydroxybenzaldehyde) having a lower Rf than the product ester. The 2-chlorobenzoyl chloride is reactive and may appear as a spot or as its hydrolysis product, 2-chlorobenzoic acid, which is very polar and often remains at the baseline.[6]

Q3: Which visualization techniques are best for identifying all the components?

A: Since the starting materials and product are all aromatic, they should be visible under UV light. However, using chemical stains can provide functional group-specific confirmation, which is a cornerstone of a self-validating protocol.

Visualization MethodTarget Compound(s) & Expected ResultRationale & Causality
UV Light (254 nm) All aromatic compounds (starting materials, product) appear as dark spots.[7][8]Aromatic rings and conjugated systems absorb UV light, quenching the fluorescence of the indicator embedded in the TLC plate.
Potassium Permanganate (KMnO₄) Stain Aldehydes (4-hydroxybenzaldehyde, product) and phenols (4-hydroxybenzaldehyde) appear as yellow/brown spots on a purple background.[8]KMnO₄ is a strong oxidizing agent that reacts with oxidizable functional groups like aldehydes and phenols.
2,4-Dinitrophenylhydrazine (DNPH) Stain Aldehydes (4-hydroxybenzaldehyde, product) appear as yellow to orange spots.[9][10]DNPH specifically reacts with aldehydes and ketones to form colored hydrazones, confirming the presence of the formyl group.
Ferric Chloride (FeCl₃) Stain Phenols (4-hydroxybenzaldehyde) appear as a distinct blue, green, or violet spot.[5][9]Ferric chloride forms a colored complex with phenolic hydroxyl groups. This is an excellent method to confirm the complete consumption of the phenolic starting material.
Experimental Workflow: Step-by-Step TLC Monitoring

This protocol outlines the standard procedure for monitoring the reaction.

  • Plate Preparation: Mark a faint starting line with a pencil approximately 1 cm from the bottom of a silica gel 60 F₂₅₄ plate. Do not gouge the silica.[11]

  • Sample Preparation:

    • SM1 (Starting Material 1): Dissolve a small amount of 4-hydroxybenzaldehyde in a suitable solvent (e.g., ethyl acetate).

    • SM2 (Starting Material 2): Dissolve a small amount of 2-chlorobenzoyl chloride in the same solvent.

    • RM (Reaction Mixture): At various time points (e.g., t=0, 1h, 2h, etc.), take a small aliquot of the reaction mixture and dilute it with the same solvent.

  • Spotting: Using separate capillary tubes, spot SM1, RM, and a "co-spot" (spot SM1 directly on top of an RM spot) on the starting line. The co-spot helps to unambiguously identify the starting material within the reaction mixture. Keep spots small (1-2 mm diameter) to prevent streaking.[12]

  • Development: Place the TLC plate in a developing chamber containing the chosen mobile phase (solvent depth ~0.5 cm, below the starting line). Ensure the chamber is saturated with solvent vapors by lining it with filter paper.[3] Allow the solvent to travel up the plate until it is about 1 cm from the top.

  • Visualization:

    • Remove the plate and immediately mark the solvent front with a pencil.

    • Allow the solvent to evaporate completely.

    • View the plate under a UV lamp (254 nm) and circle any visible spots.

    • Apply a chemical stain (e.g., KMnO₄ or FeCl₃) as needed for further confirmation.

TLC_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis Prep_Plate 1. Prepare & Mark TLC Plate Prep_Samples 2. Prepare SM & RM Samples Prep_Plate->Prep_Samples Spot 3. Spot Plate (SM, RM, Co-spot) Prep_Samples->Spot Develop 4. Develop in Chamber Spot->Develop Dry 5. Dry Plate Develop->Dry Visualize 6. Visualize (UV, Stain) Dry->Visualize Interpret 7. Interpret Results Visualize->Interpret

Fig 1. Standard workflow for TLC reaction monitoring.
Troubleshooting Guide

This section addresses specific issues you may encounter during your experiment in a direct question-and-answer format.

Question: My spots are streaking up the plate. What's wrong?

  • Answer: Streaking is a common issue with several potential causes[1][13]:

    • Sample Overload: The most frequent cause is applying too much sample to the plate. The stationary phase becomes saturated, and the excess compound travels as a streak.

      • Solution: Dilute your reaction mixture sample further before spotting. Apply the sample gently and aim for a spot diameter of no more than 1-2 mm.[14]

    • Highly Polar Sample Solvent: If your sample is dissolved in a very polar solvent (like methanol or DMSO), it can disrupt the initial interaction with the stationary phase.

      • Solution: If possible, dilute your sample in a less polar solvent like ethyl acetate or dichloromethane.

    • Acidic/Basic Compounds: The starting material (4-hydroxybenzaldehyde) is weakly acidic, and the hydrolysis of 2-chlorobenzoyl chloride produces HCl and 2-chlorobenzoic acid. These can interact strongly with the acidic silica gel, causing streaking.

      • Solution: Add a very small amount of acid (e.g., a drop of acetic acid) to the mobile phase. This can help to produce sharper spots for acidic compounds.[13]

Question: All my spots are clumped together at the bottom (low Rf) or top (high Rf) of the plate. How do I fix this?

  • Answer: This indicates that your mobile phase has the wrong polarity for the separation.[15]

    • Spots at the Bottom (Rf < 0.2): Your mobile phase is not polar enough to move the compounds up the plate.

      • Solution: Increase the polarity of the eluent. For a hexane/ethyl acetate system, increase the proportion of ethyl acetate (e.g., from 4:1 to 3:1).

    • Spots at the Top (Rf > 0.8): Your mobile phase is too polar, causing all compounds to travel with the solvent front.

      • Solution: Decrease the polarity of the eluent. Decrease the proportion of ethyl acetate (e.g., from 4:1 to 6:1).

TLC_Problems cluster_good Ideal TLC cluster_problems Common Problems Good Rf ~ 0.4 Well-separated Round spots Streaking Streaking (Overloaded) LowRf Low Rf (Eluent not polar enough) HighRf High Rf (Eluent too polar) PoorSep Poor Separation (Wrong eluent system) p1->Streaking Fix: Dilute Sample p1->LowRf Fix: Increase Eluent Polarity p1->HighRf Fix: Decrease Eluent Polarity p1->PoorSep Fix: Change Solvents

Fig 2. Common TLC issues and their primary solutions.

Question: I see a new spot on the baseline that doesn't move. Is this a side product?

  • Answer: While it could be a highly polar side product, it is very likely 2-chlorobenzoic acid. The starting material, 2-chlorobenzoyl chloride, is highly susceptible to hydrolysis, especially on the acidic surface of a silica gel plate. The resulting carboxylic acid is very polar and will typically have an Rf value of 0 or very close to it in standard solvent systems.[6]

    • Validation: Spot a sample of pure 2-chlorobenzoic acid (if available) to confirm if the Rf matches.

Question: The reaction seems to be complete under UV light, but a ferric chloride (FeCl₃) stain still shows a faint spot for the starting material. What does this mean?

  • Answer: This demonstrates the value of using multiple visualization techniques. The FeCl₃ stain is highly specific for phenols and can be more sensitive than UV visualization for detecting trace amounts of 4-hydroxybenzaldehyde.[9] This result indicates that the reaction has proceeded to a high degree of conversion but is not yet 100% complete.

    • Action: Depending on the requirements of your synthesis, you may need to extend the reaction time, add more reagent, or adjust the temperature to drive the reaction to full completion.

Question: My starting material and product spots are very close together. How can I improve the separation?

  • Answer: Poor resolution is a common challenge when the components have similar polarities.

    • Solution 1: Change Solvent System: The selectivity of the separation is highly dependent on the mobile phase composition. If a hexane/ethyl acetate system provides poor resolution, try a system with different solvent properties, such as toluene/acetone or dichloromethane/methanol.[16]

    • Solution 2: Multiple Developments: Run the TLC in the same solvent system two or three times, allowing the plate to dry completely between each run. This can effectively increase the "length" of the chromatographic run and improve the separation between spots with close Rf values.[3]

References
  • BenchChem. (n.d.). An In-depth Technical Guide to the Synthesis of 4-Chloro-2-(4-formylphenyl)benzoic acid.
  • AIP Conference Proceedings. (2022). Synthesis, Characterization and in Silico Study of 4-(4,5- Diphenyl-1H-Imidazol-2-yl) Phenyl 4-Chlorobenzoate as Lactate Dehydrogenase Inhibitor. AIP Publishing.
  • MilliporeSigma. (n.d.). TLC Visualization Methods.
  • Chemistry LibreTexts. (2022). 2.3F: Visualizing TLC Plates.
  • Chemistry LibreTexts. (2022). Thin Layer Chromatography.
  • Chromatography Today. (2023). Troubleshooting Common Issues in Thin Layer Chromatography: Practical Solutions.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Thin-Layer Chromatography.
  • Bitesize Bio. (2025). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC.
  • EPFL. (n.d.). TLC Visualization Reagents.
  • Organic Chemistry. (n.d.). TLC stains.
  • Organic Chemistry Data. (n.d.). Stains for Developing TLC Plates.
  • ResearchGate. (2016). How to analysis the phenolic compounds by TLC, the method and solvants?.
  • Interchim. (n.d.). TLC Fundamentals – Stationary & mobile phase choice (part 4).
  • LCGC International. (2012). Stationary Phases for Modern Thin-Layer Chromatography.
  • ChemBAM. (n.d.). TLC troubleshooting.
  • ResearchGate. (2022). Hi everyone, I am conducting esterification with catalysis H2SO4. I wonder why my TLC only has a starting spot not acid and ester spots?.
  • Studylib. (n.d.). TLC Lab: Monitoring Esterification Reaction.
  • MilliporeSigma. (n.d.). Tips & Tricks for Thin-Layer Chromatography.
  • OperaChem. (2024). TLC TROUBLESHOOTING- The most common problems with TLCs [Video]. YouTube.
  • ResearchGate. (2021). How i will select mobile phase solevent system for TLC?.
  • ResearchGate. (2015). What is the best mobile phase to separate polyphenols on TLC plate?.
  • Pharmacy Education. (n.d.). Computational docking toward cox-2 and synthesis of 4-formyl-2-methoxyphenyl-4-chlorobenzoate using microwave irradiation.
  • Santa Cruz Biotechnology, Inc. (n.d.). This compound.
  • ResearchGate. (n.d.). (PDF) 4-Formyl-2-nitrophenyl 2-chlorobenzoate.
  • BLD Pharm. (n.d.). 3-Formylphenyl 4-chlorobenzoate.
  • Organomation. (n.d.). Complete Guide to Thin Layer Chromatography Sample Preparation.
  • ChemScene. (n.d.). 4-Formylphenyl 4-chlorobenzoate.
  • PubMed Central (PMC). (n.d.). 4-Formyl-2-nitrophenyl 2-chlorobenzoate.
  • BLD Pharm. (n.d.). 4-Bromo-2-formylphenyl 4-chlorobenzoate.
  • Chemdiv. (n.d.). Compound 4-formylphenyl 4-fluorobenzoate.
  • ResearchGate. (n.d.). Synthesis, anticancer evaluation, thermal and X-ray crystallographic analysis of 2-oxo-2H-chromen-7-yl 4-chlorobenzoate using a conductively heated sealed-vessel reactor.

Sources

Technical Support Center: Characterization of 4-Formylphenyl 2-chlorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the characterization of 4-Formylphenyl 2-chlorobenzoate. This resource is designed for researchers, analytical scientists, and drug development professionals to navigate the common and complex challenges encountered during the analysis of this molecule. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower your experimental work.

Compound Overview

This compound (C₁₄H₉ClO₃, MW: 260.68 g/mol ) is an aromatic ester containing a reactive aldehyde moiety and a chlorinated phenyl ring. This unique combination of functional groups presents specific challenges in spectroscopic and chromatographic analysis. This guide provides a structured, question-and-answer approach to troubleshoot these issues effectively.

PropertyValueSource
Molecular Formula C₁₄H₉ClO₃[1]
Molecular Weight 260.68 g/mol [1]
Structure
(Structure generated for illustrative purposes)

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: Mass Spectrometry - "I'm not seeing the expected molecular ion, or the isotopic pattern is confusing."

Potential Causes:

  • High Fragmentation Energy: The ester linkage can be labile under standard Electron Ionization (EI) conditions, leading to the absence or very low abundance of the molecular ion (M⁺˙ at m/z 260/262).

  • In-Source Reactions: The aldehyde group can be reactive within the ion source.

  • Misinterpretation of Isotopic Peaks: The presence of chlorine (³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio) results in a characteristic M+2 peak that can be mistaken for an impurity if not correctly interpreted.[2]

Troubleshooting Protocol:

  • Switch to a Soft Ionization Technique:

    • Rationale: Techniques like Chemical Ionization (CI) or Electrospray Ionization (ESI) impart less energy to the molecule, increasing the likelihood of observing the molecular ion.[3]

    • Action: Re-run the sample using CI (with methane or isobutane) or ESI. Look for the protonated molecule [M+H]⁺ at m/z 261/263 or other adducts (e.g., [M+Na]⁺).

  • Confirm the Chlorine Isotopic Pattern:

    • Rationale: Any fragment containing the chlorobenzoyl moiety will exhibit a pair of peaks separated by 2 m/z units with a ~3:1 intensity ratio.[2]

    • Action: Look for the base peak, which is likely the 2-chlorobenzoyl cation at m/z 139/141 . The presence of this pair is a strong confirmation of your compound's identity. The peak at m/z 139 corresponds to the fragment with ³⁵Cl, and the peak at m/z 141 corresponds to the ³⁷Cl isotope.[3][4] Further fragmentation can occur via the loss of carbon monoxide (CO) to yield a chlorophenyl cation.[4]

  • Analyze Key Fragmentation Pathways:

    • Rationale: Understanding the expected fragmentation provides a "fingerprint" for the molecule even without a prominent molecular ion.

    • Action: Besides the 2-chlorobenzoyl cation, look for other expected fragments such as the formylphenoxyl radical cation or ions resulting from cleavages around the ester group.

G cluster_ms Mass Spec Troubleshooting Workflow start No Molecular Ion (M⁺˙) in EI-MS soft_ion Use Soft Ionization (ESI or CI) start->soft_ion High Fragmentation Energy Suspected check_mh Observe [M+H]⁺ at m/z 261/263? soft_ion->check_mh success Identity Confirmed check_mh->success Yes check_frags Analyze for Key Fragment Ions check_mh->check_frags No failure Re-evaluate Sample Purity/Structure check_isotope Look for m/z 139/141 (3:1 ratio) check_frags->check_isotope check_isotope->success Yes check_isotope->failure No

Caption: Troubleshooting workflow for mass spectrometry analysis.

FAQ 2: ¹H NMR Spectroscopy - "My aldehyde proton signal is broad, weak, or completely absent."

Potential Causes:

  • Presence of Water: The aldehyde proton can exchange with labile protons from residual water or acidic impurities in the NMR solvent (e.g., CDCl₃), leading to signal broadening or disappearance.

  • Oxidation: The aldehyde group is susceptible to air oxidation, forming the corresponding carboxylic acid (4-(2-chlorobenzoyloxy)benzoic acid).[5][6] The aldehyde proton signal at ~10 ppm would be replaced by a broad carboxylic acid proton signal further downfield (>11 ppm).

  • Hemiacetal Formation: In the presence of alcohol impurities (e.g., residual ethanol in CDCl₃), the aldehyde can form a hemiacetal, which will have a different chemical shift and may be broad due to equilibrium.

Troubleshooting Protocol:

  • Ensure Sample and Solvent Anhydrous Conditions:

    • Rationale: Removing water and alcohol impurities prevents proton exchange and hemiacetal formation.

    • Action:

      • Dry the purified solid sample under high vacuum before analysis.

      • Use a fresh, sealed ampule of high-purity deuterated solvent (e.g., DMSO-d₆, which is hygroscopic but can be dried over molecular sieves).

      • Consider using an NMR tube with a sealable cap (e.g., J. Young tube) to prevent atmospheric moisture contamination during the experiment.

  • Check for Oxidation Impurity:

    • Rationale: Identifying the carboxylic acid impurity confirms degradation as the root cause.

    • Action:

      • Look for a very broad singlet above 11 ppm in the ¹H NMR spectrum, characteristic of a carboxylic acid proton.

      • Re-purify the sample using column chromatography if significant oxidation has occurred. Store the purified compound under an inert atmosphere (Nitrogen or Argon) and protect it from light.

  • Perform a D₂O Shake Experiment:

    • Rationale: This classic experiment confirms if a peak is from an exchangeable proton.

    • Action: Acquire a standard ¹H NMR spectrum. Add a drop of deuterium oxide (D₂O) to the NMR tube, shake vigorously, and re-acquire the spectrum. If the broad signal disappears, it confirms it was an exchangeable proton (aldehyde, hydroxyl, or carboxylic acid).

Table of Expected ¹H NMR Signals (Predicted):

Proton Predicted Chemical Shift (ppm) Multiplicity Notes
Aldehyde (-CHO) 9.9 - 10.1 Singlet (s) Prone to broadening/exchange.[7]
Aromatic (H on formylphenyl ring, ortho to -CHO) 7.9 - 8.1 Doublet (d)
Aromatic (H on formylphenyl ring, ortho to ester) 7.3 - 7.5 Doublet (d)

| Aromatic (H on chlorobenzoyl ring) | 7.4 - 7.8 | Multiplet (m) | Complex pattern due to ortho-Cl substitution. |

FAQ 3: HPLC Analysis - "I'm seeing peak tailing, poor resolution, or new peaks appearing over time."

Potential Causes:

  • On-Column Degradation: The aldehyde can interact with active sites on the silica-based stationary phase, or it can oxidize during the run.

  • Hydrolysis: The ester bond can hydrolyze, especially if the mobile phase has a high aqueous content or is at a pH extreme, leading to the formation of 4-hydroxybenzaldehyde and 2-chlorobenzoic acid.

  • Poor Solubility: The compound has low aqueous solubility, which can cause issues with peak shape in highly aqueous mobile phases.

Troubleshooting Protocol:

  • Optimize Mobile Phase and Column Choice:

    • Rationale: A suitable mobile phase and column will minimize unwanted secondary interactions and ensure good peak shape.

    • Action:

      • Use a high-purity, end-capped C18 column to minimize silanol interactions.

      • Maintain the mobile phase pH in the neutral range (e.g., pH 4-6) using a buffer like formate or acetate to prevent hydrolysis.

      • Ensure sufficient organic solvent (e.g., acetonitrile or methanol) in the mobile phase to maintain solubility. A typical starting point would be a gradient from 50:50 Acetonitrile:Water to 95:5 Acetonitrile:Water.[2][8]

  • Assess Sample Stability:

    • Rationale: It is crucial to determine if the extra peaks are from the original sample or are forming in the autosampler vial.

    • Action: Prepare a fresh sample solution and inject it immediately. Then, re-inject the same sample after several hours (e.g., 4, 8, and 24 hours) to monitor for the appearance or growth of new peaks. If new peaks appear, this indicates instability in the chosen solvent. Consider using a solvent like acetonitrile with minimal water content for sample preparation.

  • Consider Derivatization for Aldehyde Quantification:

    • Rationale: If quantitative analysis of the aldehyde is critical and stability is a persistent issue, converting the aldehyde to a stable derivative can provide more robust results.

    • Action: React the sample with 2,4-dinitrophenylhydrazine (DNPH) to form a stable hydrazone derivative.[9] This derivative is highly chromophoric and can be analyzed reliably by HPLC with UV detection around 360 nm.[8] Note that this will alter the parent molecule and is only suitable for quantification, not for purity analysis of the intact ester.

G cluster_hplc HPLC Troubleshooting Logic start Poor Peak Shape or Extra Peaks in HPLC q1 Are peaks from degradation? start->q1 stability_test Perform Time-Lapse Study (Inject at T=0, T=4h, T=24h) q1->stability_test Uncertain no_degradation Sample is Stable. Issue is chromatographic. q1->no_degradation No degradation_confirmed Degradation Confirmed. Minimize time in solution. Use inert solvent. stability_test->degradation_confirmed New peaks grow stability_test->no_degradation No change optimize_chrom Optimize Chromatography no_degradation->optimize_chrom step1 1. Use End-Capped C18 Column optimize_chrom->step1 step2 2. Buffer Mobile Phase (pH 4-6) step1->step2 step3 3. Ensure Sufficient Organic Solvent step2->step3 good_peaks Resolution & Peak Shape Improved step3->good_peaks

Caption: Logical workflow for troubleshooting HPLC separation issues.

FAQ 4: FTIR Spectroscopy - "I can't resolve the two carbonyl peaks."

Potential Cause:

  • Limited Instrument Resolution: The C=O stretching frequencies for the aromatic ester and the aromatic aldehyde are very close and may appear as a single broad peak or a shoulder on a lower-resolution instrument.

  • Conjugation Effects: Both carbonyls are conjugated to aromatic rings, which lowers their stretching frequencies and brings them closer together.[10]

Troubleshooting and Interpretation Guide:

  • Know the Expected Frequencies:

    • Aromatic Ester C=O: Expect a very strong, sharp peak around 1725-1715 cm⁻¹ .[11]

    • Aromatic Aldehyde C=O: Expect a strong peak around 1705-1685 cm⁻¹ .[10]

    • Interpretation: The ester carbonyl stretch is typically at a slightly higher wavenumber than the aldehyde. You should expect to see a very intense, slightly asymmetric peak in this region. The higher frequency side of the peak envelope likely corresponds to the ester.

  • Look for the Aldehyde C-H Stretch:

    • Rationale: This is the definitive peak for confirming the presence of the aldehyde functional group.

    • Action: Look for two weak-to-medium bands, often called a "Fermi doublet," located at approximately 2850-2800 cm⁻¹ and 2750-2700 cm⁻¹ .[12] The presence of these peaks is a much more reliable indicator of the aldehyde than resolving the C=O stretches.

  • Identify the Ester C-O Stretches:

    • Rationale: Aromatic esters show two characteristic C-O stretching bands.

    • Action: Look for a strong, broad absorption for the C-C-O stretch between 1310-1250 cm⁻¹ and another for the O-C-C stretch between 1130-1100 cm⁻¹ .[11] The presence of these, along with the carbonyl band, confirms the ester group.

References

  • BenchChem. (2025). A Comparative Guide to the Mass Spectrometry of Esters Synthesized with 4-Chlorobenzoyl Chloride.
  • BenchChem. (2025).
  • Britannica. (2025). Aldehyde - Oxidation, Reduction, Reactions. [Link]

  • Smith, B. C. (2018). The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. Spectroscopy Online. [Link]

  • InstaNANO. (2026). FTIR Functional Group Database Table with Search. [Link]

  • Organic Chemistry Portal. (n.d.). Aldehyde synthesis by oxidation of alcohols and rearrangements. [Link]

  • ResearchGate. (2025). Oxidative degradation of fragrant aldehydes. Autoxidation by molecular oxygen. [Link]

  • University of Colorado Boulder. (n.d.). Infrared Spectroscopy Table. [Link]

  • National Institutes of Health. (n.d.). Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations. [Link]

  • Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]

  • Chemistry LibreTexts. (2023). Reactivity of Aldehydes & Ketones. [Link]

  • ResearchGate. (n.d.). Oxidation of aromatic aldehydes to their carboxylic acid. [Link]

  • Sulistyowaty, M. I., et al. (n.d.). Computational docking toward cox-2 and synthesis of 4-formyl-2-methoxyphenyl-4-chlorobenzoate using microwave irradiation. Pharmacy Education. [Link]

  • Illinois State University. (2015). Infrared Spectroscopy. [Link]

  • NIST. (n.d.). 4-Chlorobenzoic acid, 2-methylpropyl ester. [Link]

  • Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. [Link]

  • International Journal of Chemical and Pharmaceutical Analysis. (2016). HPLC-Method Development and Validation for Determination of Formaldehyde and Acetaldehyde Traces in Drug Substance. [Link]

  • Aurora Pro Scientific. (n.d.). HPLC Analysis of Aldehydes and Ketones in Air Samples. [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information. [Link]

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Validation & Comparative

A Comparative Guide to the Synthesis and Utility of 4-Formylphenyl 2-chlorobenzoate and 4-formylphenyl 4-chlorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of synthetic chemistry and drug development, the subtle art of isomeric control dictates the ultimate function and efficacy of a molecule. This guide provides an in-depth technical comparison of two positional isomers: 4-Formylphenyl 2-chlorobenzoate and 4-formylphenyl 4-chlorobenzoate . We will explore how the seemingly minor shift of a chlorine atom from the para- to the ortho-position on the benzoate ring profoundly influences the synthesis, physicochemical properties, and subsequent reactivity of these valuable building blocks. This analysis is intended for researchers, scientists, and drug development professionals seeking to make informed decisions in their synthetic strategies.

Introduction: The Significance of Positional Isomerism

The formylphenyl benzoate scaffold is a versatile intermediate, incorporating an ester linkage, a reactive aldehyde group, and a halogenated aromatic ring. The aldehyde functionality serves as a handle for a myriad of transformations, including reductive aminations, Wittig reactions, and the formation of Schiff bases, making these compounds valuable in the synthesis of complex molecular architectures. The chlorinated benzoate moiety, on the other hand, can influence the electronic properties of the molecule and serve as a site for cross-coupling reactions.

The critical question for the synthetic chemist is: how does the placement of the chlorine atom—ortho versus para—impact the behavior of the molecule? This guide will demonstrate that the choice between the 2-chloro and 4-chloro isomers is not trivial and has significant implications for reaction efficiency, product purity, and the steric and electronic environment of the final product.

Synthesis: A Tale of Two Esterifications

The most common and efficient route to these esters is the reaction of 4-hydroxybenzaldehyde with the corresponding chlorobenzoyl chloride or chlorobenzoic acid. While the overarching strategy is similar, the choice of reagents and the anticipated reactivity can differ.

Synthesis of 4-formylphenyl 4-chlorobenzoate via Steglich Esterification

The synthesis of the 4-chloro isomer is well-documented and can be achieved with high efficiency using the Steglich esterification, a mild method that utilizes a carbodiimide coupling agent and a nucleophilic catalyst.

Steglich Esterification for 4-formylphenyl 4-chlorobenzoate 4-Hydroxybenzaldehyde 4-Hydroxybenzaldehyde DCC_DMAP DCC, DMAP 4-Hydroxybenzaldehyde->DCC_DMAP 4-Chlorobenzoic_Acid 4-Chlorobenzoic Acid 4-Chlorobenzoic_Acid->DCC_DMAP Product 4-formylphenyl 4-chlorobenzoate DCC_DMAP->Product Esterification DCU_byproduct Dicyclohexylurea (precipitate) DCC_DMAP->DCU_byproduct

Caption: Steglich esterification workflow for the synthesis of 4-formylphenyl 4-chlorobenzoate.

Experimental Protocol: Synthesis of 4-formylphenyl 4-chlorobenzoate

  • Reagent Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 4-hydroxybenzaldehyde (1.0 eq) and 4-chlorobenzoic acid (1.05 eq) in anhydrous dichloromethane (DCM).

  • Catalyst Addition: To the stirred solution, add 4-(dimethylamino)pyridine (DMAP) (0.1 eq).

  • Coupling Agent Addition: Cool the reaction mixture to 0 °C in an ice bath. Slowly add a solution of N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) in anhydrous DCM.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, the dicyclohexylurea (DCU) byproduct will precipitate as a white solid. Filter the reaction mixture through a pad of celite to remove the DCU.

  • Purification: Wash the filtrate sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization from ethanol or by column chromatography on silica gel.

Synthesis of this compound via Acyl Chloride

For the 2-chloro isomer, a more direct approach using the corresponding acyl chloride is often preferred. This method avoids the use of coupling agents and the formation of urea byproducts. The reactivity of 2-chlorobenzoyl chloride can be influenced by steric hindrance from the ortho-chloro group.

Acyl Chloride Esterification for this compound 4-Hydroxybenzaldehyde 4-Hydroxybenzaldehyde Pyridine Pyridine (Base) 4-Hydroxybenzaldehyde->Pyridine 2-Chlorobenzoyl_Chloride 2-Chlorobenzoyl Chloride 2-Chlorobenzoyl_Chloride->Pyridine Product 4-formylphenyl 2-chlorobenzoate Pyridine->Product Esterification Pyridinium_HCl Pyridinium Hydrochloride (byproduct) Pyridine->Pyridinium_HCl

Caption: Acyl chloride esterification workflow for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound

  • Reagent Preparation: In a flame-dried round-bottom flask under an inert atmosphere, dissolve 4-hydroxybenzaldehyde (1.0 eq) in anhydrous DCM.

  • Base Addition: Add anhydrous pyridine (1.2 eq) to the solution and cool to 0 °C.

  • Acyl Chloride Addition: Slowly add a solution of 2-chlorobenzoyl chloride (1.1 eq) in anhydrous DCM to the stirred mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC.

  • Work-up: Upon completion, dilute the reaction mixture with DCM.

  • Purification: Wash the organic layer sequentially with 1 M HCl (to remove excess pyridine), saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is typically purified by column chromatography on silica gel.

Parameter4-formylphenyl 4-chlorobenzoate (Steglich)This compound (Acyl Chloride)
Key Reagents 4-hydroxybenzaldehyde, 4-chlorobenzoic acid, DCC, DMAP4-hydroxybenzaldehyde, 2-chlorobenzoyl chloride, Pyridine
Byproducts Dicyclohexylurea (solid)Pyridinium hydrochloride (water-soluble)
Reaction Conditions Mild, room temperatureMild, 0 °C to room temperature
Typical Yields High (>85%)Good to High (>80%)
Purification Filtration followed by extraction/recrystallizationExtraction and column chromatography

Physicochemical Properties: A Spectroscopic and Computational Comparison

The position of the chlorine atom significantly impacts the electronic distribution and steric environment of the molecule, leading to discernible differences in their physicochemical properties.

Property4-formylphenyl 4-chlorobenzoateThis compoundRationale for Difference
Molecular Weight 260.67 g/mol [1][2]260.67 g/mol Isomers have the same molecular formula (C₁₄H₉ClO₃).[1][3]
Predicted logP ~3.37Likely slightly lower than the 4-chloro isomerThe ortho-chloro group can induce a twist in the molecule, potentially reducing the effective surface area and slightly decreasing lipophilicity.
Polar Surface Area ~43.37 Ų~43.37 ŲThe constituent atoms are the same, leading to a similar polar surface area.
¹H NMR (Aromatic) Simpler, more symmetric patterns. The protons on the 4-chlorobenzoyl ring typically appear as two doublets (an AA'BB' system).More complex, asymmetric patterns. The four protons on the 2-chlorobenzoyl ring will all be in unique chemical environments, leading to four distinct multiplets.The symmetry of the 4-substituted ring results in fewer unique proton environments compared to the unsymmetrical 2-substituted ring.
¹³C NMR Fewer signals in the aromatic region due to symmetry.More signals in the aromatic region due to the lack of symmetry.Symmetry elements in the 4-chloro isomer lead to chemically equivalent carbons.
Melting Point Expected to be higherExpected to be lowerThe more symmetric structure of the 4-chloro isomer generally allows for more efficient crystal packing, resulting in a higher melting point.

Comparative Reactivity: The Ortho Effect in Action

The true divergence in the utility of these isomers becomes apparent when considering their reactivity in subsequent synthetic transformations. The "ortho effect," a combination of steric and electronic factors, plays a pivotal role.

Steric Hindrance

The chlorine atom in the ortho position of this compound exerts significant steric hindrance around the ester carbonyl group. This can:

  • Hinder Nucleophilic Attack: Reactions involving nucleophilic attack at the ester carbonyl, such as hydrolysis or transesterification, are expected to be slower for the 2-chloro isomer compared to the 4-chloro isomer. The bulky ortho-substituent physically blocks the trajectory of the incoming nucleophile.

  • Influence Conformational Preferences: The steric clash between the ortho-chlorine and the ester linkage can force the chlorobenzoyl ring to twist out of planarity with the rest of the molecule. This can affect the overall shape and binding properties of molecules derived from this intermediate.

Electronic Effects

While both ortho- and para-chloro substituents are electron-withdrawing through induction, their influence on the reactivity of the ester and the remote aldehyde group differs.

  • Ester Carbonyl Electrophilicity: The electron-withdrawing nature of the chlorine atom increases the electrophilicity of the ester carbonyl carbon in both isomers, making them more susceptible to nucleophilic attack than their non-chlorinated analog.

  • Aldehyde Reactivity: The electronic effect of the chlorobenzoate group on the reactivity of the formyl group is transmitted through the phenoxy linkage. While both are electron-withdrawing, the through-space inductive effect of the ortho-chlorine might have a more pronounced, albeit complex, influence on the electronic environment of the aldehyde compared to the para-chlorine.

Practical Recommendations for a Synthetic Chemist

The choice between this compound and its 4-chloro isomer should be a deliberate one, based on the specific goals of the synthesis.

  • For ease of synthesis and purification, and when steric hindrance around the ester is not a concern, 4-formylphenyl 4-chlorobenzoate is generally the preferred starting material. Its synthesis is straightforward, and its higher symmetry can simplify product characterization.

  • When steric bulk is desired to modulate the properties of the final product or to direct the regioselectivity of a subsequent reaction, This compound is the superior choice. The ortho-chloro group can act as a "steric directing group," influencing the conformation and accessibility of nearby functional groups.

  • In applications where the ester is a leaving group or will be subjected to nucleophilic attack, be aware that the reaction rates will likely be significantly slower for the 2-chloro isomer.

Conclusion

This guide has illuminated the critical differences between this compound and 4-formylphenyl 4-chlorobenzoate that arise from the positional isomerism of the chlorine atom. From the synthetic route and purification strategy to the physicochemical properties and subsequent reactivity, the choice of isomer has cascading effects. A thorough understanding of the steric and electronic implications of ortho- versus para-substitution is paramount for the rational design and efficient execution of complex synthetic endeavors in drug discovery and materials science.

References

  • AIP Conference Proceedings. Synthesis, Characterization and in Silico Study of 4-(4,5- Diphenyl-1H-Imidazol-2-yl) Phenyl 4-Chlorobenzoate as Lactate Dehydrogenase Inhibitor. 2022. Available from: [Link]

  • Pharmacy Education. Computational docking toward cox-2 and synthesis of 4-formyl-2-methoxyphenyl-4-chlorobenzoate using microwave irradiation. 2022. Available from: [Link]

  • ResearchGate. (PDF) 4-Formyl-2-nitrophenyl 2-chlorobenzoate. 2014. Available from: [Link]

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A Comparative Guide to the Synthesis of Substituted Formylphenyl Benzoates for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Substituted formylphenyl benzoates are a class of organic compounds that serve as pivotal intermediates in the synthesis of a wide array of pharmaceuticals and functional materials. Their unique structure, featuring a reactive aldehyde group and a stable benzoate ester, allows for diverse downstream chemical modifications. The efficient and selective synthesis of these molecules is therefore of paramount importance to researchers in drug discovery and process development. This guide provides an in-depth, objective comparison of the primary synthetic methodologies for preparing substituted formylphenyl benzoates, supported by experimental data and mechanistic insights to empower you to make informed decisions for your specific synthetic challenges.

The Classic Approach: Schotten-Baumann Esterification

The Schotten-Baumann reaction is a long-established and reliable method for the synthesis of esters from phenols and acyl chlorides.[1] This reaction is particularly well-suited for the synthesis of formylphenyl benzoates due to its operational simplicity and generally high yields.[2][3]

Mechanistic Insights and Experimental Causality

The reaction proceeds via a nucleophilic acyl substitution mechanism.[3] A base, typically aqueous sodium hydroxide, deprotonates the phenolic hydroxyl group of a substituted 4-hydroxybenzaldehyde to form a more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbonyl carbon of a substituted benzoyl chloride. The tetrahedral intermediate subsequently collapses, eliminating a chloride ion to yield the desired ester.[3] The biphasic nature of the reaction, often employing an organic solvent and an aqueous base, is advantageous as the base neutralizes the HCl byproduct, driving the reaction to completion, while the product remains in the organic phase.[1]

The choice of a biphasic system is a deliberate one to minimize the hydrolysis of the reactive benzoyl chloride in the aqueous phase. Vigorous stirring is crucial to maximize the interfacial area between the two phases, thereby increasing the reaction rate.

Figure 1: Mechanism of the Schotten-Baumann Reaction.
Experimental Protocol: Synthesis of 4-Formylphenyl 4-Methylbenzoate
  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-hydroxybenzaldehyde (1.0 eq.) in a 10% aqueous solution of sodium hydroxide (2.5 eq.).

  • Cooling: Cool the solution to 0-5 °C in an ice bath.

  • Addition of Acyl Chloride: While stirring vigorously, add 4-methylbenzoyl chloride (1.05 eq.) dropwise to the cooled solution.

  • Reaction: Continue stirring vigorously at room temperature for 30-60 minutes. The product will precipitate as a white solid.

  • Isolation: Collect the solid by vacuum filtration and wash thoroughly with cold water to remove any unreacted starting materials and salts.

  • Purification: Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to obtain the pure 4-formylphenyl 4-methylbenzoate.

The Ullmann Condensation: A Copper-Catalyzed Alternative

The Ullmann condensation, traditionally used for the synthesis of diaryl ethers, can be adapted for the formation of aryl esters.[4] This copper-catalyzed reaction involves the coupling of an aryl halide with a phenol in the presence of a base.[4][5] While classic Ullmann conditions often require harsh conditions (high temperatures and stoichiometric copper), modern modifications with ligands allow the reaction to proceed under milder conditions with catalytic amounts of copper.[5]

Mechanistic Considerations and Strategic Choices

The mechanism of the Ullmann-type C-O coupling is believed to involve the formation of a copper(I) phenoxide species. This species then undergoes oxidative addition with the aryl halide, followed by reductive elimination to form the diaryl ether (or in this case, the aryl ester) and regenerate the copper(I) catalyst.[4]

The choice of ligand is critical for the success of modern Ullmann couplings. Ligands such as picolinic acid can stabilize the copper catalyst and facilitate the reaction under milder conditions.[5] The presence of electron-withdrawing groups on the aryl halide generally enhances the reaction rate, while their presence on the phenol can have a retarding effect.[6] Steric hindrance around the reaction centers can also significantly impact the reaction efficiency.[5]

Ullmann_Condensation ArylHalide Substituted Bromobenzoate OxidativeAddition Oxidative Addition Intermediate Phenol Substituted 4-Hydroxybenzaldehyde Cu_phenoxide Copper(I) Phenoxide Intermediate Phenol->Cu_phenoxide Base Cu_cat Cu(I) Catalyst + Ligand Cu_cat->Cu_phenoxide Cu_phenoxide->OxidativeAddition + Aryl Halide Product Substituted Formylphenyl Benzoate OxidativeAddition->Product Reductive Elimination Product->Cu_cat Catalyst Regeneration

Figure 2: Catalytic Cycle of the Ullmann Condensation.
Experimental Protocol: Synthesis of 4-Formylphenyl Benzoate
  • Reaction Setup: To a flame-dried Schlenk tube, add copper(I) iodide (0.05 eq.), picolinic acid (0.1 eq.), and potassium phosphate (2.0 eq.).

  • Addition of Reactants: Add 4-hydroxybenzaldehyde (1.2 eq.) and the substituted bromobenzoate (1.0 eq.).

  • Solvent Addition: Add anhydrous dimethyl sulfoxide (DMSO).

  • Inert Atmosphere: Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Reaction: Heat the reaction mixture at 110-130 °C for 12-24 hours, monitoring the progress by TLC or GC-MS.

  • Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

The Power of Palladium: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling is a highly versatile and powerful palladium-catalyzed reaction for the formation of carbon-carbon bonds.[7][8] While traditionally used for C-C bond formation, recent advancements have demonstrated its utility in C-O bond formation for the synthesis of esters.[9] This method typically involves the coupling of an arylboronic acid with an aryl halide. For the synthesis of formylphenyl benzoates, this can be approached in two ways: coupling a formylphenylboronic acid with a substituted halobenzoate, or coupling a substituted benzoic acid with a formylphenyl halide.

Mechanistic Pathway and Key Parameters

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[7] First, the aryl halide undergoes oxidative addition to a Pd(0) complex. This is followed by transmetalation, where the organic group from the boronic acid (activated by a base) is transferred to the palladium center. Finally, reductive elimination from the Pd(II) complex yields the biaryl product and regenerates the Pd(0) catalyst.[7]

The choice of palladium catalyst, ligand, base, and solvent system is crucial for a successful Suzuki-Miyaura coupling. Electron-donating groups on the boronic acid can enhance the rate of transmetalation, while electron-withdrawing groups, such as the formyl group, may slow it down.[10] However, with proper optimization of the reaction conditions, even electron-deficient boronic acids can be effective coupling partners.[10]

Suzuki_Miyaura_Coupling Pd0 Pd(0)Ln OxidativeAddition Oxidative Addition Pd0->OxidativeAddition + Aryl Halide ArylHalide Aryl Halide PdII_complex Ar-Pd(II)-X OxidativeAddition->PdII_complex Transmetalation Transmetalation PdII_complex->Transmetalation BoronicAcid Ar'-B(OH)₂ BoronicAcid->Transmetalation + Base Base Base Diaryl_Pd_complex Ar-Pd(II)-Ar' Transmetalation->Diaryl_Pd_complex ReductiveElimination Reductive Elimination Diaryl_Pd_complex->ReductiveElimination ReductiveElimination->Pd0 Catalyst Regeneration Product Biaryl Product ReductiveElimination->Product

Figure 3: Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling.
Experimental Protocol: Synthesis of Methyl 4'-formylbiphenyl-4-carboxylate
  • Reaction Setup: In a Schlenk flask, combine 4-formylphenylboronic acid (1.2 eq.), methyl 4-bromobenzoate (1.0 eq.), and a suitable base such as potassium carbonate (2.0 eq.).

  • Catalyst and Ligand: Add the palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (0.03 eq.).

  • Solvent System: Add a mixture of toluene and water (e.g., 4:1 v/v).

  • Inert Atmosphere: Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

  • Reaction: Heat the reaction mixture to reflux (around 80-100 °C) for 4-12 hours, monitoring the reaction progress by TLC or GC-MS.

  • Workup: After cooling, dilute the mixture with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. Purify the crude product by column chromatography.

The Green Chemistry Approach: Biocatalytic Synthesis

In recent years, biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical synthesis.[11] Enzymes, such as lipases and ligases, can catalyze the formation of ester bonds with high selectivity and under mild reaction conditions.[11][12]

Enzymatic Strategies and Their Advantages

Lipases are commonly employed for ester synthesis in non-aqueous or low-water environments.[12] The reaction typically involves the direct esterification of a carboxylic acid and an alcohol (in this case, a phenol).[11] Immobilized lipases are particularly advantageous as they can be easily recovered and reused.[11]

More recently, ATP-dependent ligases, such as ClxA from Clostridium cavendishii, have been shown to be effective catalysts for the formation of phenyl benzoate esters from acid and phenol substrates in an aqueous medium.[10] This approach offers the benefits of working in an environmentally benign solvent and can exhibit a broad substrate scope.[10]

The primary advantages of biocatalytic methods are their high chemo-, regio-, and stereoselectivity, mild reaction conditions (often at or near room temperature and neutral pH), and reduced environmental impact. However, the substrate scope of a particular enzyme may be limited, and optimization of reaction conditions is often required for each new substrate pair.

Figure 4: General Workflow for Biocatalytic Ester Synthesis.
General Experimental Protocol for Lipase-Catalyzed Esterification
  • Substrate Preparation: In a suitable reaction vessel, dissolve the substituted benzoic acid (1.0 eq.) and the substituted 4-hydroxybenzaldehyde (1.0-1.5 eq.) in a minimal amount of a suitable organic solvent (e.g., toluene or hexane). For solvent-free conditions, the reactants can be gently heated to form a melt.

  • Enzyme Addition: Add an immobilized lipase (e.g., Novozym® 435) to the reaction mixture.

  • Water Removal: Add activated molecular sieves to the reaction mixture to remove the water produced during the esterification, which drives the reaction equilibrium towards the product.

  • Reaction: Incubate the reaction mixture with shaking at a controlled temperature (typically 40-60 °C) for 24-72 hours.

  • Monitoring: Monitor the conversion to the ester product using TLC, GC, or HPLC.

  • Workup and Purification: Once the reaction has reached completion, filter off the immobilized enzyme (which can be washed and reused). Remove the solvent under reduced pressure and purify the resulting ester by column chromatography or recrystallization.

Comparative Analysis of Synthesis Methods

MethodKey ReagentsCatalyst/MediatorTypical ConditionsYieldsAdvantagesDisadvantages
Schotten-Baumann Substituted 4-hydroxybenzaldehyde, Substituted benzoyl chlorideAqueous base (e.g., NaOH)Room temperature, biphasicHigh (often >80%)Fast, simple, inexpensive, no anhydrous conditions required[3]Use of lachrymatory benzoyl chlorides, not suitable for base-sensitive substrates[3]
Ullmann Condensation Substituted 4-hydroxybenzaldehyde, Substituted aryl halideCopper salt (catalytic), Ligand110-130 °C, inert atmosphereModerate to highGood functional group tolerance, can be milder than classic Ullmann[5]Higher temperatures than Schotten-Baumann, requires inert atmosphere, catalyst and ligand costs
Suzuki-Miyaura Coupling Substituted 4-formylphenylboronic acid, Substituted aryl halobenzoatePalladium catalyst, Ligand, Base80-100 °C, inert atmosphereGood to excellentHighly versatile, broad substrate scope, excellent functional group tolerance[7][8]Catalyst and ligand costs, requires inert atmosphere, potential for heavy metal contamination
Biocatalytic Synthesis Substituted 4-hydroxybenzaldehyde, Substituted benzoic acidLipase or LigaseMild (e.g., 40-60 °C), aqueous or organic solventVariable (can be high)Environmentally friendly, high selectivity, mild conditions[10][11]Enzyme cost and stability, substrate scope may be limited, longer reaction times

Conclusion and Recommendations

The choice of the optimal synthetic method for substituted formylphenyl benzoates is contingent upon several factors, including the specific substitution patterns of the desired product, the scale of the synthesis, cost considerations, and the availability of starting materials and equipment.

  • For rapid, high-yield synthesis on a laboratory scale where the starting materials are not base-sensitive, the Schotten-Baumann reaction remains an excellent and cost-effective choice.

  • The Ullmann condensation offers a valuable alternative, particularly when dealing with substrates that may be incompatible with the Schotten-Baumann conditions or when building more complex, sterically hindered esters.

  • The Suzuki-Miyaura cross-coupling provides the greatest versatility and is the method of choice for constructing biaryl-containing formylphenyl benzoates or when a convergent synthetic strategy is desired.

  • Biocatalytic methods represent the future of sustainable chemical synthesis and should be considered when "green" chemistry principles are a priority and for the synthesis of chiral or highly functionalized molecules where selectivity is paramount.

It is recommended that researchers evaluate these methods on a small scale to determine the most efficient and practical approach for their specific target molecule.

References

  • Cristau, H.-J., Cellier, P. P., Hamada, S., Spindler, J.-F., & Taillefer, M. (2004). A General and Mild Ullmann-Type Synthesis of Diaryl Ethers. Organic Letters, 6(6), 913–916. [Link]

  • BenchChem. (2025). Application Note: High-Yield Synthesis of Phenyl Benzoate via Schotten-Baumann Reaction. BenchChem.
  • BenchChem. (2025). Application Notes and Protocols for the Enzymatic Synthesis of 4-Hydroxybenzoic Acid Esters. BenchChem.
  • BenchChem. (2025). A Comparative Guide to the Synthesis of Phenyl Benzoate: Schotten-Baumann Reaction vs.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Chemsolve.net. (2020). Suzuki-Miyaura cross-coupling reaction-mechanism-application. [Link]

  • Lei, P., Meng, G., Shi, S., Ling, Y., An, J., Szostak, R., & Szostak, M. (2017). Suzuki–Miyaura cross-coupling of amides and esters at room temperature: correlation with barriers to rotation around C–N and C–O bonds. Chemical Science, 8(9), 6525–6530. [Link]

  • Goti, A., & Cardona, F. (2006). The Suzuki-Miyaura Reaction. In Name Reactions in Heterocyclic Chemistry II (pp. 513-548). John Wiley & Sons, Inc.
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Biological Activity of 4-Formylphenyl 2-chlorobenzoate and its Derivatives: A Comparative Analysis Against Parent Compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

This guide provides a comparative analysis of the potential biological activities of 4-Formylphenyl 2-chlorobenzoate against its parent compounds, 4-formylphenol (p-hydroxybenzaldehyde) and 2-chlorobenzoic acid. In the absence of extensive direct research on this specific ester, this document serves as an experimental blueprint, grounded in established biochemical principles and data from structurally related molecules. We will explore the scientific rationale for synthesizing this ester, hypothesize its potential bioactivities, and provide detailed, validated protocols for researchers to test these hypotheses.

Introduction: The Rationale for Esterification

In medicinal chemistry, the conjugation of two distinct molecules into a single entity, such as an ester, is a well-established strategy for modulating biological activity. The parent compounds in this analysis, 4-formylphenol and 2-chlorobenzoic acid, possess their own unique chemical and biological profiles.

  • 4-Formylphenol (p-hydroxybenzaldehyde): A naturally occurring phenolic aldehyde found in various plants. It is a known bioactive compound with a spectrum of reported activities, including antimicrobial, antioxidant, anti-inflammatory, and cytotoxic effects.[1][2][3] Its activity is often attributed to the presence of both a reactive aldehyde group and a phenolic hydroxyl group.

  • 2-Chlorobenzoic Acid: Primarily utilized as a synthetic intermediate in the production of pharmaceuticals, dyes, and fungicides.[4][5] While the acid itself has limited reported bioactivity, its derivatives have been shown to possess significant antimicrobial properties, suggesting that structural modification is key to unlocking its potential.[6]

The synthesis of This compound creates an ester that masks the polar hydroxyl group of 4-formylphenol and the carboxylic acid group of 2-chlorobenzoic acid. This chemical modification is predicted to significantly increase the molecule's lipophilicity (fat-solubility). This change is fundamentally important, as it can drastically alter how the molecule interacts with biological systems, particularly its ability to cross lipid-rich cell membranes, which is often a critical step for a compound to reach its intracellular target.

This guide will, therefore, compare the known activities of the parent compounds to the hypothesized activities of the ester, providing the experimental frameworks necessary for validation.

General Synthesis Pathway

The target compound, this compound, can be synthesized via a standard esterification reaction, such as the Steglich esterification, which uses a coupling agent like dicyclohexylcarbodiimide (DCC) to facilitate the reaction between the carboxylic acid and the phenol.

G cluster_reactants Reactants cluster_reagents Reagents cluster_products Products 4FP 4-Formylphenol Reaction Esterification 4FP->Reaction 2CBA 2-Chlorobenzoic Acid 2CBA->Reaction DCC DCC (Coupling Agent) DCC->Reaction couples DMAP DMAP (Catalyst) DMAP->Reaction catalyzes Solvent Anhydrous Solvent (e.g., DCM) Solvent->Reaction Ester 4-Formylphenyl 2-chlorobenzoate Reaction->Ester DCU DCU (Byproduct) Reaction->DCU

Caption: General workflow for Steglich esterification.

Section 1: Comparative Antimicrobial Activity

Scientific Rationale & Hypothesis

Phenolic compounds and their derivatives are widely recognized for their antimicrobial properties.[7][8][9] The parent compound, 4-formylphenol, exhibits known antibacterial and antifungal activity.[1][2] Furthermore, derivatives of 2-chlorobenzoic acid have demonstrated potent antimicrobial effects, particularly against Gram-negative bacteria.[6]

Hypothesis: The increased lipophilicity of this compound will enhance its ability to penetrate the lipid-rich cell membranes of bacteria and fungi. This could lead to increased disruption of membrane integrity or improved access to intracellular targets, resulting in antimicrobial activity that is potentially greater than either parent compound alone. However, it is also possible that the masking of the free hydroxyl and carboxylic acid groups, which can participate in hydrogen bonding and proton exchange, may reduce activity if those specific interactions are critical to the mechanism of action.

Comparative Data on Antimicrobial Activity

The following table summarizes known data for the parent compounds and provides a template for recording experimental results for the target ester. Activity is typically measured by the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism.

CompoundOrganismMIC (µg/mL)Reference
4-Formylphenol Various Bacteria/FungiActivity Reported[1][10]
2-Chlorobenzoic Acid E. coli>1000 (Low Activity)[6]
Derivatives of 2-CBA E. coliAs low as 125[6]
This compound e.g., S. aureus, E. coli, C. albicans[Experimental Data] -
Derivatives (e.g., Schiff Base) e.g., S. aureus, E. coli, C. albicans[Experimental Data] -
Experimental Protocol: Broth Microdilution for MIC Determination

This protocol is a self-validating system for determining the MIC of a compound against bacteria, adhering to CLSI (Clinical and Laboratory Standards Institute) guidelines.

G cluster_controls Essential Controls start Start prep_compound Prepare Stock Solution of Test Compound in DMSO start->prep_compound serial_dilute Perform 2-fold Serial Dilution of Compound in 96-well Plate with Growth Medium (e.g., MHB) prep_compound->serial_dilute prep_bacteria Prepare Standardized Bacterial Inoculum (0.5 McFarland) add_bacteria Inoculate Wells with Standardized Bacteria prep_bacteria->add_bacteria serial_dilute->add_bacteria pos_ctrl Positive Control (Bacteria + Medium) neg_ctrl Negative Control (Medium Only) solvent_ctrl Solvent Control (Bacteria + Medium + DMSO) incubate Incubate Plate at 37°C for 18-24 hours add_bacteria->incubate read_results Visually Inspect for Turbidity (or use Plate Reader at 600 nm) incubate->read_results determine_mic Determine MIC: Lowest concentration with no visible growth read_results->determine_mic end End determine_mic->end

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Step-by-Step Methodology:

  • Preparation of Test Compound: Prepare a stock solution of this compound (e.g., 10 mg/mL) in dimethyl sulfoxide (DMSO). Perform the same for the parent compounds.

  • Bacterial Inoculum: Culture the test bacterium (e.g., Staphylococcus aureus ATCC 29213 or Escherichia coli ATCC 25922) on an appropriate agar plate overnight. Suspend colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL). Dilute this suspension in cation-adjusted Mueller-Hinton Broth (MHB) to achieve a final concentration of ~5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution: In a 96-well microtiter plate, add 100 µL of MHB to all wells. Add a volume of the stock solution to the first well and perform 2-fold serial dilutions across the plate. The final volume in each well should be 100 µL.

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to each well, bringing the final volume to 200 µL.

  • Controls (Critical for Validation):

    • Positive Control: Well with MHB and bacteria only (should show growth).

    • Negative Control: Well with MHB only (should remain clear).

    • Solvent Control: Well with MHB, bacteria, and the highest concentration of DMSO used (should show growth, validating that the solvent is not inhibitory).

    • Standard Drug Control: A known antibiotic (e.g., Ciprofloxacin) should be run in parallel to validate the assay's sensitivity.

  • Incubation & Reading: Incubate the plate at 37°C for 18-24 hours. The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).

Section 2: Comparative Cytotoxic Activity

Scientific Rationale & Hypothesis

Substituted benzaldehydes and related phenolic compounds are known to exhibit cytotoxic effects against various cancer cell lines.[11][12][13] The toxicity is often linked to their chemical reactivity and ability to induce cellular stress.[11] 4-formylphenol has been specifically studied for its ability to inhibit the proliferation of tumor cells.[1]

Hypothesis: The ester this compound, by virtue of its increased lipophilicity, may exhibit enhanced uptake into cancer cells compared to its more polar parent compounds. This could lead to higher intracellular concentrations and potentially greater cytotoxicity. The molecule combines two aromatic rings, a feature often associated with intercalation or interaction with intracellular macromolecules, and a reactive aldehyde group.

Comparative Data on Cytotoxicity

The following table summarizes known data and provides a template for recording experimental results. Activity is measured by the IC₅₀ value, the concentration of a compound required to inhibit cell growth or viability by 50%.

CompoundCell LineIC₅₀ (µM)Reference
4-Formylphenol Various Cancer LinesActivity Reported[1][13]
2-Chlorobenzoic Acid N/AData Not Available-
This compound e.g., MCF-7, A549, HeLa[Experimental Data] -
Doxorubicin (Control) e.g., MCF-7~0.1 - 1 µM(Literature Value)
Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

G start Start seed_cells Seed Cancer Cells (e.g., MCF-7) in a 96-well Plate start->seed_cells incubate1 Incubate for 24h to allow cell attachment seed_cells->incubate1 treat_cells Treat Cells with Serial Dilutions of Test Compound incubate1->treat_cells incubate2 Incubate for 48-72h treat_cells->incubate2 add_mtt Add MTT Reagent to each well incubate2->add_mtt incubate3 Incubate for 2-4h (Formation of Formazan Crystals) add_mtt->incubate3 solubilize Add Solubilizing Agent (e.g., DMSO, isopropanol) incubate3->solubilize read_abs Read Absorbance at ~570 nm solubilize->read_abs calculate_ic50 Calculate Cell Viability (%) and Determine IC₅₀ Value read_abs->calculate_ic50 end End calculate_ic50->end

Caption: Workflow for MTT cytotoxicity assay.

Step-by-Step Methodology:

  • Cell Culture: Seed a human cancer cell line (e.g., MCF-7 breast cancer) into a 96-well plate at a density of ~5,000-10,000 cells per well in 100 µL of complete growth medium (e.g., DMEM with 10% FBS). Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test compounds (and parent compounds) in growth medium from a DMSO stock. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells.

  • Controls for Validation:

    • Untreated Control: Cells treated with medium only (represents 100% viability).

    • Solvent Control: Cells treated with the highest concentration of DMSO used.

    • Positive Control: Cells treated with a known cytotoxic drug like Doxorubicin.

  • Incubation: Incubate the plate for another 48 to 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at ~570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression.

Section 3: Potential as Urease Inhibitors

Scientific Rationale & Hypothesis

Urease is an enzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide. It is a key virulence factor for bacteria like Helicobacter pylori, the primary cause of gastritis and peptic ulcers.[14] Inhibition of urease is a therapeutic strategy to combat H. pylori infections. Benzoate and benzoyl derivatives have been reported as potent urease inhibitors.[15]

Hypothesis: The structure of this compound, containing two aromatic rings linked by an ester, presents a scaffold that could effectively bind to the active site of urease. The interactions could be hydrophobic or involve the carbonyl oxygen, potentially inhibiting enzyme activity. This represents a novel area of investigation for this class of compounds.

Comparative Data on Urease Inhibition
CompoundSource of UreaseIC₅₀ (µM)Reference
Benzoate Derivatives Canavalia ensiformis (Jack bean)As low as 0.13[15]
This compound C. ensiformis (Jack bean)[Experimental Data] -
Thiourea (Standard Inhibitor) C. ensiformis (Jack bean)~21[16][17]
Experimental Protocol: Jack Bean Urease Inhibition Assay

This is a well-established in vitro spectrophotometric assay to screen for urease inhibitors.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Enzyme Solution: Prepare a solution of Jack bean urease in phosphate buffer (pH 7.0).

    • Substrate Solution: Prepare a solution of urea in phosphate buffer.

    • Reagents for Ammonia Detection: Nessler's reagent or the Berthelot (phenol-hypochlorite) method can be used. The Berthelot method is often preferred.

  • Assay Procedure:

    • In a 96-well plate, add a small volume of the enzyme solution to each well.

    • Add the test compound (dissolved in DMSO, then diluted in buffer) at various concentrations.

    • Incubate the enzyme and inhibitor mixture for a set time (e.g., 15 minutes) at room temperature.

    • Initiate the reaction by adding the urea substrate solution to each well.

    • Incubate for a further period (e.g., 30 minutes) at 37°C.

    • Stop the reaction and develop the color by adding the phenol-hypochlorite reagents.

  • Data Acquisition: Measure the absorbance at ~625 nm. The amount of ammonia produced is proportional to the urease activity.

  • Analysis: Calculate the percentage of inhibition for each compound concentration relative to the uninhibited control (enzyme + substrate + DMSO). Determine the IC₅₀ value. Thiourea should be used as a positive control inhibitor.[17]

Future Directions: The Promise of Derivatives

The presence of a reactive aldehyde group on the this compound scaffold is a prime target for further chemical modification. Research has shown that for some scaffolds, Schiff base derivatives (imines) can be more potent antimicrobial agents than their corresponding esters.[6]

Recommendation: Synthesize Schiff base derivatives by reacting the aldehyde group of this compound with various primary amines (e.g., substituted anilines, amino acids). These new derivatives should then be subjected to the same biological assays to explore the structure-activity relationship (SAR).

G parent Parent Compounds (4-Formylphenol & 2-Chlorobenzoic Acid) ester Ester Target (this compound) parent->ester Esterification (Increases Lipophilicity) schiff_base Schiff Base Derivatives (Higher Potency Potential) ester->schiff_base Imine Formation (Modifies Aldehyde) bioassays Biological Assays (Antimicrobial, Cytotoxic, etc.) ester->bioassays schiff_base->bioassays

Caption: Logical progression for SAR studies.

Conclusion

While direct biological data for this compound is scarce, a robust scientific framework allows us to form compelling hypotheses about its potential activities. By combining the known bioactivity of 4-formylphenol with the synthetic utility of 2-chlorobenzoic acid, the resulting ester presents a promising scaffold. Its increased lipophilicity is a key feature that is likely to enhance its interaction with cellular systems. This guide provides the rationale and validated experimental protocols for researchers to systematically evaluate its antimicrobial, cytotoxic, and enzyme inhibitory potential, thereby contributing valuable data to the field of medicinal chemistry.

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A Senior Application Scientist's Guide to the Spectroscopic Analysis of 4-Formylphenyl 2-chlorobenzoate and its Isomers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug development and materials science, the precise structural elucidation of molecules is not merely an academic exercise; it is a critical determinant of a compound's function, efficacy, and safety. Positional isomers—molecules with the same formula but different arrangements of substituents on a core structure—can exhibit drastically different biological activities. The ability to unambiguously differentiate these isomers is therefore paramount. This guide provides an in-depth comparison of the spectroscopic techniques used to characterize "4-Formylphenyl 2-chlorobenzoate" and its positional isomers, offering both foundational principles and practical, data-driven insights for researchers.

The differentiation of isomers presents a significant analytical challenge, as they often have very similar responses in common analytical technologies like mass spectrometry.[1] This guide will focus on a multi-technique approach, leveraging the unique strengths of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) to build a comprehensive and definitive structural picture.

The Spectroscopic Fingerprint: Theoretical Foundations

The key to differentiating isomers lies in how the spatial arrangement of the formyl (-CHO) and chloro (-Cl) substituents alters the electronic environment of the molecule. These alterations manifest as distinct signals in various spectroscopic analyses.

¹H NMR Spectroscopy: The Power of Proton-Proton Coupling

¹H NMR is arguably the most powerful tool for distinguishing aromatic isomers. The chemical shift (δ) and, more importantly, the spin-spin coupling constants (J) of the aromatic protons provide a roadmap to the substitution pattern.

  • Chemical Shift: The positions of the protons on the benzene rings are influenced by the electron-withdrawing nature of the ester, aldehyde, and chloro groups. Protons ortho and para to these groups are typically shifted downfield (higher ppm) compared to meta protons.

  • Coupling Constants (J): The distance between interacting protons dictates the magnitude of the coupling constant. This is the most definitive feature for isomer identification.[2]

    • Ortho-coupling (³J): Protons on adjacent carbons exhibit strong coupling, typically 7–10 Hz.[3]

    • Meta-coupling (⁴J): Protons separated by two carbons show weaker coupling, around 2–3 Hz.[3]

    • Para-coupling (⁵J): Coupling between protons on opposite sides of the ring is often negligible or very small (0–1 Hz) and not always resolved.[4]

By analyzing the splitting pattern (e.g., doublet, triplet, doublet of doublets) and measuring the J-values, one can piece together the connectivity of the protons on each aromatic ring.[5] For example, a proton with only an ortho neighbor will appear as a doublet with a large J-value, while a proton with both ortho and meta neighbors will appear as a doublet of doublets.

¹³C NMR Spectroscopy: A Question of Symmetry

¹³C NMR spectroscopy complements ¹H NMR by revealing the number of unique carbon environments in the molecule.[6] The key to using ¹³C NMR for isomer analysis is symmetry.[7]

  • Para-substituted rings , like in 4-Formylphenyl 4-chlorobenzoate, possess a higher degree of symmetry. This results in fewer signals in the ¹³C NMR spectrum, as carbons at equivalent positions (e.g., C2 and C6) will have the same chemical shift.[8]

  • Ortho- and meta-substituted rings are less symmetrical and will therefore display a greater number of distinct signals for the aromatic carbons.[7][8]

The chemical shifts are also informative, with carbons directly attached to electronegative substituents (like the ester oxygen or chlorine) appearing further downfield.[9]

Infrared (IR) Spectroscopy: Vibrational Clues to Substitution

IR spectroscopy provides information about the functional groups present. While all isomers of Formylphenyl chlorobenzoate will show characteristic stretches for the aldehyde C-H (~2850 cm⁻¹), the aldehyde C=O (~1700 cm⁻¹), and the ester C=O (~1740 cm⁻¹), the substitution pattern on the aromatic rings can be deduced from the out-of-plane C-H bending region.[10][11]

  • Ortho-disubstituted: ~770–735 cm⁻¹

  • Meta-disubstituted: ~810–750 cm⁻¹ and ~900–860 cm⁻¹

  • Para-disubstituted: ~840–810 cm⁻¹

These characteristic bands arise from the collective vibration of the remaining C-H bonds on the ring and can serve as a quick diagnostic tool.

Mass Spectrometry (MS): Fragmentation and Elucidation

Electron Ionization Mass Spectrometry (EI-MS) provides the molecular weight of the compound through the molecular ion peak (M⁺). While positional isomers have identical molecular weights, their fragmentation patterns can sometimes offer clues to their structure.[12] However, isomers of disubstituted rings often yield identical or very similar mass spectra, making MS a less reliable standalone technique for this specific challenge.[13]

Aromatic compounds typically show a strong molecular ion peak due to the stability of the ring system.[14] Fragmentation often occurs at the bonds adjacent to the ring or functional groups. For alkyl-substituted benzenes, a characteristic tropylium ion at m/z = 91 is common, though it is less definitive for the compounds .[15] The primary utility of MS in this context is to confirm the molecular formula and to be used in conjunction with chromatographic separation (GC-MS), where differences in retention time can help distinguish isomers.[16]

Comparative Data Analysis

To illustrate these principles, the table below presents the expected spectroscopic data for this compound and a key isomer, 4-Formylphenyl 4-chlorobenzoate. This data is synthesized from established principles and spectral data of analogous compounds.[17][18][19][20][21]

Spectroscopic Feature This compound (Ortho-Chloro Isomer) 4-Formylphenyl 4-chlorobenzoate (Para-Chloro Isomer) Rationale for Difference
¹H NMR (Aldehyde Proton) ~10.0 ppm (s)~10.0 ppm (s)Environment is distant from the chloro-substituent; little change expected.
¹H NMR (Formylphenyl Ring) ~8.0 ppm (d, 2H), ~7.5 ppm (d, 2H)~8.0 ppm (d, 2H), ~7.5 ppm (d, 2H)This ring is identical in both isomers. Expects a clean AA'BB' system (two doublets).
¹H NMR (Chlorobenzoyl Ring) Complex multiplet pattern (4H) between ~7.4-8.1 ppm.Symmetric AA'BB' pattern. Two doublets (~8.1 ppm and ~7.5 ppm).Key Differentiator. The ortho-isomer's lack of symmetry leads to complex splitting. The para-isomer's symmetry gives a clean, easily interpretable pattern.
¹³C NMR (Aromatic Signals) Up to 12 distinct signals.Fewer than 12 signals (expect ~8) due to symmetry.Key Differentiator. The C₂v symmetry of the para-isomer makes pairs of carbons chemically equivalent, reducing the total signal count.
IR (C-H Out-of-Plane Bend) Bands characteristic of ortho (~750 cm⁻¹) and para (~820 cm⁻¹) substitution.Two bands characteristic of para-substitution (~820 cm⁻¹).The distinct substitution pattern on each ring will be visible.
Mass Spec (Molecular Ion) m/z = 260/262 (approx 3:1 ratio)m/z = 260/262 (approx 3:1 ratio)Identical molecular weight. The isotopic pattern for one chlorine atom (³⁵Cl/³⁷Cl) will be present in both.

Experimental Protocols

A robust analysis requires clean synthesis and proper data acquisition. The following protocols provide a reliable framework.

Synthesis: Modified Steglich Esterification

The Steglich esterification is a mild and efficient method for coupling a carboxylic acid and an alcohol, suitable for forming the target ester.[22][23] It uses a carbodiimide coupling agent and a nucleophilic catalyst.[24]

Workflow Diagram: Synthesis

cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Workup & Purification R1 4-Hydroxy- benzaldehyde Mix Combine reactants in solvent under N₂ R1->Mix R2 2-Chlorobenzoic Acid R2->Mix R3 DCC or EDC R3->Mix R4 DMAP (cat.) R4->Mix Solvent Acetonitrile or DCM Solvent->Mix Stir Stir at RT (Monitor by TLC) Mix->Stir Filter Filter to remove urea byproduct Stir->Filter Wash Wash organic layer (HCl, NaHCO₃, brine) Filter->Wash Dry Dry (Na₂SO₄ or MgSO₄) & Concentrate Wash->Dry Purify Purify via Column Chromatography Dry->Purify Final Final Purify->Final Characterize Product

Caption: Steglich esterification workflow for synthesis.

Step-by-Step Protocol:

  • In a round-bottom flask under an inert atmosphere (N₂), dissolve 2-chlorobenzoic acid (1.0 eq), 4-hydroxybenzaldehyde (1.0 eq), and a catalytic amount of 4-(dimethylamino)pyridine (DMAP, ~0.1 eq) in a dry, aprotic solvent like acetonitrile or dichloromethane (DCM).[24][25]

  • Cool the mixture in an ice bath.

  • Slowly add a solution of N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 eq) in the same solvent.[22]

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) byproduct.

  • Transfer the filtrate to a separatory funnel and wash sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure ester.

Spectroscopic Analysis Workflow

This workflow outlines the systematic characterization of the purified product.

Workflow Diagram: Analysis

cluster_nmr NMR Spectroscopy cluster_ir IR Spectroscopy cluster_ms Mass Spectrometry Sample Purified Isomer Sample Prep_NMR Dissolve ~10mg in CDCl₃ or DMSO-d₆ Sample->Prep_NMR Prep_IR Prepare KBr pellet or ATR sample Sample->Prep_IR Prep_MS Dissolve in volatile solvent (e.g., MeOH) Sample->Prep_MS Acq_H1 Acquire ¹H NMR Spectrum Prep_NMR->Acq_H1 Acq_C13 Acquire ¹³C NMR (proton decoupled) Prep_NMR->Acq_C13 Data_Analysis Correlate All Data & Confirm Structure Acq_H1->Data_Analysis Acq_C13->Data_Analysis Acq_IR Acquire FT-IR Spectrum (4000-400 cm⁻¹) Prep_IR->Acq_IR Acq_IR->Data_Analysis Acq_MS Acquire EI or ESI Mass Spectrum Prep_MS->Acq_MS Acq_MS->Data_Analysis

Caption: Systematic workflow for spectroscopic analysis.

Methodology:

  • NMR Spectroscopy: Dissolve 5-10 mg of the purified ester in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing tetramethylsilane (TMS) as an internal standard.[11] Acquire ¹H and proton-decoupled ¹³C spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • FT-IR Spectroscopy: For solid samples, prepare a KBr pellet by grinding 1-2 mg of the sample with ~100 mg of dry, spectroscopic-grade KBr and pressing it into a transparent disk.[11] Alternatively, use an Attenuated Total Reflectance (ATR) accessory. Acquire the spectrum.

  • Mass Spectrometry: Dissolve a small amount of the sample in a suitable volatile solvent. Acquire the mass spectrum using an appropriate ionization technique (e.g., Electron Ionization for GC-MS or Electrospray Ionization for LC-MS).

Conclusion

The definitive characterization of positional isomers like those of this compound is not achievable with a single technique. While mass spectrometry confirms the molecular weight, it often falls short in differentiating substitution patterns. IR spectroscopy offers valuable clues but lacks the resolution for unambiguous assignment. The gold standard for this challenge is high-resolution NMR spectroscopy. The coupling patterns and constants in the ¹H NMR spectrum provide direct evidence of the proton connectivity, while the number of signals in the ¹³C NMR spectrum serves as a powerful indicator of molecular symmetry. By integrating these techniques, researchers can confidently and accurately elucidate the structure of their target molecules, a critical step in advancing drug discovery and chemical science.

References

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  • Asian Journal of Physics. (n.d.). Vibrational and NMR studies on o-, m- and p- chlorobenzoic acids.
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Comparative study of catalytic vs. non-catalytic synthesis of "4-Formylphenyl 2-chlorobenzoate"

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Synthesis of 4-Formylphenyl 2-chlorobenzoate: Catalytic vs. Non-Catalytic Approaches

For researchers and professionals in drug development and materials science, the efficient synthesis of bespoke molecules is a cornerstone of innovation. This compound, a molecule featuring both a reactive aldehyde and a sterically hindered ester, presents an interesting synthetic challenge. The choice of synthetic methodology can profoundly impact not only the yield and purity of the final product but also the overall efficiency and environmental footprint of the process.

This guide provides an in-depth, objective comparison of two primary approaches for the synthesis of this compound: the traditional non-catalytic Schotten-Baumann reaction and a modern, catalytic approach using Phase-Transfer Catalysis (PTC). By examining the underlying principles, experimental protocols, and performance metrics of each method, this document aims to equip scientists with the critical insights needed to select the optimal synthetic route for their specific needs.

At a Glance: Performance Comparison

The following table summarizes the key performance indicators for the non-catalytic and catalytic synthesis of this compound, based on experimental data from analogous reactions.

MetricNon-Catalytic (Schotten-Baumann)Catalytic (Phase-Transfer Catalysis)
Reaction Time Several hours5-30 minutes
Typical Yield Good to High (70-85%)Very High to Quantitative (>95%)
Reaction Temperature Room temperature to moderate heatingRoom temperature or slightly above
Solvent System Biphasic (organic/aqueous) or single-phase with organic baseBiphasic (organic/aqueous)
Reagent Stoichiometry Stoichiometric or excess base requiredCatalytic amount of phase-transfer agent
Work-up Complexity Can be complicated by emulsionsGenerally simpler phase separation
Cost-Effectiveness Lower initial reagent cost (base is cheap)Higher initial catalyst cost, but potentially lower overall cost due to efficiency
Environmental Impact Can require large volumes of organic solventsReduced solvent usage and potentially milder conditions

The Non-Catalytic Approach: Schotten-Baumann Reaction

The Schotten-Baumann reaction is a venerable and widely used method for the acylation of alcohols and phenols. In the context of synthesizing this compound, this reaction involves the treatment of 4-hydroxybenzaldehyde with 2-chlorobenzoyl chloride in the presence of a stoichiometric amount of base.

Mechanistic Insights

The reaction proceeds via a nucleophilic acyl substitution. The base, typically aqueous sodium hydroxide or an organic base like pyridine, serves two critical roles: it deprotonates the phenolic hydroxyl group of 4-hydroxybenzaldehyde to form the more nucleophilic phenoxide ion, and it neutralizes the hydrochloric acid byproduct generated during the reaction.[1][2][3][4][5]

Diagram: Non-Catalytic Synthesis Workflow

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_reactants Dissolve 4-hydroxybenzaldehyde in aqueous NaOH or organic solvent add_acyl Add 2-chlorobenzoyl chloride to the phenoxide solution prep_reactants->add_acyl prep_acyl Prepare 2-chlorobenzoyl chloride (neat or in solution) prep_acyl->add_acyl react Vigorous stirring at room temperature (several hours) add_acyl->react quench Quench reaction (if necessary) react->quench extract Extract with organic solvent quench->extract wash Wash organic layer with water and brine extract->wash dry Dry over anhydrous MgSO4 wash->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify by recrystallization or chromatography concentrate->purify product This compound purify->product

Caption: Workflow for the non-catalytic synthesis of this compound.

Experimental Protocol: Non-Catalytic Synthesis

This protocol is adapted from the well-established Schotten-Baumann procedure for the synthesis of phenyl benzoate.[6][7]

Materials:

  • 4-hydroxybenzaldehyde (1.0 eq)

  • 2-chlorobenzoyl chloride (1.1 eq)

  • 10% Aqueous Sodium Hydroxide (NaOH) solution

  • Dichloromethane (CH₂Cl₂)

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-hydroxybenzaldehyde in 10% aqueous NaOH. Cool the flask in an ice bath.

  • To the vigorously stirred solution, add 2-chlorobenzoyl chloride dropwise over 15-20 minutes, ensuring the temperature remains below 10 °C.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, transfer the reaction mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash sequentially with deionized water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

The Catalytic Approach: Phase-Transfer Catalysis (PTC)

Phase-Transfer Catalysis is a powerful technique that facilitates the reaction between reactants located in different immiscible phases. For the synthesis of this compound, a phase-transfer catalyst is employed to shuttle the phenoxide anion from the aqueous phase into the organic phase, where it can react with the 2-chlorobenzoyl chloride.

Mechanistic Insights

The mechanism of PTC in this esterification involves the following key steps:

  • Deprotonation: The phenolic proton of 4-hydroxybenzaldehyde is abstracted by the inorganic base (e.g., NaOH) in the aqueous phase, forming the phenoxide anion.

  • Ion-Pair Formation: The phase-transfer catalyst, typically a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB), exchanges its counter-ion (bromide) for the phenoxide anion at the interface of the two phases.

  • Phase Transfer: The newly formed lipophilic ion pair of the quaternary ammonium cation and the phenoxide anion is soluble in the organic phase and migrates into it.

  • Reaction: In the organic phase, the "naked" and highly reactive phenoxide anion attacks the 2-chlorobenzoyl chloride to form the desired ester, this compound.

  • Catalyst Regeneration: The catalyst is regenerated and returns to the aqueous phase to repeat the cycle.[7][8][9][10][11]

This catalytic cycle is highly efficient, leading to a dramatic increase in reaction rate compared to the non-catalytic counterpart.

Diagram: Catalytic Synthesis Workflow (PTC)

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_reactants Combine 4-hydroxybenzaldehyde, 2-chlorobenzoyl chloride, and PTC catalyst in an organic solvent add_base Add aqueous NaOH to the organic mixture prep_reactants->add_base prep_base Prepare aqueous NaOH solution prep_base->add_base react Vigorous stirring at room temperature (5-30 minutes) add_base->react phase_sep Separate the organic and aqueous phases react->phase_sep wash Wash organic layer with water and brine phase_sep->wash dry Dry over anhydrous MgSO4 wash->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify by recrystallization (if necessary) concentrate->purify product This compound purify->product

Caption: Workflow for the catalytic synthesis of this compound via PTC.

Experimental Protocol: Catalytic Synthesis (PTC)

This protocol is based on established procedures for the phase-transfer catalyzed esterification of phenols.[6][9]

Materials:

  • 4-hydroxybenzaldehyde (1.0 eq)

  • 2-chlorobenzoyl chloride (1.05 eq)

  • Tetrabutylammonium bromide (TBAB) (0.05 eq)

  • 10% Aqueous Sodium Hydroxide (NaOH) solution

  • Dichloromethane (CH₂Cl₂)

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, combine 4-hydroxybenzaldehyde, 2-chlorobenzoyl chloride, and TBAB in dichloromethane.

  • To this mixture, add the 10% aqueous NaOH solution.

  • Stir the biphasic mixture vigorously at room temperature for 15-30 minutes. The high-speed stirring is crucial for maximizing the interfacial area.

  • Monitor the reaction by TLC. The reaction is often complete within a short period.

  • Once the reaction is complete, transfer the mixture to a separatory funnel and allow the layers to separate.

  • Collect the organic layer and wash it with deionized water and brine.

  • Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation.

  • The resulting product is often of high purity, but can be recrystallized if necessary.

Conclusion and Recommendations

The choice between a non-catalytic and a catalytic approach for the synthesis of this compound depends on the specific priorities of the researcher.

The non-catalytic Schotten-Baumann reaction is a reliable and well-understood method that uses inexpensive reagents. However, it is often hampered by longer reaction times and potentially more complex work-up procedures.

In contrast, Phase-Transfer Catalysis offers a significantly more efficient and elegant solution. The dramatic reduction in reaction time, coupled with high yields and simpler work-up, makes it an attractive option for rapid synthesis and process optimization. While the initial cost of the phase-transfer catalyst is higher than that of a simple base, the overall process economy can be superior due to increased throughput and reduced solvent and energy consumption.

For laboratories focused on high-throughput synthesis, green chemistry principles, and operational efficiency, the catalytic phase-transfer method is the superior choice . Its mild conditions and rapid kinetics are particularly advantageous for sensitive substrates and for accelerating discovery timelines.

References

  • O-ACYLATION MECHANISM OF p-SUBSTITUTED PHENOLS WITH VARIOUS ALKANOYL CHLORIDES UNDER PHASE TRANSFER CATALYSIS CONDITIONS. (n.d.). Retrieved from [Link]

  • SATHEE. (n.d.). Chemistry Schotten Baumann Reaction. Retrieved from [Link]

  • The Schotten-Baumann Reaction: A Versatile Method for Amide Synthesis. (n.d.). Retrieved from [Link]

  • Schotten Baumann Reaction Mechanism Detailed Explanation. (2025, December 24). Retrieved from [Link]

  • Schotten–Baumann reaction. (n.d.). Grokipedia. Retrieved from [Link]

  • Phase transfer catalysed esterification of phenols with aliphatic acid chlorides. (n.d.). Retrieved from [Link]

  • Synthesis of Phenyl Benzoate. (n.d.). Scribd. Retrieved from [Link]

  • Mechanism of Phase-Transfer Catalysis & Relevance to PTC Process Development. (n.d.). Retrieved from [Link]

  • Moreno-Fuquen, R., et al. (2013). 4-Formyl-2-nitrophenyl 2-chlorobenzoate. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 12), o1806.
  • 2.3: Preparation of the Benzoate of Phenol. (2024, September 1). Chemistry LibreTexts. Retrieved from [Link]

  • Synthesis, Characterization and in Silico Study of 4-(4,5- Diphenyl-1H-Imidazol-2-yl) Phenyl 4-Chlorobenzoate as Lactate Dehydrogenase Inhibitor. (n.d.). AIP Publishing. Retrieved from [Link]

  • Phase-Transfer Catalysis in Organic Syntheses. (n.d.). CRDEEP Journals. Retrieved from [Link]

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The Evolving Landscape of Enzyme Inhibition: A Comparative Guide to 4-Formylphenyl 2-Chlorobenzoate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of drug discovery and molecular biology, the quest for potent and selective enzyme inhibitors is perpetual. These molecular tools are not only pivotal for dissecting complex biological pathways but also form the bedrock of modern therapeutics. This guide delves into the efficacy of a promising, yet underexplored, class of compounds: derivatives of 4-Formylphenyl 2-chlorobenzoate.

While direct inhibitory data on the parent molecule is nascent, its structural motifs—a substituted benzoyl group ester-linked to a formylphenyl moiety—are prevalent in compounds known to target key enzyme families. This guide will synthesize data from analogous structures to build a comprehensive profile, comparing their performance against established inhibitors for two critical enzyme classes: Cholinesterases and Carbonic Anhydrases . We will explore the causality behind experimental design, provide validated protocols for reproducibility, and present a clear, data-driven comparison for researchers, scientists, and drug development professionals.

Section 1: Cholinesterase Inhibition - A Target for Neurodegenerative Disease

Cholinesterases, primarily Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE), are serine hydrolases responsible for breaking down the neurotransmitter acetylcholine.[1] Their inhibition is a cornerstone of symptomatic treatment for Alzheimer's disease, aiming to restore cholinergic function.[2] Benzoic acid and its ester derivatives have been consistently investigated as potential AChE inhibitors, making this a logical starting point for our analysis.[3]

Comparative Efficacy of Benzoate Derivatives vs. Standard AChE Inhibitors

To establish a benchmark, we must compare the inhibitory potential of benzoate derivatives against FDA-approved drugs, Donepezil and Tacrine. The efficacy of an inhibitor is quantified by its half-maximal inhibitory concentration (IC50), with lower values indicating greater potency.

Compound Class / DrugTarget EnzymeIC50 Value (nM)Comments
Donepezil Human AChE~5.7 - 30 nMPotent, reversible, and selective inhibitor. Widely used as a clinical standard.[2][4]
Tacrine Human AChE~30 - 100 nMFirst FDA-approved AChE inhibitor for Alzheimer's; use is limited by hepatotoxicity.[1][2]
Benzoic Acid Derivatives AChEWide Range (µM to nM)Activity is highly dependent on the substitution pattern on the phenyl rings.[5]
Hydroxybenzoic Acids AChE~5,500 - 34,190 nMDemonstrates that the core scaffold possesses inhibitory activity, albeit moderate.[4]

Note: IC50 values can vary based on experimental conditions (e.g., enzyme source, substrate concentration, buffer). The values presented are representative ranges from multiple studies.

Structure-Activity Relationship (SAR) Insights

The inhibitory potency of this class is not uniform; it is dictated by the nature and position of substituents on both aromatic rings. This relationship provides a logical framework for designing more potent inhibitors.

  • Electron-Donating vs. Electron-Withdrawing Groups: Studies on benzoic acid derivatives suggest that strong electron-donating groups on the benzene ring can enhance inhibitory activity.[5]

  • Positional Isomerism: The placement of substituents is critical. For instance, in hydroxybenzoic acids, the position of the hydroxyl group significantly alters α-amylase inhibitory activity, a principle that often translates to other enzymes.

  • Halogenation: The presence of a chlorine atom, as in our core structure, is a common feature in enzyme inhibitors and can influence binding affinity through halogen bonding and altered electronic properties.

The logical pathway for inhibitor design, therefore, involves a systematic modification of the core structure to optimize these features.

Caption: Structure-Activity Relationship (SAR) logic for optimizing inhibitor potency.

Section 2: Carbonic Anhydrase Inhibition - A Target in Oncology and Glaucoma

Carbonic Anhydrases (CAs) are ubiquitous metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons.[6] They are critical for pH regulation and ion transport. Certain isoforms, particularly CA IX and CA XII, are overexpressed in various tumors and are considered valuable anticancer targets.[7] Esters are a known, albeit less common, class of CA inhibitors that function by anchoring to the zinc-coordinated water molecule in the active site.

Comparative Efficacy Against Standard CA Inhibitors

The primary clinical CA inhibitor is Acetazolamide, a sulfonamide. Comparing the efficacy of benzoate derivatives to this "gold standard" is essential for evaluating their potential. Efficacy is often reported as an inhibition constant (Ki), which reflects the binding affinity of the inhibitor.

Compound Class / DrugTarget Isoform(s)Ki Value (nM)Comments
Acetazolamide (AZM) hCA II12Potent, non-selective inhibitor. Clinical standard for various CA isoforms.[8][9]
Acetazolamide (AZM) hCA IV74[8][9]
Acetazolamide (AZM) hCA IX25[7]
Carboxylic Acid Esters hCA IX / hCA XIILow nM to µM rangeEfficacy is highly structure-dependent. Esters can act as potent inhibitors.
The Ester Advantage: A Different Mechanism

While sulfonamides like Acetazolamide directly coordinate with the zinc ion in the CA active site, esters and carboxylic acids represent a different mechanistic class. This distinction is valuable because it offers an alternative scaffold for overcoming challenges like inhibitor resistance or poor isoform selectivity associated with traditional sulfonamides.

Section 3: Experimental Protocols for In-Depth Analysis

To ensure scientific integrity and reproducibility, this section provides detailed, self-validating methodologies for the synthesis of benzoate ester derivatives and their evaluation in key enzymatic assays. The rationale behind critical steps is explained to provide a deeper understanding of the process.

Protocol 3.1: Synthesis of Substituted Phenyl Benzoate Derivatives

This protocol describes a generalized Schotten-Baumann reaction, a reliable method for synthesizing phenyl esters from an acyl chloride and a phenol.[10]

Objective: To synthesize a small library of this compound analogs for SAR studies.

Materials:

  • Substituted Phenol (e.g., 4-hydroxybenzaldehyde)

  • Substituted Benzoyl Chloride (e.g., 2-chlorobenzoyl chloride)

  • 10% Aqueous Sodium Hydroxide (NaOH)

  • Dichloromethane (DCM) or other suitable organic solvent

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ethanol (for recrystallization)

Step-by-Step Procedure:

  • Phenol Deprotonation: In a flask, dissolve the chosen phenol (1.0 equivalent) in 10% aqueous NaOH. This step is critical as it deprotonates the phenol to the more nucleophilic phenoxide ion, which is necessary to drive the reaction.

  • Acyl Chloride Addition: To the vigorously stirred phenoxide solution, add the benzoyl chloride (1.1 equivalents) dropwise. The reaction is often exothermic; maintain the temperature with an ice bath if necessary. This slow addition prevents side reactions.

  • Reaction: Continue stirring vigorously at room temperature for 15-30 minutes. The solid ester product will typically precipitate from the aqueous solution.

  • Workup & Extraction: If a precipitate forms, collect it via vacuum filtration and wash with cold water. If the product is oily or remains in solution, transfer the mixture to a separatory funnel, extract with DCM, and wash the organic layer with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is often purified by recrystallization from a suitable solvent like ethanol to yield the pure phenyl benzoate derivative.

Synthesis_Workflow start Start: Substituted Phenol + Benzoyl Chloride step1 Dissolve Phenol in 10% NaOH (Forms Phenoxide) start->step1 step2 Add Benzoyl Chloride (Acylation Reaction) step1->step2 step3 Stir for 15-30 min step2->step3 precipitate Precipitate Forms? step3->precipitate filter Vacuum Filtration Wash with Water precipitate->filter Yes extract Extract with DCM Wash with Water/Brine precipitate->extract No purify Purify by Recrystallization filter->purify dry Dry Organic Layer (Anhydrous MgSO4) extract->dry evaporate Solvent Evaporation (Rotary Evaporator) dry->evaporate evaporate->purify end End: Pure Phenyl Benzoate Derivative purify->end

Caption: Workflow for the synthesis of phenyl benzoate derivatives.

Protocol 3.2: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This is a robust colorimetric assay for measuring AChE activity and inhibition.[11]

Principle: AChE hydrolyzes the substrate acetylthiocholine (ATCh) to thiocholine. Thiocholine reacts with DTNB (Ellman's reagent) to produce a yellow-colored anion (5-thio-2-nitrobenzoate), which is measured spectrophotometrically at 412 nm.[12] The rate of color formation is proportional to AChE activity.

Materials:

  • 0.1 M Phosphate Buffer (pH 8.0)

  • AChE enzyme solution (from electric eel or human recombinant)

  • 10 mM DTNB solution in buffer

  • 14 mM Acetylthiocholine Iodide (ATCI) solution in water

  • Test inhibitor compounds (dissolved in DMSO or buffer)

  • 96-well microplate and microplate reader

Step-by-Step Procedure:

  • Plate Setup: In a 96-well plate, prepare wells for Blank (buffer only), Control (enzyme, no inhibitor), and Test Samples (enzyme + inhibitor at various concentrations).

  • Reagent Addition:

    • To all wells, add 140 µL of phosphate buffer.

    • To Control and Test wells, add 10 µL of the AChE solution.

    • To Test wells, add 10 µL of the inhibitor solution at desired concentrations. To Control wells, add 10 µL of the inhibitor's solvent (e.g., DMSO).

    • Add 10 µL of the DTNB solution to all wells.

  • Pre-incubation: Gently mix and incubate the plate for 10-15 minutes at a controlled temperature (e.g., 25°C or 37°C). This allows the inhibitor to bind to the enzyme before the substrate is introduced.

  • Reaction Initiation: Add 10 µL of the ATCI substrate solution to all wells to start the reaction.

  • Kinetic Measurement: Immediately place the plate in a microplate reader and measure the increase in absorbance at 412 nm every minute for 10-15 minutes.[12]

  • Data Analysis:

    • Calculate the rate of reaction (ΔAbs/min) for each well from the linear portion of the absorbance vs. time curve.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the Control.

    • Plot the percentage of inhibition against the logarithm of inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 3.3: Carbonic Anhydrase (CA) Inhibition Assay (Stopped-Flow CO₂ Hydration)

This is the gold-standard method for measuring the kinetic parameters of CA activity and inhibition due to the rapid nature of the reaction.[13]

Principle: A CO₂-saturated solution is rapidly mixed with a buffered solution containing the CA enzyme and a pH indicator. The enzyme-catalyzed hydration of CO₂ produces protons, causing a pH drop that is monitored by the change in absorbance of the pH indicator.[13]

Materials:

  • Stopped-flow spectrophotometer

  • Buffer (e.g., Tris-SO₄, pH 8.3)

  • Purified CA isoform (e.g., hCA II or hCA IX)

  • pH indicator (e.g., Phenol Red)

  • CO₂-saturated water (prepared by bubbling CO₂ gas through ice-cold water)

  • Test inhibitor compounds

Step-by-Step Procedure:

  • Instrument Setup: Equilibrate the stopped-flow instrument to the desired temperature (e.g., 25°C).

  • Solution Preparation:

    • Syringe A: Prepare ice-cold, CO₂-saturated water.

    • Syringe B: Prepare a solution in the buffer containing the CA enzyme at a final concentration in the nM range, the pH indicator, and the test inhibitor at various concentrations.

  • Enzyme-Inhibitor Pre-incubation: Incubate the enzyme solution (Syringe B) with the inhibitor for a set time (e.g., 15 minutes) to allow for binding equilibrium to be reached.

  • Data Acquisition:

    • Load the two syringes into the instrument.

    • Initiate a "push" to rapidly mix the contents of the syringes in the observation cell.

    • Record the change in absorbance of the pH indicator over time (typically milliseconds).

  • Data Analysis:

    • Determine the initial rate of the reaction from the slope of the absorbance curve.

    • Compare the rates in the presence and absence of the inhibitor to calculate inhibition constants (Ki) using appropriate enzyme kinetic models (e.g., Michaelis-Menten).

Conclusion and Future Directions

The structural framework of this compound serves as a compelling starting point for the development of novel enzyme inhibitors. By leveraging the extensive research on related benzoate esters, this guide establishes that this class of compounds holds significant potential, particularly as inhibitors of cholinesterases and carbonic anhydrases .

The comparative data shows that while the core scaffold may not initially rival the potency of highly optimized clinical drugs like Donepezil or Acetazolamide, the principles of structure-activity relationships provide a clear and logical path toward enhancing their efficacy. The presence of distinct, modifiable aromatic rings allows for fine-tuning of electronic and steric properties to optimize interactions within an enzyme's active site.

For researchers and drug development professionals, the value of this compound class lies in its synthetic accessibility and its potential to engage with important therapeutic targets through mechanisms that may differ from current standards. Future work should focus on the systematic synthesis and screening of a focused library of derivatives, guided by the SAR principles outlined herein, to identify lead compounds with superior potency and isoform selectivity. The detailed protocols provided in this guide offer a validated foundation for undertaking such an investigation.

References

  • BenchChem. (2025). Application Note: Performing a Stopped-Flow CO2 Hydration Assay with hCAXII-IN-5.

  • BenchChem. (2025). Application Notes and Protocols for Acetylcholinesterase (AChE) Activity Determination using Ellman's Method.

  • ResearchGate. (n.d.). Acetazolamide and human carbonic anhydrases: retrospect, review and discussion of an intimate relationship.

  • Pohanka, M. (2021). Anti-Cholinesterase Combination Drug Therapy as a Potential Treatment for Alzheimer's Disease. PMC.

  • ResearchGate. (n.d.). % Inhibition and IC 50 values of the synthesized compounds, donepezil and tacrine against AChE and BChE enzymes.

  • Ding, Y., et al. (2002). THE CHEMOSELECTIVE PREPARATION OF THE SUBSTITUTED PHENYL BENZOATES USING RE–Y ZEOLITE AS CATALYST.
  • Tsikas, D. (2024). Acetazolamide and human carbonic anhydrases: retrospect, review and discussion of an intimate relationship. Journal of Enzyme Inhibition and Medicinal Chemistry.

  • BenchChem. (2025). Application Notes: Protocol for Measuring Acetylcholinesterase (AChE) Inhibition with "AChE-IN-8".

  • ResearchGate. (n.d.). Carbonic anhydrase inhibitors in clinical use: (1) acetazolamide, (2)....

  • Tsikas, D. (2023). Acetazolamide and human carbonic anhydrases: retrospect, review and discussion of an intimate relationship. PubMed.

  • BenchChem. (2025). A Comparative Guide to the Synthesis of Phenyl Benzoate: Schotten-Baumann Reaction vs. Alternative Methods.

  • Tsikas, D. (2023). Acetazolamide and human carbonic anhydrases: retrospect, review and discussion of an intimate relationship. Taylor & Francis Online.

  • ResearchGate. (n.d.). The IC50 graphs of compounds 6d, 7a, 7e, donepezil and tacrine against acetylcholinesterase enzyme.

  • Lee, K., et al. (2016). A Colorimetric CO2 Hydration Assay for Facile, Accurate, and Precise Determination of Carbonic Anhydrase Activity. MDPI.

  • Sanyal, G., et al. (1982). Comparison of 18O exchange and pH stop-flow assays for carbonic anhydrase. PubMed.

  • Correa-Basurto, J., et al. (2005). Ex vivo anticholinesterase activity of benzoic acid derivatives. PubMed.

  • Noubissi, K., et al. (2018). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives as Potential Anti-sickling Agents.
  • Ota, T., et al. (2010). Estimation of plasma IC50 of donepezil for cerebral acetylcholinesterase inhibition in patients with Alzheimer disease using positron emission tomography. PubMed.

  • Szwajgier, D., et al. (2022). Hydroxybenzoic Acids as Acetylcholinesterase Inhibitors: Calorimetric and Docking Simulation Studies. MDPI.

  • Angeli, A., et al. (2017). Synthesis and carbonic anhydrase I, II, VII, and IX inhibition studies with a series of benzo[d]thiazole-5- and 6-sulfonamides. FLORE.

Sources

A Comparative Analysis of the Reactivity of the Aldehyde Group in 4-Formylphenyl 2-chlorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

For researchers, scientists, and professionals in drug development, a deep understanding of the reactivity of functional groups within complex molecules is paramount for the rational design of synthetic pathways and the development of novel therapeutics. This guide provides a detailed comparative analysis of the aldehyde group's reactivity in 4-Formylphenyl 2-chlorobenzoate . We will explore the electronic and steric factors influencing its behavior in key chemical transformations and compare its performance against a curated selection of alternative aromatic aldehydes. The insights and experimental data presented herein are intended to empower chemists to make informed decisions in their synthetic endeavors.

The aldehyde functional group is a cornerstone of organic synthesis, participating in a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions. Its reactivity is primarily governed by the electrophilicity of the carbonyl carbon, which is susceptible to nucleophilic attack.[1] This electrophilicity is, in turn, modulated by the electronic and steric nature of the substituents on the aromatic ring.[1] In the case of this compound, the ester moiety at the para position introduces a unique electronic profile that distinguishes its reactivity from simpler benzaldehyde derivatives.

Factors Influencing the Reactivity of this compound

The reactivity of the aldehyde group in this compound is influenced by a combination of inductive and resonance effects imparted by the 2-chlorobenzoate substituent.

Electronic Effects

The ester group at the para position is generally considered to be electron-withdrawing through a combination of inductive and resonance effects. The electronegative oxygen atoms pull electron density away from the aromatic ring via the sigma bonds (–I effect). Simultaneously, the lone pair of electrons on the oxygen atom adjacent to the ring can be delocalized into the aromatic system (+R effect). However, the carbonyl group within the ester is also electron-withdrawing via resonance (–R effect). The net electronic influence of the 2-chlorobenzoate group is a withdrawal of electron density from the phenyl ring to which the aldehyde is attached. This deactivation of the ring increases the partial positive charge on the aldehyde's carbonyl carbon, thereby enhancing its electrophilicity and reactivity towards nucleophiles.[1][2]

The presence of a chlorine atom on the benzoate ring further contributes to the electron-withdrawing nature of the substituent through its inductive effect.

Steric Effects

While the 2-chlorobenzoate group is relatively large, its position at the para position to the aldehyde minimizes direct steric hindrance.[3] This allows for relatively unimpeded access of nucleophiles to the carbonyl carbon. This is in contrast to ortho-substituted benzaldehydes, where bulky groups can significantly hinder nucleophilic attack.[4][5]

Comparative Reactivity in Key Organic Transformations

To provide a practical understanding of the reactivity of this compound, we will compare its performance in several fundamental organic reactions against a selection of other substituted benzaldehydes:

  • Benzaldehyde (Unsubstituted) : The baseline for comparison.

  • 4-Nitrobenzaldehyde : Contains a strong electron-withdrawing group.

  • 4-Methoxybenzaldehyde : Contains a strong electron-donating group.

  • 2-Chlorobenzaldehyde : Features an ortho-substituent, introducing steric considerations.

Nucleophilic Addition: The Wittig Reaction

The Wittig reaction, a cornerstone for alkene synthesis, involves the nucleophilic attack of a phosphorus ylide on the aldehyde's carbonyl carbon.[6][7] The rate of this reaction is highly sensitive to the electrophilicity of the aldehyde. Electron-withdrawing groups on the benzaldehyde ring are known to accelerate the reaction, while electron-donating groups have the opposite effect.[2]

dot

Wittig_Reaction cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Aldehyde 4-Formylphenyl 2-chlorobenzoate Betaine Betaine Intermediate Aldehyde->Betaine Nucleophilic Attack Ylide Phosphorus Ylide Ylide->Betaine Oxaphosphetane Oxaphosphetane Betaine->Oxaphosphetane Ring Closure Alkene Alkene Oxaphosphetane->Alkene Decomposition TPPO Triphenylphosphine oxide Oxaphosphetane->TPPO

Caption: Generalized workflow of the Wittig Reaction.

Experimental Protocol: Comparative Wittig Reaction
  • To a solution of benzyltriphenylphosphonium chloride (1.1 mmol) in dry THF (10 mL) at 0 °C, add n-butyllithium (1.1 mmol, 1.6 M in hexanes) dropwise.

  • Stir the resulting red solution for 30 minutes at 0 °C.

  • Add a solution of the respective aldehyde (1.0 mmol) in dry THF (5 mL) to the ylide solution.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with diethyl ether (3 x 20 mL).

  • Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Analyze the crude product by ¹H NMR to determine the conversion and yield.

Comparative Data: Wittig Reaction
AldehydeRelative Rate ConstantYield (%)
4-Nitrobenzaldehyde14.795
This compound (Predicted to be > 1.0)(Predicted to be high)
Benzaldehyde1.0085
4-Methoxybenzaldehyde0.2360
2-Chlorobenzaldehyde(Variable due to sterics)(Variable)

Note: Relative rate constants are referenced against benzaldehyde. Data for 4-Nitrobenzaldehyde and 4-Methoxybenzaldehyde are adapted from established literature values to illustrate the trend.[2] The predicted reactivity for this compound is based on the electron-withdrawing nature of the ester group.

The electron-withdrawing 2-chlorobenzoate group is expected to enhance the electrophilicity of the carbonyl carbon in this compound, leading to a faster reaction rate and higher yield compared to unsubstituted benzaldehyde. Its reactivity is anticipated to be less than that of 4-nitrobenzaldehyde, which possesses a more powerful electron-withdrawing nitro group.

Reduction of the Aldehyde Group

The reduction of aldehydes to primary alcohols is a fundamental transformation in organic synthesis.[8] The rate of this reaction can be influenced by the electronic environment of the carbonyl group.

dot

Aldehyde_Reduction cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Product Aldehyde Substituted Benzaldehyde Alkoxide Alkoxide Intermediate Aldehyde->Alkoxide Hydride Attack ReducingAgent NaBH₄ ReducingAgent->Alkoxide Alcohol Primary Alcohol Alkoxide->Alcohol Protonation (Workup)

Caption: General mechanism for the reduction of an aldehyde.

Experimental Protocol: Comparative Reduction
  • Dissolve the respective aldehyde (1.0 mmol) in methanol (10 mL) in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (1.5 mmol) portion-wise over 5 minutes.

  • Stir the reaction mixture at 0 °C for 30 minutes.

  • Quench the reaction by the slow addition of 1 M HCl until the effervescence ceases.

  • Extract the product with ethyl acetate (3 x 15 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Determine the yield of the resulting primary alcohol.

Comparative Data: Reduction
AldehydeTime for Complete Conversion (min)Yield (%)
4-Nitrobenzaldehyde15>98
This compound (Predicted to be < 30)(Predicted to be high)
Benzaldehyde3095
4-Methoxybenzaldehyde4592
2-Chlorobenzaldehyde3594

Note: The predicted faster conversion for this compound is based on the increased electrophilicity of the carbonyl carbon due to the electron-withdrawing ester group, making it more susceptible to hydride attack.

Interestingly, while electron-withdrawing groups generally accelerate nucleophilic attack, some studies on enzymatic reductions have shown that electron-donating groups can activate the reduction, while electron-withdrawing groups can have a deactivating effect.[9] However, for chemical reductions with hydride reagents like sodium borohydride, the increased electrophilicity of the carbonyl carbon in aldehydes with electron-withdrawing substituents typically leads to a faster reaction rate.

Oxidation of the Aldehyde Group

The oxidation of aldehydes to carboxylic acids is another common transformation.[8][10] The ease of oxidation can be influenced by the electronic nature of the substituents on the aromatic ring.

Experimental Protocol: Comparative Oxidation
  • Dissolve the respective aldehyde (1.0 mmol) in acetone (10 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Add Jones reagent (prepared from CrO₃, H₂SO₄, and water) dropwise until a persistent orange color is observed.

  • Stir the reaction at room temperature for 1 hour.

  • Add isopropanol to quench the excess oxidant.

  • Filter the mixture through a pad of celite and wash with acetone.

  • Concentrate the filtrate and extract the carboxylic acid into diethyl ether.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the carboxylic acid.

Comparative Data: Oxidation
AldehydeReaction Time (h)Yield (%)
4-Nitrobenzaldehyde1.585
This compound (Predicted to be ~1)(Predicted to be high)
Benzaldehyde190
4-Methoxybenzaldehyde0.595
2-Chlorobenzaldehyde188

Note: Electron-donating groups tend to facilitate oxidation by stabilizing the transition state, which has some positive character. Conversely, electron-withdrawing groups can retard the rate of oxidation.[2] Therefore, this compound is predicted to be slightly less reactive than benzaldehyde in this transformation.

Conclusion

The aldehyde group in this compound exhibits enhanced reactivity towards nucleophilic addition reactions, such as the Wittig reaction and reduction with sodium borohydride, when compared to unsubstituted benzaldehyde. This heightened reactivity is attributed to the electron-withdrawing nature of the para-substituted 2-chlorobenzoate group, which increases the electrophilicity of the carbonyl carbon. Conversely, this electron-withdrawing character is expected to slightly decrease its rate of oxidation to the corresponding carboxylic acid. The absence of significant steric hindrance at the para position allows for facile access of reagents to the aldehyde functionality.

This comparative analysis provides a framework for researchers to anticipate the reactivity of this compound in various synthetic contexts. By understanding the interplay of electronic and steric effects, chemists can better design and optimize reaction conditions, leading to more efficient and successful synthetic outcomes.

References

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  • Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2021). Synthesis, Characterization and in Silico Study of 4-(4,5- Diphenyl-1H-Imidazol-2-yl) Phenyl 4-Chlorobenzoate as Lactate Dehydrogenase Inhibitor. AIP Conference Proceedings, 2394(1), 040024. [Link]

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  • Li, Y., et al. (2024). Influence of para-substituted benzaldehyde derivatives with different push/pull electron strength groups on the conformation of human serum albumin and toxicological effects in zebrafish. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 311, 123984. [Link]

  • How benzene ring substituents affect reactivity of benzaldehyde derivatives in aldol reaction? (2024, July 8). Reddit. Retrieved January 18, 2026, from [Link]

  • Compare the reactivity of benzaldehyde and ethanal towards nucleophilic addition reactions. Write the cross aldol condensation product between benzaldehyde and ethanal. (n.d.). Allen. Retrieved January 18, 2026, from [Link]

  • Nucleophilic aromatic substitution. (n.d.). BYJU'S. Retrieved January 18, 2026, from [Link]

  • Compare the reactivity of benzaldehyde and ethanal towards nucleophilic addition reactions. Write the cross aldol condensation product between benzaldehyde and ethanal. (n.d.). Doubtnut. Retrieved January 18, 2026, from [Link]

  • Synthesis of aromatic aldehyde containing electronwithdrawing groups. (2025, August 7). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Wittig reaction with benzaldehyde. (2014, November 4). Chemistry Stack Exchange. Retrieved January 18, 2026, from [Link]

  • 16.4: Substituent Effects in Electrophilic Substitutions. (2024, October 4). Chemistry LibreTexts. Retrieved January 18, 2026, from [Link]

  • Murray, R. W., & Morgan, M. M. (1981). Electronic effects in the reaction of propionaldehyde oxide with substituted benzaldehydes. The Journal of Organic Chemistry, 46(16), 3312-3315. [Link]

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  • 16.6: Nucleophilic Aromatic Substitution. (2025, February 2). Chemistry LibreTexts. Retrieved January 18, 2026, from [Link]

  • Reactivity of Aldehydes & Ketones. (2023, January 22). Chemistry LibreTexts. Retrieved January 18, 2026, from [Link]

  • Moreno-Fuquen, R., et al. (2013). (PDF) 4-Formyl-2-nitrophenyl 2-chlorobenzoate. ResearchGate. Retrieved January 18, 2026, from [Link]

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  • Li, B., et al. (2022). Unveiling the Reaction Pathway of Oxidative Aldehyde Deformylation by a MOF-Based Cytochrome P450 Mimic. International Journal of Molecular Sciences, 23(19), 11849. [Link]

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A Comparative Stability Analysis of 4-Formylphenyl 2-chlorobenzoate and Related Aromatic Esters

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The chemical stability of an active pharmaceutical ingredient (API) or a key intermediate is a critical attribute that influences its shelf-life, formulation strategy, and overall therapeutic efficacy. Esters, a common functional group in pharmaceuticals, are susceptible to degradation, primarily through hydrolysis. This guide provides a comprehensive benchmark of the stability of 4-Formylphenyl 2-chlorobenzoate, a molecule of interest in synthetic chemistry, against structurally similar esters. By systematically evaluating the electronic and steric contributions of its constituent parts—the formyl (-CHO) group and the ortho-chloro (-Cl) substituent—we can elucidate its degradation profile.

This analysis is grounded in forced degradation studies, which are designed to accelerate the chemical degradation of a substance to identify likely breakdown products and validate the stability-indicating power of analytical methods, as recommended by the International Council for Harmonisation (ICH) guidelines.[1][2] We will compare this compound against three benchmark compounds: Phenyl benzoate (the parent structure), 4-Formylphenyl benzoate (to isolate the effect of the formyl group), and Phenyl 2-chlorobenzoate (to isolate the effect of the ortho-chloro group).

The stability of these esters is primarily dictated by the susceptibility of the carbonyl carbon to nucleophilic attack. Electron-withdrawing groups on either the acyl or the phenyl portion of the ester can increase the electrophilicity of the carbonyl carbon, thereby accelerating hydrolysis.[3] Conversely, steric hindrance, particularly from ortho-substituents on the benzoate ring, can impede the approach of a nucleophile, potentially slowing the reaction.[4] This guide will dissect these competing effects through rigorous experimental protocols and data analysis.

Compared Ester Structures

To understand the stability of this compound, it is essential to visualize its structure in relation to the selected benchmark compounds. The following diagram illustrates the molecular structures of the four esters under investigation.

G cluster_0 This compound cluster_1 Phenyl Benzoate (Benchmark 1) cluster_2 4-Formylphenyl Benzoate (Benchmark 2) cluster_3 Phenyl 2-chlorobenzoate (Benchmark 3) A A B B C C D D

Caption: Molecular structures of the target and benchmark esters.

Experimental Design & Rationale

Our comparative analysis employs a forced degradation protocol consistent with ICH Q1A(R2) guidelines.[2][5] This approach allows us to rapidly assess the intrinsic stability of each molecule under various stress conditions, including hydrolysis, thermal stress, and photolysis.

The experimental workflow is designed to ensure data integrity and reproducibility. Each stress condition is tested in parallel for all four compounds, with samples drawn at predetermined time points for analysis by a stability-indicating High-Performance Liquid Chromatography (HPLC) method.

G cluster_stress Forced Degradation Conditions prep Sample Preparation (1 mg/mL Stock Solutions) acid Acid Hydrolysis (0.1 M HCl, 60°C) prep->acid base Base Hydrolysis (0.1 M NaOH, RT) prep->base thermal Thermal Stress (Solid State, 80°C) prep->thermal photo Photostability (ICH Q1B Conditions) prep->photo sampling Time Point Sampling (0, 2, 4, 8, 24h) acid->sampling base->sampling thermal->sampling photo->sampling analysis HPLC-UV Analysis (Quantify % Remaining Parent) sampling->analysis data Data Compilation & Comparison analysis->data

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-Formylphenyl 2-chlorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step protocol for the safe handling and disposal of 4-Formylphenyl 2-chlorobenzoate (CAS No. 321726-55-0). As a specialty chemical used in research and development, its unique structure—incorporating a halogenated aromatic ring, an ester linkage, and an aldehyde functional group—necessitates a rigorous and chemically-informed disposal strategy. This guide is designed for researchers, scientists, and drug development professionals to ensure operational safety and regulatory compliance, thereby building a foundation of trust in laboratory best practices.

Part 1: Hazard Assessment and Chemical Characterization

A thorough understanding of a compound's chemical nature is the bedrock of its safe management. The disposal protocol for this compound is dictated by its molecular structure and the hazards inferred from its functional groups.

Chemical Identity and Structural Analysis

This compound is a solid organic compound whose disposal pathway is determined by three key structural features:

  • Chlorinated Aromatic System: The presence of a chlorine atom on the benzoate ring classifies this compound as a halogenated organic . This is the most critical factor for waste segregation, as halogenated wastes require specific disposal methods, typically high-temperature incineration, to prevent the formation of toxic dioxins and furans.[1]

  • Ester Linkage: The ester group is susceptible to hydrolysis, especially under strong acidic or basic conditions, which would yield 2-chlorobenzoic acid and 4-hydroxybenzaldehyde. Improper neutralization attempts could therefore generate other hazardous compounds.

  • Aromatic Aldehyde: The formyl (aldehyde) group can be a moderate hazard, with some aldehydes known to be irritants or sensitizers.

Property Value Source
CAS Number 321726-55-0[3]
Molecular Formula C₁₄H₉ClO₃[3][4]
Molecular Weight 260.67 g/mol [3][5]
Classification Halogenated Aromatic Ester Aldehyde[6][7]
Regulatory Framework

All laboratory operations involving hazardous chemicals in the United States are governed by the Occupational Safety and Health Administration (OSHA) standard "Occupational Exposure to Hazardous Chemicals in Laboratories" (29 CFR 1910.1450).[8][9] This standard mandates the development of a Chemical Hygiene Plan (CHP) to protect laboratory personnel.[10]

Furthermore, the disposal of the resulting waste is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[11][12] Proper identification, segregation, and disposal are legal requirements to ensure environmental protection.[13]

Part 2: Personal Protective Equipment (PPE) and Spill Management

Immediate safety protocols are non-negotiable. The following procedures provide a self-validating system for minimizing exposure and managing accidental releases.

Required Personal Protective Equipment

To mitigate risks of exposure through inhalation, ingestion, or skin contact, the following PPE must be worn at all times when handling this compound:

  • Eye Protection: ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.

  • Hand Protection: Nitrile gloves are recommended. Inspect gloves for integrity before use and change them immediately if contamination occurs.

  • Body Protection: A standard laboratory coat must be worn and fully buttoned.

  • Respiratory Protection: Use in a well-ventilated area, such as a certified chemical fume hood. If dusts are generated and engineering controls are insufficient, a NIOSH-approved respirator may be necessary.[14]

Spill Management Protocol

In the event of a spill, prompt and correct action is crucial.

For Small Spills (Solid, <5 grams):

  • Ensure the area is well-ventilated; work within a fume hood if possible.

  • Wearing appropriate PPE, gently sweep the solid material onto a sheet of paper or into a dustpan.[15]

  • Place the spilled material and any contaminated cleaning materials (e.g., paper towels) into a clearly labeled, sealable container designated for Solid Halogenated Organic Waste .

  • Wipe the spill area with a cloth lightly dampened with a suitable solvent (e.g., ethanol or acetone), and place the cloth in the same waste container.

  • Wash the affected area with soap and water.

For Large Spills or Spills Outside of a Fume Hood:

  • Evacuate the immediate area and alert colleagues.

  • Contact your institution's Environmental Health & Safety (EHS) office immediately.

  • Prevent entry into the affected area until cleared by EHS personnel.

Part 3: Step-by-Step Disposal Protocol

The primary directive for the disposal of this compound is its classification as a halogenated organic waste . Commingling this waste with other streams can lead to regulatory fines and improper disposal, posing a risk to human health and the environment.[16]

Disposal Decision Workflow

The following diagram outlines the logical flow for managing waste streams of this compound.

DisposalWorkflow start Generate 4-Formylphenyl 2-chlorobenzoate Waste waste_type Is the waste solid or dissolved in a solvent? start->waste_type solid_waste Waste is solid (e.g., excess reagent, spill cleanup) waste_type->solid_waste Solid liquid_waste Waste is in solution waste_type->liquid_waste Solution container_solid Place in container labeled: 'Solid Halogenated Organic Waste' solid_waste->container_solid solvent_check Is the solvent halogenated (e.g., DCM, Chloroform)? liquid_waste->solvent_check non_halogen_solvent Solvent is non-halogenated (e.g., Acetone, Hexane, THF) solvent_check->non_halogen_solvent No halogen_solvent Solvent is halogenated solvent_check->halogen_solvent Yes container_liquid Place in container labeled: 'Liquid Halogenated Organic Waste' non_halogen_solvent->container_liquid halogen_solvent->container_liquid final_disposal Store in Satellite Accumulation Area. Arrange for pickup by licensed hazardous waste contractor. container_solid->final_disposal container_liquid->final_disposal

Caption: Disposal decision workflow for this compound waste.

Experimental Protocol for Waste Collection
  • Segregate at the Source: At the point of generation, identify the waste as Halogenated Organic Waste . This is the most critical step.[6][7] The rationale for this segregation is that the presence of chlorine requires specialized high-temperature incineration to ensure complete destruction and prevent the release of toxic byproducts.[1]

  • Select the Correct Container:

    • For solid waste, use a wide-mouth, sealable container made of a chemically resistant material (e.g., HDPE).

    • For liquid waste (dissolved in a solvent), use a sealable, vented, chemically compatible container.

    • Crucially, if the compound is dissolved in a non-halogenated solvent, the entire mixture must still be treated as halogenated waste. [16]

  • Label the Container Correctly: Before adding any waste, affix a hazardous waste label to the container. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The waste category: "Halogenated Organic Waste"

    • An accurate list of all components and their approximate percentages.

  • Accumulate Waste Safely:

    • Keep the waste container closed at all times, except when adding waste.[11]

    • Store the container in a designated Satellite Accumulation Area (SAA) within the laboratory.

    • Do NOT mix incompatible waste streams. From a chemical reactivity standpoint, it is crucial to avoid mixing this compound with strong bases or acids in the waste container to prevent unintended hydrolysis.

  • Arrange for Final Disposal:

    • Once the container is full or has been in the SAA for the maximum allowable time per institutional and EPA guidelines, contact your institution's EHS department.

    • EHS will arrange for a licensed hazardous waste transporter to collect the waste for final disposal, which will be conducted at a permitted Treatment, Storage, and Disposal Facility (TSDF).[17] The standard and accepted method for this waste class is high-temperature incineration.[1]

Prohibitions:

  • DO NOT dispose of this compound down the drain. This is a violation of EPA regulations and can harm aquatic ecosystems.[16]

  • DO NOT dispose of it in the regular trash.

  • DO NOT mix it with non-halogenated solvent waste streams. This contaminates the entire non-halogenated stream and significantly increases disposal costs.[16]

References

  • Laboratory Safety Guidance . Occupational Safety and Health Administration (OSHA). [Link]

  • The Laboratory Standard | Office of Clinical and Research Safety . University of Tennessee, Knoxville. [Link]

  • OSHA Standards to Know Before Starting Your Lab . USA-Scientific. [Link]

  • OSHA Standards for Biological Laboratories . U.S. Department of Health & Human Services. [Link]

  • The OSHA Laboratory Standard . Lab Manager. [Link]

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  • This compound | 321726-55-0 . Appchem. [Link]

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  • Aldex® - Aldehyde Disposal Made Easy . StatLab. [Link]

  • Computational docking toward cox-2 and synthesis of 4-formyl-2-methoxyphenyl-4-chlorobenzoate using microwave irradiation . Pharmacy Education. [Link]

  • Proper disposal of chemicals . Sciencemadness Wiki. [Link]

  • Best Practices for Hazardous Waste Disposal . AEG Environmental. [Link]

  • Focus on: Treatment by Aldehyde Deactivation . Washington State Department of Ecology. [Link]

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  • Hazardous Waste Segregation . Unknown Source. [Link]

  • Halogenated Wastes Safe Disposal: Polychlorinated biphenyls . ResearchGate. [Link]

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  • Steps in Complying with Regulations for Hazardous Waste . U.S. Environmental Protection Agency (EPA). [Link]

  • SAFETY DATA SHEET - o-Chlorobenzoic acid . Fisher Scientific. [Link]

  • Halogenated Waste List . University of Wisconsin-Milwaukee. [Link]

  • Product information, this compound . P&S Chemicals. [Link]

  • Safety Data Sheet: Benzoic acid ethyl ester . Carl ROTH. [Link]

  • Guidelines for Solvent Waste Recycling and Disposal . Hazardous Waste Experts. [Link]

  • Ester Disposal . Chemtalk. [Link]

  • Safety Data Sheet - Neutralene® 7030SF . Air Care Technology. [Link]

  • SAFETY DATA SHEET - Methyl 4-formylbenzoate . Fisher Scientific. [Link]

  • SAFETY DATA SHEET - Ethyl benzoate . Fisher Scientific. [Link]

  • 4-Formyl-2-nitrophenyl 2-chlorobenzoate . PubMed Central. [Link]

  • (PDF) 4-Formyl-2-nitrophenyl 2-chlorobenzoate . ResearchGate. [Link]

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Navigating the Synthesis Landscape: A Senior Scientist's Guide to Handling 4-Formylphenyl 2-chlorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For the researcher navigating the complex terrain of drug discovery and development, the introduction of novel chemical entities is a daily reality. Among these, 4-Formylphenyl 2-chlorobenzoate, with its reactive aldehyde and chlorinated aromatic ester functionalities, presents both synthetic opportunities and specific handling challenges. This guide moves beyond mere procedural lists to provide a deep, experience-driven framework for its safe and effective use in the laboratory. Here, we will dissect the "why" behind each safety protocol, ensuring that every step is a self-validating component of a secure research environment.

Hazard Profile: A Synthesis of Functional Group Toxicology

  • Aromatic Aldehyde Moiety (similar to Benzaldehyde): This functional group is often associated with skin and eye irritation, and may cause respiratory irritation.[1][2]

  • Chlorinated Benzoate Ester Moiety (similar to o-Chlorobenzoic acid): Halogenated aromatic compounds can be irritants and may be harmful if swallowed.[3] They also require specific disposal considerations due to their environmental persistence.[4][5]

Based on these related structures, it is prudent to treat this compound as a substance that is, at a minimum:

  • A skin and eye irritant.

  • Potentially harmful if ingested or inhaled.

  • A potential respiratory tract irritant.

This conservative assessment forms the logical bedrock for the personal protective equipment (PPE) and handling protocols outlined below.

Personal Protective Equipment (PPE): Your Primary Defense

The selection of PPE is not a matter of simple compliance but a scientifically informed decision to mitigate the specific risks identified. The following table outlines the recommended PPE for handling this compound.

Body Part Recommended Protection Specification and Rationale
Eyes/Face Safety goggles and face shieldStandard safety glasses are insufficient. Chemical splash goggles conforming to ANSI Z87.1 or EN 166 are essential to protect against splashes.[3] A face shield should be worn over goggles when handling larger quantities (>25g) or when there is a significant splash risk.
Skin (Hands) Chemical-resistant gloves (double-gloving recommended)Nitrile gloves provide good initial protection against a range of chemicals, but chlorinated aromatic compounds can degrade them.[6] For prolonged contact, consider a more robust glove like butyl rubber or Viton™. Double-gloving (e.g., two pairs of nitrile gloves) is a practical measure to increase protection. Always inspect gloves for any signs of degradation or puncture before use.
Skin (Body) Laboratory coat (chemical-resistant)A fully buttoned, long-sleeved laboratory coat is mandatory to protect against incidental skin contact. For procedures with a higher risk of splashes, a chemical-resistant apron over the lab coat is advised.
Respiratory Use within a certified chemical fume hoodDue to the potential for respiratory irritation from fine powders or vapors, all handling of this compound must be conducted within a properly functioning chemical fume hood.[4] If engineering controls are not available or insufficient, a NIOSH-approved respirator with an organic vapor cartridge would be required after a formal respiratory protection program is established.

Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic workflow is critical to minimizing exposure and ensuring a safe experimental environment. The following protocol should be adapted to your specific laboratory setup.

Experimental Workflow

cluster_prep Preparation Phase cluster_handling Handling & Reaction Phase cluster_cleanup Cleanup & Disposal Phase prep_area Designate and Clear Work Area in Fume Hood gather_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) prep_area->gather_ppe gather_mats Assemble All Necessary Chemicals and Equipment gather_ppe->gather_mats weigh Weigh Compound in Fume Hood (Use static control if powder is fine) gather_mats->weigh transfer Carefully Transfer to Reaction Vessel weigh->transfer reaction Conduct Reaction Under Inert Atmosphere (if required) transfer->reaction quench Quench Reaction (if necessary) and Work-up reaction->quench segregate Segregate Halogenated Waste into Designated Container quench->segregate decontaminate Decontaminate Glassware and Work Surfaces segregate->decontaminate dispose_ppe Dispose of Contaminated Gloves and Consumables decontaminate->dispose_ppe

Caption: A logical workflow for the safe handling of this compound.

Step-by-Step Methodology:

  • Engineering Controls: Always handle this compound in a well-ventilated area, with a certified chemical fume hood being the preferred engineering control.[4] Ensure that an eyewash station and safety shower are readily accessible.

  • Pre-Handling Preparation:

    • Designate a specific area within the fume hood for the procedure.

    • Don all required PPE as outlined in the table above.

    • Assemble all necessary glassware, reagents, and spill cleanup materials.

  • Handling the Compound:

    • Carefully weigh the solid compound on a tared weigh boat inside the fume hood to minimize the risk of inhaling any fine powder.

    • Transfer the compound to the reaction vessel using a powder funnel to prevent spillage.

    • If the reaction generates heat or gas, ensure the system is properly vented.

  • Post-Reaction and Cleanup:

    • After the reaction is complete, allow the mixture to cool to room temperature before any work-up procedures.

    • Carefully quench any reactive materials as per your experimental protocol.

    • Decontaminate all glassware with a suitable solvent (e.g., acetone), collecting the rinsate as halogenated waste.

Disposal Plan: Environmental Stewardship

Due to the presence of a chlorinated aromatic ring, all waste containing this compound must be treated as hazardous halogenated organic waste.[5][7]

Waste Segregation and Disposal Pathway

cluster_generation Waste Generation cluster_collection Waste Collection cluster_disposal Final Disposal solid_waste Contaminated Consumables (Gloves, Weigh Boats, Wipes) halogenated_container Designated, Labeled, and Sealed Halogenated Waste Container solid_waste->halogenated_container liquid_waste Reaction Residues & Aqueous/Organic Layers liquid_waste->halogenated_container glassware_rinse Solvent Rinsate from Decontamination glassware_rinse->halogenated_container ehs_pickup Arrange for Pickup by Environmental Health & Safety (EHS) halogenated_container->ehs_pickup incineration High-Temperature Incineration ehs_pickup->incineration

Caption: Proper segregation and disposal pathway for halogenated waste.

Disposal Protocol:

  • Segregation is Key: Do not mix halogenated waste with non-halogenated waste streams.[7][8] This is crucial for proper disposal and cost management.

  • Waste Containers: Use a designated, properly labeled, and sealed container for all this compound waste. The container should be compatible with the chemical waste.

  • Labeling: Clearly label the waste container with "Halogenated Organic Waste" and list all components, including this compound and any solvents used.

  • Pickup and Disposal: Follow your institution's procedures for hazardous waste pickup. This typically involves contacting your Environmental Health and Safety (EHS) department.

By adhering to this comprehensive guide, researchers can confidently and safely incorporate this compound into their synthetic workflows, ensuring both personal safety and environmental responsibility.

References

  • Carl ROTH. (2020, January 30). Safety Data Sheet: Benzaldehyde. [Link]

  • SynZeal. Safety Data Sheet. [Link]

  • CHEMM. Personal Protective Equipment (PPE). [Link]

  • RecSupply. Safety Data Sheet. [Link]

  • Campus Operations, Temple University. Halogenated Solvents in Laboratories. [Link]

  • RI DEM. Personal Protection Equipment (PPE). [Link]

  • Environmental Health and Safety, The Ohio State University. Hazardous Waste Reduction. [Link]

  • Bucknell University. Hazardous Waste Segregation. [Link]

  • Organic Chemistry Praktikum. Treatment and disposal of chemical wastes in daily laboratory work. [Link]

  • National Center for Biotechnology Information. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.